6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Description
Properties
IUPAC Name |
6-bromo-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3OS/c1-14-8-10-3-4-2-5(9)7(13)11-6(4)12-8/h2-3H,1H3,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDCSLRPQNWUHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C=C(C(=O)NC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622721 | |
| Record name | 6-Bromo-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352328-87-1 | |
| Record name | 6-Bromo-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS No. 352328-87-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold is a privileged structure, forming the core of numerous kinase inhibitors with applications in oncology and other therapeutic areas.[1][2][3] This document details the physicochemical properties, synthesis methodologies, and the established and potential biological significance of this compound, positioning it as a key intermediate and a molecule of interest for further drug discovery and development efforts.
Introduction and Significance
The pyrido[2,3-d]pyrimidine core is a bioisostere of purine, allowing it to interact with a wide range of biological targets, particularly ATP-binding sites in kinases.[1][3] The strategic placement of various substituents on this scaffold has led to the development of highly potent and selective inhibitors of key signaling proteins. A notable example is Palbociclib, a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor approved for the treatment of HR-positive and HER2-negative breast cancer, which features a pyrido[2,3-d]pyrimidin-7(8H)-one core.[1][2]
This compound serves as a crucial building block in the synthesis of more complex derivatives. The bromine atom at the 6-position offers a versatile handle for cross-coupling reactions, enabling the introduction of diverse chemical moieties to explore structure-activity relationships (SAR). The methylthio group at the 2-position can also be readily modified, for instance, by oxidation to a sulfoxide or sulfone, followed by nucleophilic substitution, further expanding the chemical space accessible from this intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 352328-87-1 | [4][5] |
| Molecular Formula | C₈H₆BrN₃OS | [4][5] |
| Molecular Weight | 272.12 g/mol | [4][5] |
| Appearance | White to off-white solid | Generic supplier data |
| Storage | Sealed in dry, 2-8°C | [4] |
| SMILES | O=C1C(Br)=CC2=CN=C(SC)N=C2N1 | [5] |
| InChI Key | FEDCSLRPQNWUHW-UHFFFAOYSA-N | [5] |
Synthesis and Chemical Reactivity
The synthesis of this compound is typically achieved through the bromination of the parent compound, 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one. This precursor can be synthesized through various cyclization strategies that are well-documented for the pyrido[2,3-d]pyrimidine scaffold.[6]
General Synthetic Approach
The formation of the pyrido[2,3-d]pyrimidin-7(8H)-one core can be accomplished via two primary retrosynthetic disconnections: annulation of a pyridine ring onto a pyrimidine precursor or formation of a pyrimidine ring from a suitably functionalized pyridine.[6]
Caption: Retrosynthetic analysis of this compound.
Detailed Experimental Protocol: Bromination of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Two common methods for the bromination at the 6-position are described below. The choice of reagent can influence the reaction conditions and work-up procedure.
Method A: Using Bromine in Acetic Acid
This method provides a high yield of the desired product.
-
Step 1: Disperse 2-(methylthio)pyrido[2,3-d]pyrimidin-7-one in glacial acetic acid.
-
Step 2: Add bromine to the suspension.
-
Step 3: Stir the reaction mixture at room temperature for 48 hours.
-
Step 4: After completion of the reaction (monitored by TLC or LC-MS), add dichloromethane to the mixture.
-
Step 5: Filter the resulting precipitate and wash with methanol to obtain the pure this compound as a white solid (yield: ~92%).[5]
Method B: Using N-Bromosuccinimide (NBS) in DMF
This method offers an alternative to using elemental bromine.
-
Step 1: Dissolve 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one in anhydrous dimethylformamide (DMF).
-
Step 2: Add N-bromosuccinimide to the solution.
-
Step 3: Stir the reaction at room temperature.
-
Step 4: Monitor the reaction for completion.
-
Step 5: Upon completion, the product can be isolated by aqueous work-up and purification by crystallization or chromatography (yield: ~48%).[5]
Caption: Inhibition of the RAS-RAF-MEK-ERK pathway by kinase inhibitors.
Conclusion
This compound is a strategically important molecule in the field of medicinal chemistry. Its straightforward synthesis and the versatile chemical handles it possesses make it an ideal starting point for the development of novel therapeutics. The proven success of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold in generating potent and selective kinase inhibitors provides a strong rationale for the continued exploration of derivatives synthesized from this compound. This guide serves as a foundational resource for researchers aiming to leverage the potential of this valuable chemical entity in their drug discovery programs.
References
-
Huang, M., et al. (2021). Pyrido[2,3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry, 211, 113023. [Link]
-
Barros, M. T., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]
-
TOLREMO therapeutics AG. (2023). TOLREMO therapeutics Announces First Patient Dosed in Phase 1 Clinical Trial of its Lead Candidate TT125-802. PR Newswire. [Link]
-
PubChem. (n.d.). 6-Bromo-2-chloro-8-cyclopentyl-5-methyl-8H-pyrido(2,3-d)pyrimidin-7-one. National Center for Biotechnology Information. [Link]
-
Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]
-
Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PMC. [Link]
-
Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. ResearchGate. [Link]
-
El-Sayed, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14, 10763-10776. [Link]
-
Henry, J. R., et al. (2015). Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against BRAF V600E Melanoma. Journal of Medicinal Chemistry, 58(10), 4165–4179. [Link]
-
Dyadyuchenko, O. V., & Kholodnyak, S. V. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Chemistry of Heterocyclic Compounds, 55(10), 945–959. [Link]
Sources
- 1. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 352328-87-1|this compound|BLD Pharm [bldpharm.com]
- 5. 352328-87-1 | this compound | Bromides | Ambeed.com [ambeed.com]
- 6. Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
An In-Depth Technical Guide to 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The core of this document focuses on its synthesis, detailed analytical characterization, and potential applications in drug discovery, particularly as a scaffold for kinase inhibitors. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics based on the privileged pyrido[2,3-d]pyrimidine framework.
Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold
The pyrido[2,3-d]pyrimidine ring system is a privileged heterocyclic scaffold in drug discovery, owing to its structural resemblance to endogenous purines.[1] This structural mimicry allows compounds based on this framework to interact with a wide array of biological targets, particularly protein kinases.[2] The pyrido[2,3-d]pyrimidin-7(8H)-one core, in particular, has been extensively explored as a platform for the development of potent and selective kinase inhibitors.[2][3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.[4][5]
The subject of this guide, this compound, represents a key intermediate in the synthesis of more complex derivatives. The bromine atom at the 6-position and the methylthio group at the 2-position serve as versatile synthetic handles for introducing further molecular diversity through various cross-coupling and substitution reactions.[6][7] Understanding the synthesis and properties of this core structure is therefore fundamental for the exploration of this chemical space for therapeutic purposes.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is essential for its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 272.12 g/mol | [8] |
| Molecular Formula | C₈H₆BrN₃OS | [8] |
| CAS Number | 352328-87-1 | [8] |
| Appearance | Likely a solid | General Knowledge |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | General Knowledge |
Synthesis of this compound
The synthesis of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold can be achieved through several routes, most commonly by constructing the pyridine ring onto a pre-existing pyrimidine core.[9] A plausible and efficient synthetic approach for this compound involves a cyclocondensation reaction.
Retrosynthetic Analysis and Strategy
The synthesis can be envisioned to proceed from a functionalized pyrimidine precursor. A logical disconnection approach points towards a reaction between a 4-amino-5-bromopyrimidine derivative and a three-carbon electrophilic component to form the fused pyridine ring.
Experimental Protocol: A Step-by-Step Guide
This protocol is a representative method based on established synthetic strategies for analogous compounds.[6][7]
Step 1: Synthesis of 4-amino-6-bromo-2-(methylthio)pyrimidine-5-carbaldehyde
-
Starting Material: 4,6-dichloro-2-(methylthio)pyrimidine.
-
Reaction: Selective amination at the 4-position followed by Vilsmeier-Haack formylation at the 5-position and subsequent bromination.
-
Detailed Procedure:
-
Dissolve 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) in ethanol in a sealed vessel.
-
Add aqueous ammonia (excess) and heat the mixture. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, and collect the precipitated 4-amino-6-chloro-2-(methylthio)pyrimidine by filtration.
-
To a solution of 4-amino-6-chloro-2-(methylthio)pyrimidine in DMF, add phosphorus oxychloride (POCl₃) dropwise at 0°C.
-
Heat the reaction mixture and monitor by TLC. Upon completion, pour the mixture onto ice and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate.
-
To the resulting 4-amino-6-chloro-2-(methylthio)pyrimidine-5-carbaldehyde in a suitable solvent, add a brominating agent such as N-bromosuccinimide (NBS).
-
Step 2: Cyclocondensation to form the Pyrido[2,3-d]pyrimidin-7(8H)-one Ring
-
Reactants: 4-amino-6-bromo-2-(methylthio)pyrimidine-5-carbaldehyde and a suitable C2-synthon (e.g., a malonate derivative).
-
Reaction: Base-catalyzed intramolecular condensation.
-
Detailed Procedure:
-
To a solution of 4-amino-6-bromo-2-(methylthio)pyrimidine-5-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol, add diethyl malonate (1.1 eq) and a base like sodium ethoxide.
-
Reflux the mixture and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield this compound.
-
Caption: Synthetic workflow for this compound.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are essential for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons of the methylthio group, and the N-H proton of the pyrimidinone ring. The chemical shifts and coupling patterns will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Characteristic signals for the carbonyl carbon, the carbon bearing the methylthio group, the brominated carbon, and other aromatic carbons are expected.[10]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.
-
Expected Molecular Ion Peak: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments.[11][12][13] There will be two peaks of almost equal intensity at m/z values separated by 2 Da. For C₈H₆⁷⁹BrN₃OS, the expected m/z would be approximately 270.9, and for C₈H₆⁸¹BrN₃OS, it would be around 272.9.
-
Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways may involve the loss of the methylthio group, the bromine atom, or cleavage of the heterocyclic rings.[14]
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of the synthesized compound.
-
Methodology: A reversed-phase HPLC method using a C18 column is typically suitable for this type of compound.[15] The mobile phase would likely consist of a gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance would be appropriate for quantification and purity analysis.
Experimental Protocol: HPLC Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., DMSO or methanol) to a concentration of approximately 1 mg/mL.
Applications in Drug Discovery
The this compound scaffold is a valuable starting point for the synthesis of a diverse library of compounds with potential therapeutic applications.
Kinase Inhibitors
As previously mentioned, the pyrido[2,3-d]pyrimidine core is a well-established pharmacophore for kinase inhibitors.[2] The bromine atom at the 6-position can be readily functionalized via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to introduce various aryl, heteroaryl, or alkyl groups.[6] These modifications can be tailored to target the specific ATP-binding site of a desired kinase. The methylthio group at the 2-position can be oxidized to a sulfone, which can then be displaced by a variety of nucleophiles, such as amines, to further expand the chemical diversity.[7]
Caption: Pyrido[2,3-d]pyrimidine derivatives as kinase inhibitors in cellular signaling.
Other Potential Applications
Beyond kinase inhibition, the pyrido[2,3-d]pyrimidine scaffold has been investigated for a range of other biological activities, including antiviral, antibacterial, and anti-inflammatory properties. The versatility of the this compound intermediate allows for the exploration of these diverse therapeutic areas.
Conclusion
This compound is a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis, based on established methodologies, is accessible, and its structure can be unequivocally confirmed through standard analytical techniques. The true value of this compound lies in its capacity as a versatile intermediate for the generation of diverse libraries of pyrido[2,3-d]pyrimidine derivatives, particularly for the development of novel kinase inhibitors. This technical guide provides a solid foundation for researchers to leverage the potential of this important scaffold in their pursuit of new therapeutic agents.
References
-
Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link]
-
Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). Scientific Reports. [Link]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. RSC Advances. [Link]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. [Link]
-
Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PubMed. [Link]
-
Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Russian Chemical Bulletin. [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]
-
Structures of tyrosine kinase inhibitors. (a) Pyridopyrimidinone PD... ResearchGate. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
-
CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
-
mass spectrum & fragmentation of 1-bromobutane. YouTube. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace. [Link]
-
Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific Research Publishing. [Link]
-
CAS NO. 352328-87-1 | 6-Bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H). Arctom. [Link]
Sources
- 1. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 10. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. youtube.com [youtube.com]
- 13. savemyexams.com [savemyexams.com]
- 14. article.sapub.org [article.sapub.org]
- 15. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one: Structure, Synthesis, and Application
This technical guide provides a comprehensive overview of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, a pivotal intermediate in the synthesis of advanced therapeutic agents. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's structural characteristics, synthetic pathways, and its significant role in the generation of targeted kinase inhibitors.
Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold
The pyrido[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] Derivatives of this heterocyclic system have demonstrated a wide spectrum of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[2][3] Their structural resemblance to purines allows them to function as ATP-competitive inhibitors for a variety of protein kinases, which are crucial regulators of cell signaling pathways.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern oncology.[6]
This compound has emerged as a particularly important building block due to its role as a key intermediate in the synthesis of Palbociclib (Ibrance®), a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[7] Palbociclib is a first-in-class therapeutic approved for the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer.[7] The strategic placement of the bromo and methylthio groups on the pyridopyrimidine ring allows for sequential, regioselective modifications, making it an ideal precursor for the construction of complex, biologically active molecules like Palbociclib.
Structural Elucidation and Physicochemical Properties
A thorough understanding of the molecular architecture and physical characteristics of this compound is fundamental for its effective use in synthesis and for the quality control of its downstream products.
Chemical Structure
The structure of this compound is characterized by a fused pyridine and pyrimidine ring system. The key functional groups are a bromine atom at position 6, a methylthio (-SCH₃) group at position 2, and a ketone at position 7. The presence of the bromine atom at an electron-deficient position of the pyrimidine ring is notable, as it provides a reactive handle for cross-coupling reactions, which are instrumental in the synthesis of Palbociclib.[8] The methylthio group can be further functionalized, for instance, through oxidation to a methylsulfinyl or methylsulfonyl group, which can then act as a leaving group for nucleophilic aromatic substitution.
Physicochemical Data Summary
The key physicochemical properties of this compound are summarized in the table below. This data is essential for determining appropriate solvents for reactions and purification, as well as for storage conditions.
| Property | Value | Source(s) |
| CAS Number | 352328-87-1 | [9][10] |
| Molecular Formula | C₈H₆BrN₃OS | [11][12] |
| Molecular Weight | 272.12 g/mol | [12][13] |
| Appearance | White to off-white solid | [14] |
| Melting Point | 190-192 °C | [14] |
| Solubility | Slightly soluble in methanol, chloroform, and DMSO. | [14] |
Spectral Characterization
Definitive structural confirmation relies on a combination of spectroscopic techniques. While publicly available, detailed spectra are limited, the expected characteristic signals are outlined below. Researchers are advised to acquire compound-specific certificates of analysis from their supplier for definitive data.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the methylthio protons, typically in the range of 2.5-3.0 ppm. The aromatic protons on the pyridine ring would appear as distinct signals in the downfield region (7.0-9.0 ppm). The N-H proton of the pyrimidinone ring may appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon (C7) will be significantly downfield (typically >160 ppm). The carbon of the methylthio group will be in the aliphatic region (around 10-20 ppm), while the aromatic carbons will be in the 110-160 ppm range.
-
Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units will be observed for the molecular ion peak.
-
Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
Synthesis and Mechanistic Pathways
The synthesis of this compound is a critical step in the overall manufacturing process of Palbociclib. The most direct and commonly cited method involves the electrophilic bromination of the precursor, 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one.
Reaction Overview
The core transformation is the regioselective introduction of a bromine atom at the C6 position of the pyridopyrimidine ring. The C5 position is the most electron-deficient on the pyrimidine ring, making electrophilic attack there less favorable.[8] The choice of brominating agent and reaction conditions is crucial to ensure high yield and selectivity, minimizing the formation of byproducts.
Caption: Synthetic workflow for the bromination of the pyridopyrimidine core.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on established procedures for the bromination of pyrimidine rings.[12][17] It is intended as a guide and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (1.00 g, 5.18 mmol)
-
N-Bromosuccinimide (NBS) (0.99 g, 5.55 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (25 mL)
-
Dichloromethane
-
Methanol
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus.
Procedure:
-
To a solution of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one in anhydrous DMF, add N-bromosuccinimide in one portion at room temperature (20-25 °C).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, add dichloromethane to the reaction mixture to precipitate the product.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with methanol to remove residual DMF and unreacted reagents.
-
Dry the resulting white solid under vacuum to yield this compound.
Self-Validating System and Causality:
-
Choice of Reagent (NBS): NBS is chosen as the brominating agent because it is a solid and easier to handle than liquid bromine, providing a controlled source of electrophilic bromine.[17]
-
Choice of Solvent (DMF): Anhydrous DMF is used as it is a polar aprotic solvent that can dissolve the starting material and facilitate the ionic mechanism of the bromination reaction.
-
Workup Procedure: The addition of dichloromethane, a less polar solvent than DMF, causes the more polar product to precipitate, enabling its isolation. The subsequent methanol wash is crucial for removing highly soluble impurities, leading to a purer final product.
Application in Drug Development: The Path to Palbociclib
The primary and most significant application of this compound is as a cornerstone intermediate in the multi-step synthesis of the CDK4/6 inhibitor, Palbociclib.
Caption: Logical flow from the core intermediate to the final API, Palbociclib.
The synthetic utility of this intermediate is elegantly demonstrated in the subsequent reaction steps:
-
Oxidation: The methylthio group is oxidized to a methylsulfinyl group. This transformation converts the sulfur moiety into a better leaving group.[3]
-
Nucleophilic Aromatic Substitution: The activated methylsulfinyl group is displaced by a key amine fragment, forming a crucial C-N bond.
-
Cross-Coupling: The bromine atom at the C6 position serves as the handle for a palladium-catalyzed cross-coupling reaction (such as a Heck or Suzuki reaction) to introduce the final acetyl group required in the Palbociclib structure.[7][18]
This strategic, multi-step approach highlights the importance of designing intermediates with orthogonal reactivity, where different functional groups can be addressed in a controlled, sequential manner.
Safety, Handling, and Storage
As with any active chemical reagent, proper safety protocols must be observed when handling this compound.
-
Hazard Identification: This compound may cause skin, eye, and respiratory irritation. It may be harmful if swallowed or inhaled.[19][20]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[21]
-
Handling: Avoid dust formation and inhalation. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a mere chemical intermediate; it is a testament to the enabling power of strategic molecular design in modern drug discovery. Its carefully orchestrated array of functional groups provides a versatile platform for the efficient and controlled synthesis of complex therapeutic agents like Palbociclib. This guide has provided a detailed examination of its structure, a robust protocol for its synthesis, and an appreciation of its critical role in the development of targeted cancer therapies. As the demand for sophisticated kinase inhibitors continues to grow, the importance of well-characterized and readily accessible intermediates such as this will undoubtedly increase, paving the way for the next generation of life-saving medicines.
References
- Bamborough, J., et al. (2008). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 51(1), 62-72.
-
Wu, Z., et al. (2008). Development of pyridopyrimidines as potent Akt1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(4), 1274-1279.
-
Godl, K., et al. (2003). Chemical Proteomic Analysis Reveals Alternative Modes of Action for pyrido[2,3-d]pyrimidine Kinase Inhibitors. Proceedings of the National Academy of Sciences, 100(26), 15434-15439.
-
El-Sayed, N. A., et al. (2023). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).
- Sharma, S., et al. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research, 27(4s).
-
Li, S., et al. (2019). A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. Journal of Chemical Research, 43(1-2), 14-19.
- Fisher Scientific. (2025). Safety Data Sheet for 6-Bromo-2-picoline. Fisher Scientific.
- Capot Chemical. (2015). MSDS of 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one. Capot Chemical.
- Fisher Scientific. (2025). Safety Data Sheet for 2-Amino-6-bromopyridine. Fisher Scientific.
-
Toogood, P. L., et al. (2005). Discovery of a Potent and Selective Inhibitor of Cyclin-Dependent Kinase 4/6. Journal of Medicinal Chemistry, 48(8), 2388-2406.
-
Sigma-Aldrich. (n.d.). This compound. Merck.
-
Google Patents. (2023). WO2023194870A1 - Process for the preparation of palbociclib.
- Maloney, M. T., et al. (2016). Palbociclib Commercial Manufacturing Process Development. Part II: Regioselective Heck Coupling with Polymorph Control for Processability. Organic Process Research & Development, 20(7), 1203-1216.
- Anatech. (n.d.). 6-bromo-2-(methylsulfanyl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one.
- ChemSigma. (n.d.). 352328-87-1 this compound. ChemSigma.
-
PubChem. (n.d.). 6-Bromo-2-chloro-8-cyclopentyl-5-methyl-8H-pyrido(2,3-d)pyrimidin-7-one. National Center for Biotechnology Information.
-
Borrell, J. I., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161.
- Chaudhary, J. (2022). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Journal of Pharmaceutical and Applied Chemistry.
-
Google Patents. (1976). US3956301A - Process for bromination of pyrimidine.
- BenchChem. (2025).
- BLDpharm. (n.d.). 352328-87-1|this compound. BLDpharm.
- AccelaChem. (n.d.). 352328-87-1,this compound. AccelaChem.
- Sunway Pharm Ltd. (n.d.). This compound. Sunway Pharm Ltd.
- Arctom Scientific. (n.d.). CAS NO. 352328-87-1 | this compound. Arctom Scientific.
- Ambeed. (n.d.). 352328-87-1 | this compound. Ambeed.com.
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.
-
Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161.
- Simson Pharma. (n.d.). 6-bromo-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one hydrochloride. Simson Pharma.
- Smolecule. (n.d.). 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one. Smolecule.
- ResearchGate. (n.d.). The FTIR spectrum for Pyrrole.
-
O'Connor, S. E., et al. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. International Journal of Biological Chemistry, 9(4), 148-177.
- SciSpace. (2015). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace.
- van der Plas, H. C., et al. (1966). Bromination of methylpyridines in fuming sulfuric acid. Recueil des Travaux Chimiques des Pays-Bas, 85(11), 1101-1110.
- Thermo Fisher Scientific. (n.d.). Aldrich FT-IR Collection Edition II. Thermo Fisher Scientific.
- ChemicalBook. (n.d.). This compound. ChemicalBook.
-
PubMed. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. National Library of Medicine.
-
El-Sayed, N. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14, 13673-13687.
- Organic Chemistry Research. (2024). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research.
- SpectraBase. (n.d.). 1-Bromo-2-(phenylthio)hex-2-ene - Optional[Vapor Phase IR] - Spectrum. Wiley.
Sources
- 1. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical proteomic analysis reveals alternative modes of action for pyrido[2,3-d]pyrimidine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. scialert.net [scialert.net]
- 9. This compound - [sigmaaldrich.com]
- 10. arctomsci.com [arctomsci.com]
- 11. 352328-87-1 this compound [chemsigma.com]
- 12. 352328-87-1 | this compound | Bromides | Ambeed.com [ambeed.com]
- 13. This compound - CAS:352328-87-1 - Sunway Pharm Ltd [3wpharm.com]
- 14. 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2 Manufacturers and Suppliers from Mumbai [moltuslab.com]
- 15. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. A new route for the synthesis of Palbociclib | Semantic Scholar [semanticscholar.org]
- 19. fishersci.com [fishersci.com]
- 20. capotchem.com [capotchem.com]
- 21. fishersci.com [fishersci.com]
6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one physical properties
An In-depth Technical Guide to the Physicochemical Properties of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document delineates its core physicochemical properties, provides detailed protocols for its synthesis and analytical characterization, and discusses its strategic importance as a key building block. The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold is a privileged structure, frequently utilized in the design of kinase inhibitors and other targeted therapeutics. This guide is intended for researchers, chemists, and drug development professionals, offering both foundational data and practical, field-proven insights to facilitate its use in the laboratory and beyond.
The Strategic Importance of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold
In the landscape of modern drug discovery, certain molecular frameworks, often termed "privileged scaffolds," appear with remarkable frequency as ligands for diverse biological targets.[1][2][3] The pyrido[2,3-d]pyrimidin-7(8H)-one core is a prominent member of this class, owing to its structural resemblance to native purine bases, which allows it to effectively interact with the ATP-binding sites of various enzymes.[1][2][3]
The subject of this guide, this compound, is a strategically functionalized intermediate. The bromine atom at the C6 position serves as a versatile synthetic handle for introducing further molecular complexity, typically via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol 1: Synthesis via NBS Bromination
This protocol is adapted from methodologies described in the chemical literature. [13] Materials and Reagents:
-
2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (e.g., 1.00 g, 5.18 mmol).
-
Dissolution: Add anhydrous DMF (approx. 25 mL) and stir the mixture at room temperature (20-25°C) until the starting material is fully dissolved.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (e.g., 1.01 g, 5.69 mmol, 1.1 eq) to the solution in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up and Isolation: Upon completion, add dichloromethane to the reaction mixture to induce precipitation of the product.
-
Purification: Collect the resulting solid by vacuum filtration. Wash the filter cake sequentially with dichloromethane and then methanol to remove residual DMF and unreacted reagents.
-
Drying: Dry the purified white to pale-yellow solid under vacuum to yield this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach ensures the material meets the standards required for subsequent use in drug discovery workflows.
Caption: A typical analytical workflow for quality control.
Protocol 2: Quality Control via High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: A linear gradient from 5% B to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and 280 nm.
-
Expected Result: A single major peak, with purity calculated by the area percentage method.
Protocol 3: Structural Verification via Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Technique: Electrospray Ionization (ESI) in positive mode is typically effective.
-
Expected Result: The primary ion observed will be the protonated molecule [M+H]⁺. Given the molecular weight of ~272.12, the expected m/z will be ~273.13. A critical diagnostic feature is the isotopic pattern for bromine: two major peaks of nearly equal intensity separated by ~2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes), confirming the presence of a single bromine atom.
Protocol 4: Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the precise chemical structure.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to good solubility and its ability to resolve N-H protons.
-
Expected ¹H NMR Signals:
-
~2.5 ppm (singlet, 3H): Corresponds to the methyl protons of the -SCH₃ group.
-
~7.5-8.5 ppm (2 singlets or narrow doublets, 1H each): Aromatic protons on the pyridone ring.
-
~12.0-13.0 ppm (broad singlet, 1H): The exchangeable proton of the N-H group in the pyrimidinone ring.
-
Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
| Hazard Class | GHS Statement(s) | Precaution(s) |
| Acute Toxicity | H302: Harmful if swallowed | P264, P270, P301+P312+P330 |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Data sourced from supplier safety documentation. | ||
| [13] | ||
| Handling: |
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry place away from light and moisture. [5][14]Recommended storage temperature is often 2-8°C for long-term stability. [5]
References
-
Design, synthesis, and activity evaluation of small-molecule inhibitors of PD-1/PD-L1 interaction. University of Warsaw. [Link]
-
Progress in PD-1/PD-L1 pathway inhibitors: From biomacromolecules to small molecules. ResearchGate. [Link]
-
Small molecule inhibitors against PD-1/PD-L1 immune checkpoints and current methodologies for their development: a review. DigitalCommons@URI. [Link]
-
A snapshot of the PD-1/PD-L1 pathway. PubMed Central - NIH. [Link]
-
Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one based inhibitors from p21-activated kinases (PAKs) to salt-inducible kinases (SIKs). bioRxiv. [Link]
-
Development of Inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Signaling Pathway. ResearchGate. [Link]
-
6 Bromo 2 chloro 8 cyclopenty 5 methy pyrido 2 3 d pyrimidin 7 8h one. TradeWheel. [Link]
-
352328-87-1 this compound. ChemSigma. [Link]
-
This compound. MySkinRecipes. [Link]
-
6-BROMO-8-ETHYL-2-(METHYLTHIO)PYRIDO[2,3-D]PYRIMIDIN-7(8H)-ONE. Chem-Space. [Link]
- 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3d]PYRIMIDIN-7-ONES.
-
352328-87-1,this compound. AccelaChem. [Link]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PubMed Central - NIH. [Link]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]
-
Development of the Pyrido[2,3‑d]pyrimidin-7(8H)‑one Scaffold toward Potent and Selective NUAK1 Inhibitors. ACS Publications. [Link]
-
Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications. PubMed. [Link]
Sources
- 1. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound [myskinrecipes.com]
- 6. WO2003062236A1 - 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3d]PYRIMIDIN-7-ONES - Google Patents [patents.google.com]
- 7. usmai-fsu.primo.exlibrisgroup.com [usmai-fsu.primo.exlibrisgroup.com]
- 8. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 11. A snapshot of the PD-1/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 352328-87-1 | this compound | Bromides | Ambeed.com [ambeed.com]
- 14. This compound - CAS:352328-87-1 - Sunway Pharm Ltd [3wpharm.com]
6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one solubility
An In-Depth Technical Guide to the Solubility of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry, particularly as a scaffold for kinase inhibitors.[1][2] Its utility in drug discovery is intrinsically linked to its physicochemical properties, among which solubility is a critical determinant of bioavailability and formulation feasibility. This guide provides a comprehensive technical overview of the solubility of this compound, offering insights into its anticipated behavior in various solvent systems and detailing robust methodologies for its empirical determination.
Introduction to this compound
Pyrido[2,3-d]pyrimidines represent a class of "privileged heterocyclic scaffolds" that are capable of interacting with a variety of biological receptors.[1][3] The specific compound, this compound, with a molecular weight of 272.12 g/mol and a CAS number of 352328-87-1, is a key intermediate in the synthesis of biologically active molecules.[4][5] Its structure is foundational in the development of kinase inhibitors, which are pivotal in the treatment of diseases such as cancer.[5][6] Given its aromatic and heterocyclic nature, it is anticipated to be a poorly soluble compound in aqueous media, a common challenge in the development of new chemical entities.[7]
Physicochemical Properties and Predicted Solubility
The molecular structure of this compound suggests a crystalline solid with low aqueous solubility. The presence of a bromine atom and a methylthio group contributes to its lipophilicity, while the pyridopyrimidinone core, with its capacity for hydrogen bonding, may offer some interaction with polar solvents.
| Property | Value/Prediction | Source |
| CAS Number | 352328-87-1 | [4] |
| Molecular Formula | C₈H₆BrN₃OS | [4] |
| Molecular Weight | 272.12 g/mol | [4] |
| Predicted Aqueous Solubility | Low | Inferred from structure |
| Predicted Organic Solvent Solubility | Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) | [8] |
The solubility of pyrimidine derivatives is influenced by the nature of the solvent and the structure of the compound, with different functional groups affecting solubility through various intermolecular interactions.[8][9] For instance, the presence of a furan ring in a similar series of compounds was shown to increase solubility in methanol, likely due to hydrogen bond formation.[9]
Methodologies for Solubility Determination
Accurate solubility data is paramount for drug discovery and development.[10] Two primary types of solubility are typically measured: thermodynamic and kinetic.[11][12]
Thermodynamic Solubility
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. The shake-flask method is considered the "gold standard" for its determination.[12][13]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.[7]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period, typically 24-48 hours, to allow the system to reach equilibrium.[7][13] The equilibration time should be sufficient to reach a plateau in the concentration of the dissolved compound.[13]
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid sorption of the solute onto the filter material, which can be a source of error for poorly soluble compounds.[13]
-
Quantification: Analyze the concentration of the compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][14]
Caption: Thermodynamic Solubility Workflow.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). This method is high-throughput and commonly used in early drug discovery.[11][14]
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Precipitation: Add a small volume of the DMSO stock solution to an aqueous buffer in a microtiter plate. The final DMSO concentration should be kept low (e.g., 1-5%) to minimize its effect on solubility.[14]
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.
-
Analysis: Determine the concentration of the compound in solution using methods like nephelometry, UV-spectroscopy, or HPLC.[14]
Caption: Kinetic Solubility Determination Workflow.
Factors Influencing Solubility
Several factors will influence the measured solubility of this compound:
-
pH: The compound possesses basic nitrogen atoms and an acidic proton on the pyrimidinone ring, making its solubility pH-dependent. A full pH-solubility profile should be determined across a physiologically relevant range (pH 1.2-7.4).[11][15][16]
-
Temperature: Solubility is generally temperature-dependent. For pharmaceutical applications, determinations at 25°C and 37°C are most relevant.[16]
-
Solid-State Properties: Polymorphism, crystallinity, and the presence of amorphous content can significantly impact solubility.[11] It is crucial to characterize the solid form of the material being tested.
-
Solvent Composition: The presence of co-solvents, such as DMSO or ethanol, will affect solubility.[17]
Conclusion
While specific quantitative solubility data for this compound is not publicly available, this guide provides a robust framework for its determination. Based on its chemical structure, the compound is expected to have low aqueous solubility. A thorough characterization using the detailed thermodynamic and kinetic methods is essential for advancing its development as a potential therapeutic agent. Understanding and overcoming solubility challenges will be a critical step in unlocking the full potential of this promising pyridopyrimidinone scaffold.
References
- Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace.
- Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
- Enhancing Aqueous Solubility of Poorly Soluble Compounds. (n.d.). Benchchem.
- Alves, C., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.
- Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.).
- This compound. (n.d.). Sigma-Aldrich.
- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003).
- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018).
- This compound. (n.d.). Ambeed.com.
- This compound. (n.d.). MySkinRecipes.
- Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online.
- This compound. (n.d.). Sunway Pharm Ltd.
- SAFETY D
- This compound. (n.d.). ChemicalBook.
- This compound | 352328-87-1. (n.d.). ChemicalBook.
- 6-Bromo-2-chloro-8-cyclopentyl-5-methyl-8H-pyrido(2,3-d)pyrimidin-7-one. (n.d.). PubChem.
- PYRIMIDINE DERIVATIVE PHYSICO-CHEMICAL PROPERTIES. (2020).
- Safety D
- 352328-87-1,this compound. (n.d.). AccelaChem.
- This compound | CAS: 352328-87-1. (n.d.). FINETECH INDUSTRY LIMITED.
- Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing.
- Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. (n.d.). PubMed Central.
- 6-bromo-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one hydrochloride | CAS No. (n.d.). Simson Pharma.
- Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. (2025). Research Journal of Pharmacy and Technology.
- 352328-87-1|this compound. (n.d.). BLDpharm.
- CAS 352328-87-1 Pyrido[2,3-d]pyrimidin-7(1H)-one, 6-bromo-2-(methylthio)-. (n.d.). BOC Sciences.
- 6-BROMO-8-ETHYL-2-(METHYLTHIO)PYRIDO[2,3-D]PYRIMIDIN-7(8H)-ONE. (n.d.). Sunway Pharm Ltd.
- Pyrido[2,3- d]pyrimidin-7(8 H)
- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie.
- Pyrido[2,3-d]pyrimidine, 6-bromo-7-chloro-2-(methylthio)- (1 x 500 mg). (n.d.). Reagentia.
- 6-bromo-7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine [ 352328-88-2 ]. (n.d.). King-Pharm.
Sources
- 1. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 352328-87-1 | this compound | Bromides | Ambeed.com [ambeed.com]
- 5. This compound [myskinrecipes.com]
- 6. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. medcraveonline.com [medcraveonline.com]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-depth Technical Guide to the Synthesis of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Abstract
This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, a key intermediate in the synthesis of the cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, Palbociclib.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide details a strategic three-step synthesis, commencing from the commercially available ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate. Each step is accompanied by a thorough explanation of the underlying chemical principles, detailed experimental protocols, and a discussion of the rationale behind the chosen reagents and conditions.
Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold
The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a structural resemblance to the purine bases of DNA and RNA.[3] This structural motif has enabled the development of a multitude of biologically active molecules, including potent inhibitors of various kinases.[4] The target molecule of this guide, this compound, is of particular importance as a crucial building block in the multi-step synthesis of Palbociclib, an FDA-approved therapeutic for certain types of breast cancer.[5][6] The strategic placement of the bromine atom at the 6-position allows for further functionalization, typically through cross-coupling reactions, to introduce the side chain necessary for the final drug substance. The 2-(methylthio) group can also be modified, for instance by oxidation to a methylsulfinyl or methylsulfonyl group, to modulate the reactivity of the C2 position for subsequent nucleophilic aromatic substitution reactions.[1]
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound can be approached through several routes. However, a highly efficient and convergent strategy involves the construction of the pyridone ring onto a pre-functionalized pyrimidine core.
Our retrosynthetic analysis identifies the primary disconnection at the C6-Br bond, leading back to the precursor 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (2) . This precursor can be synthesized via an intramolecular cyclization of ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate (1) , a reaction analogous to the Gould-Jacobs reaction. This starting material is commercially available, providing a convenient entry point into the synthesis.
Detailed Synthesis Pathway
The forward synthesis is a three-step process starting from ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate.
// Nodes with structures mol1 [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=277636&t=l"]; mol2 [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=311533&t=l"]; mol3 [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=22134720&t=l"];
// Node labels label1 [label="Ethyl 4-amino-2-(methylthio)\npyrimidine-5-carboxylate (1)"]; label2 [label="2-(Methylthio)pyrido[2,3-d]\npyrimidin-7(8H)-one (2)"]; label3 [label="6-bromo-2-(methylthio)pyrido[2,3-d]\npyrimidin-7(8H)-one (3)"];
// Invisible nodes for alignment {rank=same; mol1; label1;} {rank=same; mol2; label2;} {rank=same; mol3; label3;}
// Edges mol1 -> mol2 [label="Step 1: Thermal Cyclization\n(e.g., Dowtherm A, ~250 °C)"]; mol2 -> mol3 [label="Step 2: Bromination\n(NBS, DMF, 20 °C)"]; } dpt Caption: Overall synthetic scheme.
Step 1: Synthesis of 2-(Methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (2)
This key step involves an intramolecular cyclization of ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate (1) to form the pyridone ring of the bicyclic system. This transformation is typically achieved by heating the substrate at high temperatures, often in a high-boiling solvent like Dowtherm A.
Mechanism (Gould-Jacobs Reaction Analogue): The reaction proceeds through a thermal cyclization mechanism. The amino group attacks the ester carbonyl, leading to the elimination of ethanol and the formation of the six-membered pyridone ring. This type of reaction is a classic strategy for the synthesis of quinolones and related heterocyclic systems.[4]
Experimental Protocol:
-
A mixture of ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in a high-boiling point solvent such as Dowtherm A is heated to approximately 250 °C.
-
The reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with a non-polar solvent (e.g., hexane or diethyl ether) to remove the high-boiling solvent.
-
The solid is then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (2).
Step 2: Synthesis of this compound (3)
The final step is the regioselective bromination of the pyrido[2,3-d]pyrimidin-7(8H)-one core. The electron-rich nature of the pyridone ring directs the electrophilic substitution to the 6-position. N-Bromosuccinimide (NBS) is a convenient and milder alternative to liquid bromine for this transformation.
Mechanism of Bromination: The reaction is an electrophilic aromatic substitution. The pyridone ring is activated towards electrophiles, and the C6 position is electronically favored for substitution. The nitrogen atom of the succinimide in NBS becomes protonated, making the bromine atom more electrophilic. The π-electrons of the pyridone ring attack the bromine atom of NBS, forming a sigma complex. Subsequent deprotonation restores aromaticity and yields the 6-bromo product. The use of a polar aprotic solvent like DMF facilitates the reaction.
Experimental Protocol:
-
To a solution of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (2) (1.00 g, 5.18 mmol) in anhydrous dimethylformamide (25 mL), add N-bromosuccinimide (0.99 g, 5.56 mmol) portion-wise at room temperature (20 °C).[7]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to afford this compound (3) as a solid. A reported yield for a similar reaction with bromine in acetic acid is 92%.[7]
Data Summary
| Compound Name | Structure No. | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical Appearance | Melting Point (°C) |
| Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate | 1 | C₈H₁₁N₃O₂S | 213.26 | 776-53-4 | Solid | 134-136 |
| 2-(Methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one | 2 | C₈H₇N₃OS | 193.23 | 211244-81-4 | Solid | 269-271 |
| This compound | 3 | C₈H₆BrN₃OS | 272.12 | 352328-87-1 | Solid | >300 (decomposes) |
Conclusion
This technical guide has outlined a robust and efficient three-step synthesis of this compound. The pathway leverages a commercially available pyrimidine derivative and employs classical, well-understood chemical transformations. The detailed protocols and mechanistic insights provided herein are intended to equip researchers with the necessary knowledge to confidently reproduce this synthesis and to potentially adapt it for the preparation of related analogues. The strategic importance of the title compound as a key intermediate for the synthesis of Palbociclib underscores the value of this synthetic route in the broader context of pharmaceutical development.
References
-
Li, S., Yang, W., Ji, M., Cai, J., & Chen, J. (2019). A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. Journal of Chemical Research, 43(1-2), 14-19. [Link]
-
Duan, S., et al. (2016). Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling. Organic Process Research & Development, 20(7), 1191–1202. [Link]
-
Toogood, P. L., et al. (2005). Discovery of a Potent and Selective Inhibitor of Cyclin-Dependent Kinase 4/6. Journal of Medicinal Chemistry, 48(7), 2388–2406. [Link]
-
Lu, J. (2017). Palbociclib: a first-in-class CDK4/6 inhibitor for the treatment of hormone-receptor positive advanced breast cancer. Journal of Hematology & Oncology, 10(1), 1-8. [Link]
-
Jubete, G., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]
-
Shanmugasundaram, P., Mohanarangan, J., Raj, R. K., & Aanandhi, M. V. (2009). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidinecarboxylate derivatives. Rasayan Journal of Chemistry, 2(2), 345-349. [Link]
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
Vanden Eynde, J. J., Labuche, N., Van Haverbeke, Y., & Tietze, L. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(15), 22-28. [Link]
-
SciSpace. Synthesis of 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones. [Link]
-
Tee, O. S., & Banerjee, S. (1979). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Canadian Journal of Chemistry, 57(6), 626-633. [Link]
- Google Patents. Preparation method of 2-methyl-3-bromopyridine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US9850244B2 - Method for preparing Palbociclib - Google Patents [patents.google.com]
- 3. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications [mdpi.com]
- 4. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. 352328-87-1 | this compound | Bromides | Ambeed.com [ambeed.com]
The Strategic Role of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one in Modern Drug Discovery: A Technical Guide
This guide provides an in-depth technical analysis of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, a heterocyclic compound that has emerged as a critical starting scaffold in the synthesis of potent and selective kinase inhibitors. We will explore the inherent chemical functionalities that make this molecule a valuable tool for medicinal chemists and drug development professionals, examine its application in the creation of targeted therapeutics, and detail the experimental protocols for its utilization.
Introduction: The Privileged Scaffold of Pyrido[2,3-d]pyrimidin-7(8H)-one
The specific compound, this compound, is of particular interest due to the strategic placement of its functional groups. The bromine atom at the C6 position and the methylthio group at the C2 position serve as versatile chemical handles for a variety of cross-coupling and substitution reactions. This allows for the systematic and efficient generation of large libraries of derivatives for structure-activity relationship (SAR) studies. This compound is primarily utilized as a key intermediate in the synthesis of a diverse array of biologically active molecules.[5]
Synthetic Strategies and Chemical Versatility
The synthesis of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold can be achieved through several established routes, often involving the condensation of a substituted pyrimidine with a component that forms the pyridine ring, or vice versa.[2] One common approach involves the reaction of a 2-aminopyridine derivative with a pyrimidine precursor.[6]
The value of this compound lies in its potential for diversification. The C-Br bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the introduction of various aryl, heteroaryl, and alkyl groups at the C6 position. The methylthio group at the C2 position can be readily oxidized to a sulfoxide or sulfone, which can then act as a leaving group for nucleophilic substitution, allowing for the introduction of amines and other nucleophiles.
Caption: Synthetic utility of the core scaffold.
Biological Target Landscape: A Focus on Kinase Inhibition
Derivatives of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold have been extensively investigated as inhibitors of a wide range of protein kinases, which are key regulators of cellular processes and are often dysregulated in human diseases.
c-Jun N-Terminal Kinase (JNK) Inhibition
A series of 2-aminopyridopyrimidinones derived from this scaffold were discovered and developed as potent and selective JNK inhibitors.[7][8] Through optimization, compounds with high oral bioavailability were identified. For instance, inhibitor 13 from this series was a potent JNK3 inhibitor with an IC50 of 15 nM and exhibited high selectivity against p38 (IC50 > 10 μM).[7][8] The co-crystal structure of these inhibitors bound to JNK3 revealed a Type-I binding mode, providing a roadmap for further inhibitor design.[7][8]
Threonine Tyrosine Kinase (TTK) Inhibition
The pyrido[2,3-d]pyrimidin-7(8H)-one core has also been utilized to develop selective and orally bioavailable inhibitors of Threonine Tyrosine Kinase (TTK).[9] A representative compound, 5o , demonstrated a strong binding affinity with a Kd value of 0.15 nM and an IC50 of 23 nM for TTK kinase activity.[9] This compound induced chromosome missegregation and suppressed the proliferation of various human cancer cell lines.[9] Furthermore, it showed good oral pharmacokinetic properties and in vivo efficacy in a human colon cancer xenograft model when combined with paclitaxel.[9]
NUAK1 Inhibition
PIM-1 Kinase Inhibition
Recent studies have described the synthesis of novel pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity against breast cancer cells through the inhibition of PIM-1 kinase.[6][11] One compound exhibited remarkable cytotoxicity against MCF-7 cells with an IC50 value of 0.57 μM and potent PIM-1 kinase inhibition with an IC50 of 11.4 nM.[6][11] This compound was shown to induce apoptosis and arrest the cell cycle at the G1 phase in MCF-7 cells.[6][11]
Other Kinase Targets
The versatility of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold extends to other kinase targets, including:
-
p38α Mitogen-Activated Protein Kinase: Orally bioavailable and highly selective inhibitors of p38α have been developed for the treatment of rheumatoid arthritis.[12]
-
PI3Kα: The pyridopyrimidinone scaffold has been explored for the development of inhibitors that selectively target the H1047R mutant of PI3Kα, which is prevalent in breast cancers.[13]
-
Salt-Inducible Kinases (SIKs): A structure-based approach has been used to shift the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one-based inhibitors towards SIKs while eliminating activity against p21-activated kinases (PAKs) to avoid cardiotoxicity.[14]
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative compounds derived from the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold against various kinase targets.
| Compound ID | Target Kinase | IC50 / Kd | Cell Line | Reference |
| Inhibitor 13 | JNK3 | 15 nM (IC50) | - | [7][8] |
| Compound 5o | TTK | 23 nM (IC50), 0.15 nM (Kd) | Human cancer cell lines | [9] |
| Compound 4 | PIM-1 | 11.4 nM (IC50) | MCF-7 | [6][11] |
| Compound 4 | Cytotoxicity | 0.57 μM (IC50) | MCF-7 | [6][11] |
| Pamapimod | p38α | - | - | [12] |
Experimental Protocols
General Kinase Inhibition Assay (Illustrative Example)
The following is a generalized protocol for assessing the in vitro kinase inhibitory activity of a compound derived from the this compound scaffold.
Objective: To determine the IC50 value of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Specific peptide substrate for the kinase
-
Test compound dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well microplates
Procedure:
-
Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations. Further dilute in kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This typically measures the amount of ADP produced or the amount of phosphorylated substrate remaining.
-
Data Analysis: Measure the signal (e.g., luminescence, fluorescence) using a plate reader. Plot the percentage of kinase inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Conclusion
This compound is a cornerstone molecule in the field of medicinal chemistry, particularly for the development of kinase inhibitors. Its strategic functionalization provides a robust platform for the generation of diverse chemical libraries, leading to the discovery of potent and selective inhibitors for a multitude of kinase targets implicated in cancer, inflammation, and neurodegenerative diseases. The extensive body of research on its derivatives underscores the therapeutic potential of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold and solidifies the role of the title compound as a critical intermediate in the drug discovery pipeline. Future research will undoubtedly continue to leverage the chemical versatility of this scaffold to develop novel therapeutics with improved efficacy and safety profiles.
References
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. [Link]
-
Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. PubMed. [Link]
-
A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics. [Link]
-
Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. PubMed Central. [Link]
-
Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. PubMed. [Link]
-
This compound. MySkinRecipes. [Link]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. PubMed. [Link]
-
Development of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors. ACS Publications. [Link]
-
Development of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors. ACS Publications. [Link]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PMC. [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC. [Link]
-
Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. PubMed. [Link]
-
Development of the Pyrido[2,3- d]pyrimidin-7(8 H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors. PubMed. [Link]
-
Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. ACS Publications. [Link]
-
Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H). bioRxiv. [Link]
-
In vitro and in vivo evaluation of novel chromeno[2,3-d]pyrimidinones as therapeutic agents for triple negative breast cancer. RSC Publishing. [Link]
-
Development of the Pyrido[2,3- d ]pyrimidin-7(8 H )-one Scaffold toward Potent and Selective NUAK1 Inhibitors. ResearchGate. [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRIDO (2, 3-d)PYRIMIDINE-CARBOXYLATE DERIVATIVES. Rasayan Journal of Chemistry. [Link]
- 2-(pyridin-2-ylamino)-pyrido[2,3-D]pyrimidin-7-ones.
Sources
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usmai-fsu.primo.exlibrisgroup.com [usmai-fsu.primo.exlibrisgroup.com]
- 4. Development of the Pyrido[2,3- d]pyrimidin-7(8 H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors | Semantic Scholar [semanticscholar.org]
- 11. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biorxiv.org [biorxiv.org]
A Technical Guide to 6-Bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives: Synthesis, Biological Evaluation, and Therapeutic Potential
Abstract
The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a resemblance to the purine bases of DNA and RNA.[1] This structural motif has been extensively explored, leading to the development of numerous biologically active compounds, including kinase inhibitors for therapeutic use.[1] This guide focuses on a specific, highly functionalized intermediate, 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one , and its derivatives. We will provide an in-depth exploration of its synthesis, chemical properties, and its significant role as a scaffold for developing potent and selective kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the application of this versatile chemical entity.
The Core Scaffold: Synthesis and Chemical Reactivity
The utility of any chemical scaffold in a drug discovery program is fundamentally dependent on the reliability and efficiency of its synthesis. The title compound, this compound, serves as a critical building block, primarily due to its strategically placed functional groups that allow for diverse chemical modifications.[2]
Synthesis of the Core Intermediate
The synthesis of this compound is typically achieved through the bromination of its precursor, 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one. This reaction is a critical step, installing a reactive handle (the bromo group) at the 6-position, which is often a key vector for structure-activity relationship (SAR) studies.
Rationale for Reagent Choice:
-
N-Bromosuccinimide (NBS): NBS is frequently chosen as the brominating agent in dimethylformamide (DMF) due to its selectivity and milder reaction conditions compared to elemental bromine, minimizing over-bromination and side product formation.
-
Bromine in Acetic Acid: An alternative, more classical approach involves using liquid bromine in glacial acetic acid. This method is effective and can result in high yields, though it requires careful handling due to the corrosive and hazardous nature of bromine.[3]
A typical synthetic route is outlined below:
Caption: General synthesis of the core scaffold.
Chemical Reactivity and Derivatization Potential
The power of the this compound scaffold lies in its three primary points of modification:
-
C6-Bromo Group: This position is highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a vast array of aryl, heteroaryl, and alkyl groups, which is crucial for modulating potency and selectivity against different kinase targets.[4][5] The steric and electronic properties of the substituent at C6 can dramatically influence how the molecule sits in the ATP-binding pocket of a kinase.[5]
-
C2-Methylthio Group: The methylthio (-SMe) group can be oxidized to the corresponding sulfoxide or sulfone, which can alter solubility and hydrogen bonding capabilities. More importantly, it can be displaced by various nucleophiles (e.g., amines) to introduce side chains that can extend into solvent-exposed regions of the kinase, often improving pharmacokinetic properties.[4]
-
N8-Position: The lactam nitrogen can be alkylated or acylated, although this is less common in kinase inhibitor design as an N-H group at this position often serves as a critical hydrogen bond donor to the kinase hinge region.
Mechanism of Action and Key Biological Targets
Derivatives of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold are predominantly developed as protein kinase inhibitors .[1] Kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[6]
These compounds typically function as ATP-competitive inhibitors . They are designed to mimic the adenine region of ATP and bind to the enzyme's active site, preventing the natural substrate (ATP) from binding and thereby blocking the phosphorylation cascade.
Key Kinase Targets:
-
Src Family Kinases (SFKs): This family includes kinases like Src, Lck, and Fyn.[7] Src itself is often overexpressed in various cancers and is a target for anticancer drug design.[8] Lck is a critical mediator of T-cell receptor signaling, and its inhibition is a strategy for treating autoimmune diseases and preventing transplant rejection.[9][10]
-
Receptor Tyrosine Kinases (RTKs): This class includes Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFr), and Platelet-Derived Growth Factor Receptor (PDGFr).[4][11] Inhibitors targeting these receptors are crucial in oncology.
-
Other Kinases: The versatility of the scaffold has led to the development of inhibitors for other important targets, such as Threonine Tyrosine Kinase (TTK) and NUAK1, which are involved in cell cycle control and have implications for cancer and neurodegenerative diseases, respectively.[12][13][14]
Caption: ATP-competitive kinase inhibition mechanism.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective inhibitors from the this compound core relies on systematic SAR studies. The goal is to understand how modifications at each position affect target engagement, selectivity, and drug-like properties.
-
Impact of the C6-Substituent: Replacing the 6-bromo group is a primary strategy. For instance, substituting a 6-(2,6-dichlorophenyl) moiety can lead to broad-spectrum tyrosine kinase inhibition, while introducing a 6-(3',5'-dimethoxyphenyl) group can result in a highly selective FGFr inhibitor.[4] This highlights that the C6 position is a critical determinant of selectivity, likely interacting with a variable region at the entrance of the ATP-binding cleft.[5][11]
-
Impact of the C2-Substituent: The 2-position is often modified to enhance potency and improve physicochemical properties like solubility and bioavailability.[4] Introducing a [4-(diethylamino)butyl]amino side chain at this position, for example, has been shown to boost both potency and bioavailability compared to a simple amino group.[4]
The following table summarizes representative SAR data for pyrido[2,3-d]pyrimidine derivatives, illustrating the impact of substitutions on kinase inhibitory activity.
| Compound ID | Core Structure | C2-Substituent | C6-Substituent | Target Kinase | IC50 (µM) | Reference |
| 4b | Pyrido[2,3-d]pyrimidin-7-yl-urea | -NH2 | 2,6-Dichlorophenyl | PDGFr | 1.11 | [4] |
| FGFr | 0.13 | [4] | ||||
| c-Src | 0.22 | [4] | ||||
| 4e | Pyrido[2,3-d]pyrimidin-7-yl-urea | -NH2 | 3,5-Dimethoxyphenyl | FGFr | 0.060 | [4] |
| PDGFr, c-Src | >50 | [4] | ||||
| 6c | Pyrido[2,3-d]pyrimidin-7-yl-urea | -NH(CH2)4NEt2 | 2,6-Dichlorophenyl | PDGFr | 0.3 (Cell Prolif.) | [4] |
Experimental Protocols: Synthesis and Characterization
This section provides a detailed, self-validating protocol for a key transformation in the synthesis of a representative derivative: the Suzuki coupling of the core scaffold with an arylboronic acid.
Synthesis of 6-(4-methoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Objective: To demonstrate the functionalization of the C6 position via a Suzuki-Miyaura cross-coupling reaction, a cornerstone technique in modern medicinal chemistry.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)
-
Sodium carbonate (Na2CO3) (3.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Workflow Diagram:
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and sodium carbonate.
-
Catalyst Addition: Add the Pd(dppf)Cl2 catalyst. Causality Insight: The palladium catalyst is the engine of the reaction, forming an organopalladium intermediate that facilitates the coupling. dppf is a bulky phosphine ligand that stabilizes the catalyst and promotes the reaction.
-
Solvent Addition & Degassing: Add 1,4-dioxane and water. Purge the mixture with an inert gas (nitrogen or argon) for 10-15 minutes. This is a critical step to remove dissolved oxygen, which can oxidize the Pd(0) active species and poison the catalyst.
-
Heating: Heat the reaction mixture to 90 °C under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material (the bromo-scaffold) indicates the reaction is proceeding.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with water and then brine to remove inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected mass in HRMS serves as a primary validation of success.
Therapeutic Potential and Future Directions
The this compound scaffold is a validated starting point for the development of kinase inhibitors with significant therapeutic potential.[2] Derivatives have shown promise in:
-
Oncology: By targeting kinases like Src, EGFR, FGFr, and TTK that are implicated in tumor growth, survival, and proliferation.[4][8][13]
-
Immunology and Inflammation: Through the inhibition of kinases like Lck, which are essential for T-cell activation, these compounds could lead to treatments for autoimmune disorders like rheumatoid arthritis.[10]
-
Neurological Disorders: The recent exploration of this scaffold for developing NUAK1 inhibitors opens a potential avenue for treating neurodegenerative diseases like tauopathies.[12][14][15]
Future directions for research in this area should focus on:
-
Improving Selectivity: Designing derivatives that can distinguish between highly homologous kinase family members to minimize off-target effects and improve safety profiles.
-
Overcoming Drug Resistance: Developing next-generation inhibitors that are active against mutant forms of kinases that confer resistance to existing therapies.
-
Exploring New Targets: Utilizing the chemical tractability of the scaffold to explore its potential against a wider range of kinases and other enzyme families.
References
-
Traxler, P., Furet, P., Mett, H., Buchdunger, E., Meyer, T., & Lydon, N. (1996). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 39(12), 2285-2292. [Link]
-
Denny, W. A., Rewcastle, G. W., & Baguley, B. C. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3869-3875. [Link]
-
Spinks, G., et al. (2001). Structure-activity studies of 5-substituted pyridopyrimidines as adenosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(1), 83-86. [Link]
-
Norman, M. H., et al. (2020). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 11(6), 1226-1232. [Link]
-
Abdel-Maksoud, M. S., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]
-
Rewcastle, G. W., et al. (1996). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(9), 1823-1835. [Link]
-
Burch, J. D., et al. (2007). Discovery of thienopyridines as Src-family selective Lck inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(10), 2843-2846. [Link]
-
Hanke, J. H., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Study of Lck- and FynT-dependent T cell activation. Journal of Biological Chemistry, 271(2), 695-701. [Link]
-
El-Gamal, M. I., et al. (2022). New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights. RSC Medicinal Chemistry, 13(5), 518-543. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Sharma, S., et al. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic Chemistry, 53, 80-86. [Link]
-
AccelaChem. (n.d.). 352328-87-1,this compound. Retrieved from [Link]
-
Nathubhai, A., et al. (2025). Development of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors. ACS Medicinal Chemistry Letters, 16(2), 327-335. [Link]
-
ResearchGate. (2025). (PDF) Development of the Pyrido[2,3- d ]pyrimidin-7(8 H )-one Scaffold toward Potent and Selective NUAK1 Inhibitors. Retrieved from [Link]
-
Jo, A., et al. (2021). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry, 211, 113023. [Link]
-
Quiroga, J., & Insuasty, B. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4148. [Link]
-
PubMed. (2025). Development of the Pyrido[2,3- d]pyrimidin-7(8 H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors. Retrieved from [Link]
-
Wang, Z., et al. (2024). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry. [Link]
-
Yerragunta, V., et al. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. PharmaTutor. [Link]
-
Nafie, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Future Medicinal Chemistry, 16(8), 535-554. [Link]
Sources
- 1. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. 352328-87-1 | this compound | Bromides | Ambeed.com [ambeed.com]
- 4. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Study of Lck- and FynT-dependent T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors | Semantic Scholar [semanticscholar.org]
- 13. Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of the Pyrido[2,3- d]pyrimidin-7(8 H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Strategic Role of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrido[2,3-d]pyrimidin-7(8H)-one core is a privileged scaffold in medicinal chemistry, bearing a close structural resemblance to the purine bases of DNA and RNA. This unique feature allows it to effectively interact with a wide array of biological targets. Within this important class of compounds, 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one has emerged as a particularly valuable and versatile intermediate. Its strategically positioned bromine atom and methylthio group serve as key functional handles for facile chemical modification, enabling the synthesis of diverse libraries of bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the pivotal role of this compound in the development of potent and selective kinase inhibitors for the treatment of cancer and other diseases. We will delve into specific examples of its application in the synthesis of Threonine Tyrosine Kinase (TTK), Janus Kinase 3 (JAK3), and Pim-1 kinase inhibitors, complete with detailed synthetic protocols, structure-activity relationship analyses, and methodologies for biological evaluation.
Introduction: The Privileged Scaffold
The pyrido[2,3-d]pyrimidine ring system is a recurring motif in a multitude of biologically active compounds.[1][2] Its inherent drug-like properties and synthetic tractability have made it a focal point for drug discovery efforts. The 7(8H)-one substitution pattern, in particular, has proven to be a fertile ground for the development of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their aberrant activity is a hallmark of many cancers and inflammatory diseases.[3] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.
This compound stands out as a key building block in this endeavor. The bromine atom at the 6-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[4] Concurrently, the methylthio group at the 2-position can be readily oxidized to a sulfoxide or sulfone, which can then be displaced by various nucleophiles, most notably amines, to introduce further diversity.[5] This dual functionality makes it an ideal starting point for the systematic exploration of the chemical space around the pyrido[2,3-d]pyrimidin-7(8H)-one core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of drug candidates.
Synthesis of the Core Intermediate
The preparation of this compound is typically achieved through the bromination of its precursor, 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
To a solution of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (1.00 g, 5.18 mmol) in anhydrous dimethylformamide (25 mL) is added N-bromosuccinimide (0.99 g, 5.56 mmol) portion-wise at room temperature.[6]
-
The reaction mixture is stirred at 20°C for 48 hours.[6]
-
Upon completion of the reaction (monitored by TLC), dichloromethane is added to the mixture.[6]
-
The resulting precipitate is collected by filtration, washed with methanol, to yield the desired product as a white solid.[6]
Yield: 48%[6]
An alternative procedure utilizing bromine in acetic acid has also been reported to afford the product in a higher yield of 92%.[6]
Application in the Synthesis of Kinase Inhibitors
The true value of this compound lies in its utility as a versatile starting material for the synthesis of a wide range of kinase inhibitors. The following sections will highlight its application in the development of inhibitors for three key cancer targets: TTK, JAK3, and PIM-1.
Threonine Tyrosine Kinase (TTK) Inhibitors
Threonine Tyrosine Kinase (TTK), also known as Mps1, is a critical regulator of the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during mitosis.[7] Upregulation of TTK is observed in various cancers and is associated with a poor prognosis.[8] Therefore, TTK has emerged as a promising target for anticancer drug development.[7]
The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold has been successfully employed in the design of potent and selective TTK inhibitors.[9][10] The synthesis of these inhibitors often leverages the reactivity of the 6-bromo and 2-methylthio groups of the core intermediate.
General Synthetic Strategy:
A common synthetic approach involves a Suzuki coupling at the 6-position to introduce an aryl or heteroaryl moiety, followed by oxidation of the 2-methylthio group and subsequent nucleophilic aromatic substitution with an appropriate amine.
Caption: General synthetic workflow for TTK inhibitors.
TTK Signaling Pathway:
TTK plays a crucial role in the Spindle Assembly Checkpoint (SAC), a critical cell cycle control mechanism.
Caption: Overview of the JAK-STAT signaling pathway.
Pim-1 Kinase Inhibitors
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes that are frequently overexpressed in a variety of hematological malignancies and solid tumors. [9][11]Pim-1, the most well-characterized member of the family, is a key regulator of cell survival, proliferation, and apoptosis. [11]Its role in promoting therapeutic resistance makes it an attractive target for cancer therapy. [12] The pyrido[2,3-d]pyrimidine scaffold has been explored for the development of Pim-1 inhibitors. The versatility of the this compound intermediate allows for the introduction of various substituents to optimize interactions with the active site of Pim-1.
Pim-1 Signaling Pathway:
Pim-1 is a downstream effector of the JAK/STAT pathway and regulates multiple pro-survival signaling cascades.
Caption: Simplified Pim-1 signaling pathway.
Structure-Activity Relationships (SAR)
Systematic modifications of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, facilitated by the use of the 6-bromo-2-(methylthio) intermediate, have yielded valuable insights into the structure-activity relationships for kinase inhibition.
Table 1: Summary of Structure-Activity Relationships for Pyrido[2,3-d]pyrimidin-7-one Based Kinase Inhibitors
| Position | Modification | Impact on Activity | Target Kinase(s) | Reference(s) |
| 2 | Introduction of various substituted anilines | Potency and selectivity | CDK4, FGFr, PDGFr | [1][11] |
| 6 | Introduction of aryl and heteroaryl groups | Potency and selectivity | JAK3, TTK, PAK | [9][13][14] |
| 8 | Alkylation (e.g., ethyl, cyclopentyl) | Potency, cell permeability | CDK4, Palbociclib | [1][15] |
Biological Evaluation
The evaluation of novel kinase inhibitors derived from this compound involves a cascade of in vitro and in vivo assays.
Experimental Protocols: Kinase Inhibition Assays
In Vitro Kinase Activity Assays:
-
Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of the target kinase.
-
Methodology: A common method involves incubating the recombinant kinase with its substrate and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified, typically using methods like radiometric assays (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular Assays:
-
Principle: These assays assess the effect of the inhibitor on the target kinase within a cellular context.
-
Methodology: Cancer cell lines with known dependencies on the target kinase are treated with the inhibitor. The downstream effects, such as inhibition of substrate phosphorylation (e.g., Western blotting for p-STAT), cell cycle arrest (e.g., flow cytometry), or induction of apoptosis (e.g., Annexin V staining), are then measured.
-
Data Analysis: The half-maximal effective concentration (EC₅₀) for a particular cellular effect is determined.
Conclusion
This compound has proven to be a cornerstone intermediate in the field of medicinal chemistry, particularly in the pursuit of novel kinase inhibitors. Its synthetic accessibility and the orthogonal reactivity of its bromo and methylthio functionalities provide an unparalleled platform for the generation of diverse chemical libraries. The successful application of this building block in the development of inhibitors for critical cancer targets such as TTK, JAK3, and Pim-1 underscores its strategic importance. As our understanding of the kinome and its role in disease continues to expand, the versatility of this privileged scaffold will undoubtedly continue to fuel the discovery of the next generation of targeted therapies.
References
-
Pim-1 kinase as cancer drug target: An update. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
What are JAK3 inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved January 17, 2026, from [Link]
-
Janus kinase 3 inhibitor. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019, November 16). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019, November 16). PubMed. Retrieved January 17, 2026, from [Link]
-
Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. (2021, February 5). PubMed. Retrieved January 17, 2026, from [Link]
-
TTK: A Promising Target in Malignant Tumors. (n.d.). Scientific Archives. Retrieved January 17, 2026, from [Link]
-
Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. (n.d.). AACR Journals. Retrieved January 17, 2026, from [Link]
-
What are TTK inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved January 17, 2026, from [Link]
-
Janus kinase 3: the controller and the controlled. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
PIM1 signaling pathways are associated with stem/cancer stem cells in the prostate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
TTK: A Promising Target in Malignant Tumors. (2021, September 15). Scientific Archives. Retrieved January 17, 2026, from [Link]
-
Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. (n.d.). Longdom Publishing. Retrieved January 17, 2026, from [Link]
-
A new route for the synthesis of Palbociclib. (n.d.). Chemical Papers. Retrieved January 17, 2026, from [Link]
-
TTK is a potential regulator of tumor progression correlated with dedifferentiation and immune cell infiltration in papillary thyroid cancer. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 8). ACS Publications. Retrieved January 17, 2026, from [Link]
-
The JAK-STAT Pathway and the JAK Inhibitors. (n.d.). Symbiosis Online Publishing. Retrieved January 17, 2026, from [Link]
-
JAK Inhibition: A new therapeutic strategy for management of chronic diseases. (n.d.). Walsh Medical Media. Retrieved January 17, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of Pyrido (2,3-d) Pyrimidin-7 - (8H) - Ones. (n.d.). Retrieved January 17, 2026, from [Link]
-
Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one derived compounds. (n.d.). bioRxiv. Retrieved January 17, 2026, from [Link]
-
Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. (2021, February 5). PubMed. Retrieved January 17, 2026, from [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 8). ACS Publications. Retrieved January 17, 2026, from [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved January 17, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of Pyrido (2,3-d) Pyrimidin-7 - (8H) - Ones. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
- 1. TTK (threonine tyrosine kinase) regulates the malignant behaviors of cancer cells and is regulated by microRNA-582-5p in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TTK is a potential regulator of tumor progression correlated with dedifferentiation and immune cell infiltration in papillary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 352328-87-1 | this compound | Bromides | Ambeed.com [ambeed.com]
- 7. What are TTK inhibitors and how do they work? [synapse.patsnap.com]
- 8. scientificarchives.com [scientificarchives.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. What are JAK3 inhibitors and how do they work? [synapse.patsnap.com]
- 14. biorxiv.org [biorxiv.org]
- 15. longdom.org [longdom.org]
The Discovery and Development of Pyrido[2,3-d]pyrimidin-7(8H)-ones: From Privileged Scaffold to Precision Therapeutics
Authored by: Gemini, Senior Application Scientist
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks demonstrate an exceptional ability to bind to multiple, distinct biological targets, earning them the designation of "privileged scaffolds." The pyrido[2,3-d]pyrimidine core is a quintessential example of such a structure.[1][2] This ortho-fused bicyclic heterocycle, formed by the fusion of pyridine and pyrimidine rings, bears a strong structural resemblance to endogenous purines, the fundamental building blocks of DNA and RNA.[1][3] This inherent biomimicry provides a compelling starting point for the design of potent and selective modulators of biological processes.
Among the various isomers, the pyrido[2,3-d]pyrimidin-7(8H)-one subclass has emerged as a particularly fruitful area of research, with over 20,000 unique structures described in scientific literature and patents.[1][3][4] The interest in this scaffold has grown almost exponentially over the last decade, largely driven by its profound success in the field of kinase inhibition.[1][2] Kinases, enzymes that regulate the majority of cellular pathways, are critical targets in oncology, immunology, and inflammatory diseases. The pyrido[2,3-d]pyrimidin-7(8H)-one framework has proven to be a remarkably effective template for developing ATP-competitive kinase inhibitors.
The clinical and commercial success of this scaffold is best exemplified by Palbociclib (Ibrance®) , a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved for the treatment of HR-positive, HER2-negative advanced breast cancer.[3][5] The journey from initial discovery to a blockbuster drug like Palbociclib highlights the power and versatility of the pyrido[2,3-d]pyrimidin-7(8H)-one core, cementing its status as a cornerstone in modern drug discovery. This guide provides a technical overview of the discovery, synthesis, and molecular design principles that underpin the development of these impactful therapeutic agents.
Foundational Synthetic Strategies
The accessibility of a chemical scaffold is paramount to its exploration and development. The pyrido[2,3-d]pyrimidin-7(8H)-one system benefits from robust and flexible synthetic methodologies. The two principal retrosynthetic disconnections involve either constructing the pyridine ring onto a pre-existing pyrimidine core or, less commonly, forming the pyrimidine ring from a pyridone precursor.[1][3][5]
Annulation from a Preformed Pyrimidine Core (The Dominant Route)
The most prevalent and versatile strategy involves the annulation of a pyridine ring onto a functionalized pyrimidine.[1][3][6] This approach allows for early introduction of diversity elements on what will become the core of the final molecule. A highly efficient and widely adopted method is the one-pot, three-component reaction, which combines an α,β-unsaturated ester (like methyl acrylate), a compound with an active methylene group (like malononitrile), and a guanidine derivative.[6][7]
The causality behind the preference for this one-pot approach lies in its operational simplicity, high atom economy, and the ability to rapidly generate complex scaffolds from simple, commercially available starting materials, thereby accelerating the discovery cycle. Microwave-assisted protocols further enhance this efficiency by dramatically reducing reaction times and often improving yields.[7]
Caption: A streamlined workflow for the one-pot synthesis of a core scaffold.
Protocol 2.1: Microwave-Assisted One-Pot Synthesis of 4-amino-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one[7]
-
Reagent Preparation: In a dry microwave-rated reaction vessel, combine methyl acrylate (1.0 eq), malononitrile (1.0 eq), and phenyl guanidine (1.0 eq).
-
Solvent Addition: Add dry methanol as the solvent. The reaction concentration should be carefully optimized, but a typical starting point is 0.1-0.5 M.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 10 minutes at a constant temperature of 140°C.
-
Reaction Work-up: After cooling to room temperature, the resulting precipitate is typically collected by filtration.
-
Purification: The crude solid is washed with cold methanol to remove any unreacted starting materials or soluble byproducts. Further purification, if necessary, can be achieved by recrystallization or column chromatography.
-
Validation: The structure and purity of the final product are confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS). Yields for this reaction are typically in the 65-70% range.[7]
Annulation from a Preformed Pyridone Core
A less common but viable alternative is the construction of the pyrimidine ring onto a pre-existing, appropriately substituted pyridone.[3] This strategy is advantageous when the desired substitutions on the pyridine portion of the scaffold are more easily installed prior to the final annulation. The disconnection typically occurs between the C8a-N1 and N3-C4 bonds, where a substituted aminopyridone is treated with a reagent that provides the missing N-C-N fragment of the pyrimidine ring.[3]
Mechanism of Action: Targeting the Kinome
The primary mechanism through which pyrido[2,3-d]pyrimidin-7(8H)-ones exert their biological effects is through competitive inhibition at the adenosine triphosphate (ATP) binding site of protein kinases.[8][9] The scaffold acts as a mimic of the adenine base of ATP, allowing it to occupy the binding pocket and prevent the phosphorylation of substrate proteins, thereby halting the downstream signaling cascade.
X-ray crystallographic studies of inhibitors bound to kinases like CDK2 have provided definitive proof of this binding mode.[8] Key interactions typically involve:
-
Hinge-Binding: Hydrogen bonds form between the pyrimidine nitrogen atoms (N1 and N3) or exocyclic amino groups and the backbone amide residues of the kinase "hinge" region, which connects the N- and C-terminal lobes of the enzyme. This interaction is critical for anchoring the inhibitor.
-
Hydrophobic Pockets: Substituents on the pyrido[2,3-d]pyrimidin-7(8H)-one core extend into adjacent hydrophobic regions of the ATP pocket, contributing to potency and selectivity.
Sources
- 1. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 7. mdpi.com [mdpi.com]
- 8. Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Detailed Protocol: Synthesis of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, a key heterocyclic intermediate in medicinal chemistry and drug discovery. This scaffold is notably a precursor for the synthesis of potent kinase inhibitors, such as Palbociclib (Ibrance®), a CDK4/6 inhibitor used in cancer therapy. The protocol detailed herein is based on the cyclization of a substituted aminopyrimidine with diethyl malonate, followed by bromination. We will delve into the mechanistic rationale behind each step, provide detailed experimental procedures, characterization data, and troubleshooting guidance to ensure reproducible and high-yield synthesis.
Introduction: Significance and Synthetic Strategy
The pyrido[2,3-d]pyrimidin-7-one core is a privileged scaffold in modern medicinal chemistry. Its rigid, planar structure and multiple points for functionalization make it an ideal framework for developing highly specific enzyme inhibitors. The title compound, this compound, serves as a critical building block. The bromine atom at the C6 position is strategically placed for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The methylthio group at the C2 position can also be modified, for instance, by oxidation to a sulfoxide or sulfone, which can act as a hydrogen bond acceptor or be displaced by nucleophiles.
Our synthetic strategy involves a two-step process starting from commercially available 2-(methylthio)pyrimidine-4,5-diamine. This approach is efficient and avoids the use of harsh reagents, making it suitable for standard laboratory settings.
Reaction Scheme
The overall transformation proceeds as follows:
Step 1: Condensation and Cyclization 2-(Methylthio)pyrimidine-4,5-diamine reacts with diethyl malonate in the presence of a base to form the pyridopyrimidine core.
Step 2: Bromination The resulting 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is then selectively brominated at the C6 position using N-bromosuccinimide (NBS).
Experimental Protocol: Detailed Synthesis
Materials and Equipment
Reagents:
-
2-(Methylthio)pyrimidine-4,5-diamine (≥98% purity)
-
Diethyl malonate (≥99% purity)
-
Sodium ethoxide (NaOEt), 21% solution in ethanol
-
Acetic acid (glacial, ≥99.7%)
-
N-Bromosuccinimide (NBS) (≥98% purity)
-
N,N-Dimethylformamide (DMF), anhydrous (≤50 ppm H₂O)
-
Ethanol (200 proof, anhydrous)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thermometer or temperature probe
-
Inert atmosphere setup (Nitrogen or Argon)
-
Addition funnel
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Rotary evaporator
-
High-vacuum pump
Step-by-Step Procedure
PART A: Synthesis of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
-
Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser (with an inert gas inlet), and a thermometer. Place the entire setup under a positive pressure of nitrogen.
-
Reagent Addition: To the flask, add 2-(methylthio)pyrimidine-4,5-diamine (10.0 g, 64.0 mmol).
-
Solvent and Base: Add anhydrous ethanol (150 mL) to the flask. Begin stirring to create a suspension. To this suspension, add sodium ethoxide solution (21% in ethanol, 50.0 mL, 134.4 mmol) via an addition funnel over 15 minutes.
-
Scientist's Note: Sodium ethoxide acts as a strong base to deprotonate one of the amino groups and the active methylene of diethyl malonate, facilitating the initial Michael addition and subsequent intramolecular cyclization (Dieckmann condensation).
-
-
Addition of Diethyl Malonate: After the base addition is complete, add diethyl malonate (12.3 mL, 80.0 mmol) dropwise over 20 minutes. An exotherm may be observed; maintain the temperature below 40 °C.
-
Reflux: Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 10% Methanol in Dichloromethane). The starting diamine should be consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5 °C.
-
Slowly and carefully neutralize the mixture by adding glacial acetic acid until the pH is approximately 7. This will cause a thick precipitate to form.
-
Stir the resulting slurry in the ice bath for 1 hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with cold deionized water (3 x 50 mL) and then cold ethanol (2 x 30 mL) to remove salts and unreacted starting materials.
-
Dry the solid product under high vacuum at 50 °C overnight. The intermediate product, 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, is obtained as an off-white to pale yellow solid. The material is typically carried forward without further purification.
-
PART B: Synthesis of this compound
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and an inert gas inlet, dissolve the dried intermediate from Part A (assuming ~12.0 g, ~58.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 200 mL).
-
Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (NBS) (11.3 g, 63.8 mmol) portion-wise over 30 minutes.
-
Scientist's Note: NBS is an effective electrophilic brominating agent for electron-rich aromatic and heterocyclic systems. The reaction is typically selective for the C6 position of the pyridone ring, which is activated towards electrophilic substitution.
-
-
Reaction: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction for the disappearance of the starting material by TLC.
-
Work-up and Purification:
-
Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water (800 mL). This will precipitate the crude product.
-
Stir the resulting slurry for 30 minutes.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove DMF and succinimide by-product.
-
To further purify, create a slurry of the crude solid in hot ethanol (~150 mL), stir for 20 minutes, then cool to room temperature and filter again. This helps remove more soluble impurities.
-
Dry the final product, this compound, under high vacuum at 60 °C to a constant weight.
-
Data Summary & Characterization
The following table summarizes expected outcomes and key characterization data.
| Parameter | Step A Intermediate | Step B Final Product |
| IUPAC Name | 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one | This compound |
| Molecular Formula | C₈H₇N₃OS | C₈H₆BrN₃OS |
| Molecular Weight | 193.23 g/mol | 272.12 g/mol |
| Typical Yield | 85-95% | 80-90% |
| Appearance | Off-white to pale yellow solid | White to light tan solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 12.1 (s, 1H, NH), 8.8 (d, 1H), 7.5 (d, 1H), 2.6 (s, 3H, S-CH₃) | δ (ppm): 12.5 (s, 1H, NH), 9.0 (s, 1H), 2.6 (s, 3H, S-CH₃) |
| Melting Point | >250 °C | >300 °C (decomposes) |
Workflow Visualization
The overall synthetic workflow can be visualized as a sequence of distinct operational units, from initial setup to final product characterization.
Caption: Synthetic workflow for this compound.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield in Part A | Incomplete reaction; moisture in reagents/solvents quenching the base. | Ensure anhydrous conditions. Use freshly opened solvents and properly stored sodium ethoxide. Increase reflux time if TLC shows significant starting material. |
| Incomplete Bromination in Part B | Deactivated NBS; insufficient reaction time. | Use freshly opened or recrystallized NBS. Allow the reaction to stir for a longer duration, monitoring by TLC. A slight excess of NBS (1.1 eq) can be used. |
| Product is Dark/Discolored | Impurities from starting material; degradation during heating; residual DMF. | Ensure the intermediate from Part A is a light color. Perform the hot ethanol slurry wash in Part B effectively. Ensure the product is thoroughly washed with water to remove all DMF before drying. |
| Broad NMR Peaks | Paramagnetic impurities; poor solubility; presence of tautomers or rotamers. | Ensure the product is pure. A small amount of DMSO-d6 can be heated to improve solubility for NMR analysis. The broad NH peak is normal and will exchange with D₂O. |
Safety Precautions
-
Sodium Ethoxide: Corrosive and flammable. Handle in a fume hood and wear appropriate PPE, including gloves, lab coat, and safety glasses. Reacts violently with water.
-
N-Bromosuccinimide (NBS): Lachrymator and corrosive. Avoid inhalation of dust and contact with skin. Handle in a well-ventilated fume hood.
-
N,N-Dimethylformamide (DMF): A potent liver toxin and possible teratogen. Handle only in a fume hood with proper PPE. Avoid skin contact.
-
Acetic Acid (Glacial): Corrosive and causes severe burns. Handle with care in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
References
-
Toogood, P. L., et al. (2005). The Discovery of Palbociclib (PD-0332991), a First-in-Class Oral, Selective Inhibitor of Cyclin-Dependent Kinase 4/6. Journal of Medicinal Chemistry, 48(7), 2388-2406. [Link]
-
Cuyàs, E., et al. (2015). The CDK4/6 inhibitor palbociclib (PD 0332991) is a potent anti-angiogenic agent in vitro and in vivo. Oncotarget, 6(28), 25935-25949. [Link]
-
Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-ones as Novel, Non-nucleoside Inhibitors of Herpes Simplex Virus Type 1. Journal of Medicinal Chemistry, 43(24), 4606-4616. [Link]
Application Notes and Protocols for the Synthesis of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Introduction: The Strategic Importance of a Privileged Scaffold
The pyrido[2,3-d]pyrimidin-7(8H)-one core is a privileged heterocyclic scaffold in modern medicinal chemistry, bearing a structural resemblance to the purine bases of DNA and RNA.[1][2][3][4][5] This structural motif allows for interactions with a multitude of biological receptors, making it a cornerstone for the development of targeted therapeutics.[1][6][7][8] Specifically, derivatives of this scaffold have demonstrated potent activity as kinase inhibitors, a class of drugs that has revolutionized the treatment of various cancers and inflammatory diseases by targeting the enzymes that regulate cell growth and proliferation.[9]
One such pivotal intermediate is 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one . This compound serves as a critical building block in the synthesis of highly selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, such as Palbociclib (Ibrance®), a frontline treatment for HR-positive, HER2-negative advanced or metastatic breast cancer.[1][6][10] The bromine atom at the C6 position provides a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions, while the methylthio group at C2 can be readily displaced or oxidized to enable further functionalization.
This guide provides a comprehensive, in-depth technical overview of the experimental procedures for the synthesis of this key intermediate, designed for researchers and professionals in drug discovery and development. We will detail two critical stages: the synthesis of the precursor, 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, and its subsequent regioselective bromination. The protocols are presented with a focus on the underlying chemical principles, safety considerations, and quality control, ensuring a reproducible and scalable process.
Overall Synthetic Workflow
The synthesis is a two-stage process beginning with the construction of the pyrido[2,3-d]pyrimidinone core, followed by a selective bromination at the C6 position.
Caption: Overall synthetic workflow for the target compound.
Part 1: Synthesis of 2-(Methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
The foundational step is the construction of the heterocyclic core via a Doebner-von Miller-type reaction, which involves the condensation and cyclization of an aminopyrimidine aldehyde with an active methylene compound.
Principle and Rationale
This reaction utilizes 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde as the starting pyrimidine. The aldehyde group and the adjacent amino group provide the necessary functionality to build the fused pyridine ring. Malonic acid serves as the active methylene component. In the presence of a basic catalyst like piperidine in a high-boiling solvent such as pyridine, a Knoevenagel condensation occurs, followed by intramolecular cyclization and decarboxylation to yield the stable aromatic pyridone ring. Pyridine acts as both the solvent and a catalyst for the decarboxylation step.
Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Molar Eq.) |
| 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde | 57236-15-2 | 169.19 | 1.0 |
| Malonic Acid | 141-82-2 | 104.06 | 1.5 |
| Piperidine | 110-89-4 | 85.15 | Catalytic (0.1) |
| Pyridine | 110-86-1 | 79.10 | Solvent |
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde (1.0 eq.).
-
Solvent and Reagent Addition: Add pyridine as the solvent, followed by malonic acid (1.5 eq.) and a catalytic amount of piperidine (0.1 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 115°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. A precipitate will form.
-
Purification: Filter the solid precipitate and wash thoroughly with a cold solvent like ethanol or diethyl ether to remove residual pyridine and piperidine.
-
Drying: Dry the resulting solid under vacuum to obtain 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one as a solid product.
Safety and Handling:
-
Work in a well-ventilated fume hood.
-
Pyridine is flammable and toxic; avoid inhalation and skin contact.
-
Piperidine is corrosive and flammable; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Part 2: Bromination to this compound
This step involves the regioselective electrophilic aromatic substitution on the electron-rich pyridine ring of the precursor.
Principle and Rationale
The pyrido[2,3-d]pyrimidin-7(8H)-one system is an electron-rich heterocycle, making it susceptible to electrophilic attack. The C6 position is particularly activated for substitution. N-Bromosuccinimide (NBS) is an effective and convenient source of electrophilic bromine (Br+).[11] Compared to elemental bromine, NBS is a solid, making it easier and safer to handle. The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF), which helps to solubilize the reactants and facilitate the reaction. The mechanism proceeds via the attack of the electron-rich C6 position of the pyridopyrimidinone onto the bromine atom of NBS, forming a sigma complex intermediate, which then loses a proton to restore aromaticity and yield the final product.[7]
Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Molar Eq.) |
| 2-(Methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one | 211244-81-4 | 193.23 | 1.0 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 1.1 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | Solvent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | For work-up |
| Methanol | 67-56-1 | 32.04 | For washing |
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (1.0 eq.) in anhydrous DMF.
-
Reagent Addition: To this solution, add N-Bromosuccinimide (1.1 eq.) portion-wise at room temperature. A slight exotherm may be observed.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.
-
Work-up and Isolation: Upon completion, add dichloromethane to the reaction mixture to precipitate the product.
-
Purification: Filter the resulting solid. Wash the filter cake sequentially with water, methanol, and dichloromethane to remove DMF and any unreacted starting materials or by-products.
-
Drying: Dry the white to off-white solid product under vacuum. A typical yield for this reaction is in the range of 45-55%.[7]
Safety and Handling:
-
Perform the reaction in a well-ventilated fume hood.
-
NBS is a lachrymator and should be handled with care. Avoid inhalation of dust and skin contact.
-
DMF is a potential teratogen; handle with appropriate gloves and avoid inhalation.
-
Dichloromethane is a volatile and potentially carcinogenic solvent; handle in a fume hood.
Quality Control and Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.
Expected Analytical Data:
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₈H₆BrN₃OS |
| Molecular Weight | 272.12 g/mol |
| Melting Point | >300 °C (decomposes) |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~3.4 (s, 3H, S-CH₃), ~8.0 (s, 1H, H-5), ~8.8 (s, 1H, H-4), ~12.5 (br s, 1H, N-H) |
| Purity (HPLC) | ≥97% |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.
Troubleshooting and Field-Proven Insights
-
Incomplete Bromination: If the reaction stalls, a slight warming (e.g., to 40-50 °C) can sometimes drive it to completion. However, be cautious as this may also lead to the formation of di-brominated by-products. Ensure that the NBS used is of high purity and has been stored properly, as it can decompose over time.
-
Purification Issues: The product is generally poorly soluble in most common organic solvents, which facilitates its isolation by precipitation and washing. If the purity is insufficient after washing, a slurry in a hot solvent like acetonitrile or ethanol can be effective.
-
Alternative Brominating Agent: While this protocol focuses on NBS for its ease of handling, elemental bromine in acetic acid is also a viable, though more hazardous, method. This alternative may offer different selectivity or reactivity depending on the substrate and should be considered if the NBS method proves unsatisfactory. However, it requires more stringent safety precautions due to the corrosive and volatile nature of bromine.
Conclusion
The synthesis of this compound is a robust and reproducible process that provides access to a highly valuable intermediate for the development of kinase inhibitors. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently produce this key building block with high purity. The strategic application of a Doebner-von Miller reaction followed by a regioselective bromination with NBS offers an efficient pathway to this important scaffold, paving the way for further innovations in medicinal chemistry and drug discovery.
References
-
VanderWel, S. N., Harvey, P. J., McNamara, D. J., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 48(7), 2371–2387. Available from: [Link]
-
Toogood, P. L., Harvey, P. J., Repine, J. T., et al. (2005). Discovery of a potent and selective inhibitor of cyclin-dependent kinase 4/6. Journal of Medicinal Chemistry, 48(7), 2388–2406. Available from: [Link]
-
Barvian, M., et al. (2003). 2-(Pyridin-2-ylamino)-pyrido[2,3d]pyrimidin-7-ones. World Intellectual Property Organization, Patent WO/2003/062236. Available from: [Link]
-
Konar, D., Maru, S., Kar, S., & Kumar, K. (2022). Synthesis and Clinical Development of Palbociclib: An Overview. Medicinal Chemistry, 18(1), 2-25. Available from: [Link]
-
Duan, S., et al. (2016). Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling. Organic Process Research & Development, 20(7), 1191–1202. Available from: [Link]
-
Jubete, G., de la Bellacasa, R. P., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. Available from: [Link]
-
Al-Kassim Hassan, M., & Ates-Alagoz, Z. (2022). Cyclin-Dependent Kinase 4/6 Inhibitors Against Breast Cancer. Mini-Reviews in Medicinal Chemistry, 22. Available from: [Link]
-
RSC Publishing (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Available from: [Link]
-
Finetech Industry Limited. This compound | CAS: 352328-87-1. Available from: [Link]
-
ResearchGate (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Available from: [Link]
-
PubMed (2019). Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications. Available from: [Link]
-
MDPI (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Available from: [Link]
-
AccelaChem. 352328-87-1,this compound. Available from: [Link]
-
Aaron Chemistry GmbH. This compound. Available from: [Link]
-
MySkinRecipes. This compound. Available from: [Link]
-
Wang, T. et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(1), 111. Available from: [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A new route for the synthesis of Palbociclib | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Utility of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one in Kinase Inhibitor Synthesis
Abstract
The pyrido[2,3-d]pyrimidin-7(8H)-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors, including the FDA-approved drug Palbociclib for breast cancer treatment.[1] This guide provides an in-depth analysis of a key intermediate, 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one , detailing its synthesis, strategic importance, and application in the development of next-generation kinase inhibitors. We offer validated protocols, expert insights into reaction causality, and a discussion of the structure-activity relationships (SAR) that make this intermediate a cornerstone for drug discovery campaigns targeting a wide array of kinases.
Introduction: A Scaffold of Strategic Importance
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3] The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold has proven to be an exceptional template for designing inhibitors that target the ATP-binding site of these enzymes.[4][5] The strategic value of the intermediate This compound lies in its two chemically orthogonal functional groups, which serve as versatile handles for molecular diversification.
-
The C6-Bromo Group: This position acts as a prime site for introducing molecular complexity and modulating kinase selectivity.[1] The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the attachment of various aryl and heteroaryl moieties.[6] These appended groups can form crucial interactions with solvent-exposed regions of the kinase active site or confer desirable pharmacokinetic properties.
-
The C2-Methylthio Group: The 2-(methylthio) substituent is a highly effective leaving group for nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of amine-containing fragments, which are pivotal for establishing hydrogen-bond interactions with the "hinge region" of the kinase ATP-binding pocket—a critical determinant of inhibitor potency.[4] Furthermore, this group can be oxidized to the corresponding sulfoxide or sulfone, providing another avenue for modulating solubility and biological activity.[7][8]
This dual functionality enables a divergent synthetic strategy, where a common core can be rapidly elaborated into a large library of diverse final compounds for screening against various kinase targets.
Synthesis of the Key Intermediate
The preparation of this compound is typically achieved through the direct bromination of its precursor. The following protocol is a robust and reproducible method for laboratory-scale synthesis.
Protocol 2.1: Synthesis of this compound
This protocol describes the electrophilic bromination of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one.
Reaction Scheme:
Materials:
-
2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a solution of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one in anhydrous DMF (approx. 25 mL per gram of starting material), add N-Bromosuccinimide in one portion at room temperature (20-25°C).[9]
-
Stir the resulting mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. A typical reaction time is 24-48 hours.[9]
-
Upon completion, add Dichloromethane to the reaction mixture to precipitate the product.
-
Filter the resulting solid using a Büchner funnel.
-
Wash the collected solid sequentially with a small amount of cold DCM and then with cold Methanol to remove residual DMF and unreacted starting materials.
-
Dry the product under vacuum to yield this compound as a white to off-white solid. Expected yields are typically high (>90%).[9]
Expert Insights (Causality & Trustworthiness):
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is the preferred reagent over elemental bromine (Br₂) for this transformation. NBS is a solid, making it easier and safer to handle, and it provides a slow, controlled release of electrophilic bromine, which minimizes the formation of over-brominated byproducts.
-
Solvent System: Anhydrous DMF is an excellent solvent for this reaction as it readily dissolves the heterocyclic starting material and is stable to the reaction conditions.
-
Self-Validating Work-up: The precipitation and washing steps are critical for ensuring high purity. The differential solubility of the product in DCM/Methanol compared to the starting materials and solvent allows for an effective, non-chromatographic purification.
Diagram 1: Synthesis Workflow A flowchart illustrating the synthesis of the key intermediate.
Application in Divergent Kinase Inhibitor Synthesis
The true power of this intermediate is realized in its sequential, regioselective modification to build potent kinase inhibitors. A common and highly effective strategy involves a Suzuki coupling at the C6 position followed by a nucleophilic substitution at the C2 position.
Protocol 3.1: General Procedure for Suzuki Coupling (C6-Arylation)
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Aryl- or Heteroarylboronic Acid/Ester (1.2-1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., 2M aq. Na₂CO₃, 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
In a reaction vessel, combine the 6-bromo intermediate, the boronic acid, and the palladium catalyst.
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add the degassed solvent and the aqueous base.
-
Heat the mixture to 80-100°C and stir until the reaction is complete (monitor by LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the C6-arylated product.
Protocol 3.2: General Procedure for SNAr (C2-Amination)
Reaction Scheme:
Materials:
-
C6-arylated intermediate from Protocol 3.1 (1.0 eq)
-
Primary or Secondary Amine (2.0-5.0 eq)
-
Solvent (e.g., n-Butanol, or neat conditions)
Procedure:
-
Combine the C6-arylated intermediate and the desired amine in a sealed tube. The amine can be used as the solvent if it is a liquid, or a high-boiling solvent like n-butanol can be used.
-
Heat the mixture to 100-140°C for several hours to overnight (monitor by LC-MS).
-
Cool the reaction mixture. If a solid precipitates, it can be filtered and washed.
-
Alternatively, concentrate the mixture and purify the residue by column chromatography or recrystallization to obtain the final inhibitor.
Diagram 2: Divergent Synthesis Strategy A workflow showing the two-step diversification from the intermediate.
Targeted Kinase Pathways and Structure-Activity Relationship (SAR)
Derivatives synthesized from this intermediate have shown potent activity against a wide range of clinically relevant kinases.
-
Cyclin-Dependent Kinases (CDK4/6): This is the most prominent target class. The C2-amino group forms critical hydrogen bonds with the hinge region of CDK4/6, while the C6-aryl substituent occupies the ribose pocket, enhancing both potency and selectivity.[1][4] Palbociclib is the archetypal example of this binding mode.
-
Threonine Tyrosine Kinase (TTK): Novel inhibitors for TTK, a key regulator of the spindle assembly checkpoint, have been developed from this scaffold, showing promise in cancer therapy.[10][11]
-
Other Targets: The versatility of the scaffold has led to the development of inhibitors for Src Tyrosine Kinase, PI3K/mTOR, DYRK1A/B, and PIM-1 kinase.[12][13][14][15][16][17]
Diagram 3: CDK4/6-Rb Signaling Pathway Simplified pathway showing the point of inhibition.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized intermediate.
| Analytical Technique | Parameter | Expected Result for C₈H₆BrN₃OS |
| Appearance | Physical State | White to off-white solid |
| Molecular Formula | - | C₈H₆BrN₃OS |
| Molecular Weight | - | 272.12 g/mol [18][19] |
| Mass Spectrometry (ESI+) | [M+H]⁺ | m/z ≈ 271.9 / 273.9 (Isotopic pattern for Br) |
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ) | δ ≈ 12.5 (br s, 1H, NH), 8.6 (s, 1H, Ar-H), 8.2 (s, 1H, Ar-H), 2.5 (s, 3H, S-CH₃) ppm. Note: Exact shifts may vary. |
| Purity (HPLC) | Peak Area | ≥98% |
Conclusion
This compound is a high-value, versatile intermediate for drug discovery. Its dual functional handles at the C6 and C2 positions enable a robust and divergent approach to the synthesis of sophisticated kinase inhibitors. The protocols and insights provided herein offer researchers a solid foundation for leveraging this powerful scaffold to develop novel therapeutics targeting a wide range of human diseases.
References
-
Huang, M., et al. (2021). Pyrido[2,3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry, 211, 113023. [Link]
-
VanderWel, S. N., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 43(13), 2549-2559. [Link]
-
Ding, K., et al. (2020). Pyrido[2,3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. Guangzhou Institutes of Biomedicine and Health. [Link]
-
Barreiro, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4133. [Link]
-
Atkinson, S. J., et al. (2021). Development of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors. ACS Medicinal Chemistry Letters, 12(3), 456-463. [Link]
-
Marfat, A., et al. (2003). Bone-targeted pyrido[2,3-d]pyrimidin-7-ones: potent inhibitors of Src tyrosine kinase as novel antiresorptive agents. Bioorganic & Medicinal Chemistry Letters, 13(18), 3071-3074. [Link]
-
Ahmad, I., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(11), 7245-7268. [Link]
-
Anderson, K., et al. (2013). Pyrido[2,3-d]pyrimidines: discovery and preliminary SAR of a novel series of DYRK1B and DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6610-6615. [Link]
-
ResearchGate. (n.d.). Chemical structures of pyrido[2,3-d]pyrimidine-7-one derivative (40)... [Link]
-
Zhang, C., et al. (2018). A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. Synthetic Communications, 48(7), 831-838. [Link]
-
Rewcastle, G. W., et al. (1998). Tyrosine Kinase Inhibitors. 14. Structure−Activity Relationships for Methyl-amino-Substituted Derivatives of 4-[(3-Bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780). Journal of Medicinal Chemistry, 41(5), 742-751. [Link]
-
Bissy, D., et al. (2016). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 21(10), 1335. [Link]
-
ChemSigma. (n.d.). 352328-87-1 this compound. [Link]
-
El-Sayed, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14, 11181-11197. [Link]
-
ResearchGate. (2018). A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. [Link]
-
Dahiya, D., & Khan, M. A. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry, 478(5), 1083-1105. [Link]
-
El-Sayed, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 11181-11197. [Link]
-
Bissy, D., et al. (2016). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 21(10), 1335. [Link]
-
Zhukovskyi, M., et al. (2024). Recyclable Palladium-Polysiloxane Catalyst with Ultra-Low Metal Leaching for Drug Synthesis. Catalysts, 14(1), 53. [Link]
-
Montanari, M., et al. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Molecules, 27(11), 3538. [Link]
Sources
- 1. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 352328-87-1 | this compound | Bromides | Ambeed.com [ambeed.com]
- 10. Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors--Guangzhou Institute of Biomedicine and Health, Chinese Academy of Sciences [english.gibh.cas.cn]
- 12. Bone-targeted pyrido[2,3-d]pyrimidin-7-ones: potent inhibitors of Src tyrosine kinase as novel antiresorptive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrido[2,3-d]pyrimidines: discovery and preliminary SAR of a novel series of DYRK1B and DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 352328-87-1 this compound [chemsigma.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Synthesis of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one: A Detailed Laboratory Guide
Introduction: The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purine nucleobases allows for interaction with a variety of biological targets, leading to the development of potent therapeutic agents. Notably, this core structure is found in Palbociclib, an approved CDK4/6 inhibitor for the treatment of certain types of breast cancer. This application note provides a detailed, step-by-step protocol for the laboratory-scale synthesis of a key derivative, 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, a valuable intermediate for the synthesis of more complex bioactive molecules.
This guide is intended for researchers and scientists in the fields of organic synthesis and drug development. The presented methodology is based on established chemical principles and draws from analogous transformations reported in the scientific literature.
Synthetic Strategy Overview
The synthesis of the target molecule, this compound, is a multi-step process commencing with a commercially available and inexpensive starting material, 5-bromouracil. The overall strategy involves the initial activation of the pyrimidine ring, followed by the sequential introduction of the methylthio and amino functionalities, and culminates in the construction of the fused pyridine ring via a Gould-Jacobs reaction.
Experimental Protocols
Part 1: Synthesis of the Key Intermediate: 4-amino-5-bromo-2-(methylthio)pyrimidine
This part of the synthesis focuses on the preparation of the crucial aminopyrimidine precursor.
Step 1.1: Synthesis of 5-bromo-2,4-dichloropyrimidine
The initial step involves the conversion of 5-bromouracil to the more reactive 5-bromo-2,4-dichloropyrimidine. This transformation is achieved by chlorination using phosphorus oxychloride, a common and effective reagent for this purpose.
Materials and Reagents:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Grade | Supplier |
| 5-Bromouracil | 190.98 | ≥98% | Sigma-Aldrich |
| Phosphorus oxychloride (POCl₃) | 153.33 | Reagent grade | Sigma-Aldrich |
| N,N-Dimethylaniline | 121.18 | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | 84.93 | Anhydrous | Sigma-Aldrich |
| Saturated sodium bicarbonate solution | - | - | - |
| Brine | - | - | - |
| Anhydrous sodium sulfate | 142.04 | - | - |
Protocol:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromouracil (10.0 g, 52.4 mmol) in phosphorus oxychloride (50 mL, 536 mmol).
-
To this suspension, slowly add N,N-dimethylaniline (6.35 g, 52.4 mmol) dropwise at room temperature. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and should be performed with caution.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 5-bromo-2,4-dichloropyrimidine as a pale yellow solid. The crude product is often of sufficient purity for the next step.
Step 1.2: Synthesis of 5-bromo-4-chloro-2-(methylthio)pyrimidine
This step involves the selective nucleophilic substitution of one of the chloro groups with a methylthio group. The 4-position of the pyrimidine ring is generally more reactive towards nucleophiles than the 2-position.
Materials and Reagents:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Grade | Supplier |
| 5-bromo-2,4-dichloropyrimidine | 227.87 | As synthesized | - |
| Sodium thiomethoxide (NaSMe) | 70.09 | ≥95% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | 72.11 | Anhydrous | Sigma-Aldrich |
| Saturated ammonium chloride solution | - | - | - |
| Ethyl acetate | 88.11 | Reagent grade | - |
| Brine | - | - | - |
| Anhydrous sodium sulfate | 142.04 | - | - |
Protocol:
-
Dissolve 5-bromo-2,4-dichloropyrimidine (10.0 g, 43.9 mmol) in anhydrous tetrahydrofuran (100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of sodium thiomethoxide (3.08 g, 43.9 mmol) in methanol (20 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC (Hexane:Ethyl Acetate = 4:1).
-
Quench the reaction by adding saturated ammonium chloride solution (50 mL).
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield 5-bromo-4-chloro-2-(methylthio)pyrimidine as a white to off-white solid.
Step 1.3: Synthesis of 4-amino-5-bromo-2-(methylthio)pyrimidine
The final step in the synthesis of the key intermediate is the amination of the remaining chloro-substituent.
Materials and Reagents:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Grade | Supplier |
| 5-bromo-4-chloro-2-(methylthio)pyrimidine | 239.54 | As synthesized | - |
| Ammonia (7 N solution in methanol) | 17.03 | - | Sigma-Aldrich |
| 1,4-Dioxane | 88.11 | Anhydrous | Sigma-Aldrich |
Protocol:
-
In a sealed tube, dissolve 5-bromo-4-chloro-2-(methylthio)pyrimidine (5.0 g, 20.9 mmol) in anhydrous 1,4-dioxane (50 mL).
-
Add a 7 N solution of ammonia in methanol (30 mL, 210 mmol).
-
Seal the tube tightly and heat the reaction mixture to 100 °C for 12 hours.
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Triturate the residue with water, and collect the resulting solid by filtration.
-
Wash the solid with cold water and dry under vacuum to afford 4-amino-5-bromo-2-(methylthio)pyrimidine as a solid. This product is typically used in the next step without further purification.
Part 2: Construction of the Pyrido[2,3-d]pyrimidin-7(8H)-one Ring
This part describes the final cyclization step to form the target bicyclic system.
Step 2.1: Synthesis of this compound
The construction of the pyridone ring is achieved via a Gould-Jacobs reaction, a classic method for synthesizing quinoline and related heterocyclic systems.[3]
Materials and Reagents:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Grade | Supplier |
| 4-amino-5-bromo-2-(methylthio)pyrimidine | 220.08 | As synthesized | - |
| Diethyl ethoxymethylenemalonate (DEEM) | 216.23 | ≥98% | Sigma-Aldrich |
| Dowtherm A | - | - | Sigma-Aldrich |
Protocol:
-
In a 100 mL round-bottom flask, combine 4-amino-5-bromo-2-(methylthio)pyrimidine (2.0 g, 9.09 mmol) and diethyl ethoxymethylenemalonate (2.16 g, 10.0 mmol).
-
Heat the mixture to 120 °C for 1 hour. The mixture will become a homogenous melt.
-
Add Dowtherm A (20 mL) to the reaction mixture and heat to 240-250 °C for 30 minutes. A precipitate will form during this time.
-
Cool the reaction mixture to room temperature.
-
Add hexane (50 mL) to the mixture and stir for 30 minutes to fully precipitate the product.
-
Collect the solid by vacuum filtration.
-
Wash the solid with hexane and then with diethyl ether to remove residual Dowtherm A.
-
Dry the solid under vacuum to yield this compound as a solid. The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid if necessary.
Visualization of the Synthetic Workflow
Caption: Synthetic scheme for this compound.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 5-Bromouracil | C₄H₃BrN₂O₂ | 190.98 | White solid |
| 5-bromo-2,4-dichloropyrimidine | C₄HBrCl₂N₂ | 227.87 | Pale yellow solid |
| 5-bromo-4-chloro-2-(methylthio)pyrimidine | C₅H₃BrClN₃S | 239.54 | White to off-white solid |
| 4-amino-5-bromo-2-(methylthio)pyrimidine | C₅H₅BrN₄S | 220.08 | Solid |
| This compound | C₈H₆BrN₃OS | 272.12 | Solid |
Scientific Rationale and Mechanistic Insights
The synthetic route is designed based on fundamental principles of organic chemistry. The chlorination of 5-bromouracil in the first step significantly enhances the electrophilicity of the C2 and C4 positions of the pyrimidine ring, making them susceptible to nucleophilic attack.
The subsequent selective monosubstitution with sodium thiomethoxide at the C4 position is a classic example of regioselectivity in nucleophilic aromatic substitution on dihalopyrimidines. The C4 position is generally more activated towards nucleophilic attack than the C2 position.
The amination at C4 is another standard SNAr reaction. The use of a sealed tube and elevated temperature is necessary to drive the reaction to completion with ammonia, which is a relatively weak nucleophile.
The final step, the Gould-Jacobs reaction, is a powerful tool for the annulation of a pyridine ring onto an aromatic amine. The reaction proceeds through an initial condensation of the aminopyrimidine with diethyl ethoxymethylenemalonate to form an enamine intermediate. This is followed by a thermal cyclization to form the pyridone ring, with the elimination of ethanol. The high temperature required for the cyclization is achieved using a high-boiling solvent like Dowtherm A.
Safety Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Sodium thiomethoxide (NaSMe): Flammable solid and malodorous. Handle in a fume hood.
-
High-temperature reactions: The use of Dowtherm A at high temperatures requires appropriate heating mantles and temperature control. Ensure the setup is secure and shielded.
-
General Precautions: Always wear appropriate PPE in the laboratory. Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of this compound. By following the outlined procedures, researchers can reliably produce this valuable intermediate for further elaboration into more complex molecules with potential therapeutic applications. The provided rationale and mechanistic insights aim to enhance the understanding of the underlying chemical transformations, empowering scientists to adapt and optimize the synthesis as needed for their specific research goals.
References
- Jubete, G.; Puig de la Bellacasa, R.; Estrada-Tejedor, R.; Teixidó, J.; Borrell, J. I. Pyrido[2,3-d]pyrimidin-7(8H)
- Heber, D.; Ravens, U.; Schulze, T. Synthesis and positive inotropic activity of several 5-aminopyrido[2,3-d]pyrimidines. Part 5. Pharmazie1993, 48, 509-513.
-
PubChem. 6-Bromo-2-chloro-8-cyclopentyl-5-methyl-8H-pyrido(2,3-d)pyrimidin-7-one. ([Link])
-
PrepChem. Synthesis of 2-Phenylthio-5-bromopyrimidine. ([Link])
-
Indian Academy of Sciences. Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. ([Link])
- Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl-)-ethyl-carbamic acid tert-butyl ester. ()
-
Journal of the Chemical Society, Perkin Transactions 1. Cyclization of o-amino carboxamides and related compounds. ([Link])
-
ResearchGate. A Three-Component Synthesis of Pyrido[2,3-d]pyrimidines. ([Link])
-
Organic Chemistry Research. A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. ([Link])
-
National Institutes of Health. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. ([Link])
-
Journal of the American Chemical Society. Cyclization of 2-Aminopyridine Derivatives. I. Substituted Ethyl 2-Pyridylaminomethylenemalonates. ([Link])
-
ResearchGate. Synthetic Applications of Diethyl Ethoxymethylenemalonate. ([Link])
Sources
- 1. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and positive inotropic activity of several 5-aminopyrido[2,3-d]pyrimidines. Part 5: Compounds with positive inotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one: A Detailed Guide to Starting Materials and Synthetic Protocols
Introduction
6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its structure is foundational to a variety of kinase inhibitors, including the CDK4/6 inhibitor Palbociclib, which is utilized in the treatment of certain types of breast cancer.[1][2][3] The strategic incorporation of a bromine atom at the C6 position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. This application note provides a comprehensive overview of the starting materials and a detailed, multi-step protocol for the synthesis of this important intermediate, designed for researchers and professionals in the field of drug discovery and development.
Synthetic Strategy: A Retrosynthetic Analysis
The synthesis of this compound is most effectively approached through a convergent strategy, beginning with the construction of the core pyrido[2,3-d]pyrimidin-7(8H)-one ring system, followed by a late-stage bromination. This approach allows for the efficient assembly of the key heterocyclic framework and postpones the introduction of the reactive bromine atom, which can simplify handling and purification in the earlier steps.
Our retrosynthetic analysis identifies 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one as the immediate precursor. This intermediate can be synthesized via a Gould-Jacobs type reaction, a classic and reliable method for the formation of fused 4-pyridone rings.[4][5] This key cyclization step involves the condensation of a substituted aminopyrimidine with a suitable three-carbon electrophile, such as diethyl ethoxymethylenemalonate. The aminopyrimidine of choice for this synthesis is 4,6-diamino-2-(methylthio)pyrimidine, a readily accessible starting material. The synthesis of this diamine, in turn, begins with the cyclization of thiourea with a malonic acid derivative, followed by S-methylation.
This multi-step approach, starting from basic and commercially available precursors, offers a logical and scalable route to the target molecule.
Visualizing the Synthetic Workflow
The overall synthetic pathway can be visualized as a three-stage process:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of the Pyrimidine Core
Protocol 1.1: Synthesis of 4,6-Diamino-2-mercaptopyrimidine
This initial step involves the base-catalyzed condensation of thiourea with diethyl malonate to form the pyrimidine ring.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Thiourea | 76.12 | 7.61 g | 0.10 |
| Diethyl malonate | 160.17 | 16.02 g | 0.10 |
| Sodium ethoxide | 68.05 | 7.48 g | 0.11 |
| Ethanol | 46.07 | 100 mL | - |
| Acetic acid | 60.05 | As needed | - |
Procedure:
-
To a stirred solution of sodium ethoxide (7.48 g, 0.11 mol) in absolute ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser, add thiourea (7.61 g, 0.10 mol).
-
Heat the mixture to reflux until the thiourea is completely dissolved.
-
To the hot solution, add diethyl malonate (16.02 g, 0.10 mol) dropwise over 30 minutes.
-
Continue refluxing the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Neutralize the mixture by the dropwise addition of glacial acetic acid until a pH of approximately 7 is reached. A precipitate will form.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and then with diethyl ether.
-
Dry the solid in a vacuum oven to yield 4,6-diamino-2-mercaptopyrimidine as a white to off-white powder.
Protocol 1.2: Synthesis of 4,6-Diamino-2-(methylthio)pyrimidine
This step involves the S-methylation of the mercaptopyrimidine derivative.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4,6-Diamino-2-mercaptopyrimidine | 142.18 | 14.22 g | 0.10 |
| Methyl iodide | 141.94 | 15.61 g (6.88 mL) | 0.11 |
| Sodium hydroxide | 40.00 | 4.40 g | 0.11 |
| Water | 18.02 | 100 mL | - |
| Ethanol | 46.07 | 50 mL | - |
Procedure:
-
Dissolve 4,6-diamino-2-mercaptopyrimidine (14.22 g, 0.10 mol) in a solution of sodium hydroxide (4.40 g, 0.11 mol) in water (100 mL) in a round-bottom flask.
-
To this solution, add ethanol (50 mL) and cool the mixture in an ice bath.
-
Add methyl iodide (15.61 g, 0.11 mol) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford 4,6-diamino-2-(methylthio)pyrimidine.
Stage 2: Formation of the Pyrido[2,3-d]pyrimidin-7(8H)-one Core
Protocol 2.1: Synthesis of 2-(Methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
This key step is a Gould-Jacobs reaction, where the diaminopyrimidine undergoes condensation and subsequent thermal cyclization with diethyl ethoxymethylenemalonate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4,6-Diamino-2-(methylthio)pyrimidine | 156.21 | 15.62 g | 0.10 |
| Diethyl ethoxymethylenemalonate | 216.23 | 21.62 g | 0.10 |
| Dowtherm A (or Diphenyl ether) | - | 150 mL | - |
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser, suspend 4,6-diamino-2-(methylthio)pyrimidine (15.62 g, 0.10 mol) in Dowtherm A (150 mL).
-
Add diethyl ethoxymethylenemalonate (21.62 g, 0.10 mol) to the suspension.
-
Heat the reaction mixture with stirring. Ethanol will begin to distill off at around 120-140 °C.
-
Continue to heat the mixture to 240-250 °C and maintain this temperature for 30-60 minutes. The reaction progress can be monitored by observing the cessation of ethanol distillation.
-
Cool the reaction mixture to below 100 °C and add hexane or toluene to precipitate the product.
-
Collect the solid by vacuum filtration, wash with hexane, and dry. The crude product can be further purified by recrystallization from a suitable solvent like dimethylformamide (DMF) or acetic acid to give 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one.
Stage 3: Final Bromination
Protocol 3.1: Synthesis of this compound
The final step is the regioselective bromination of the pyridone ring.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(Methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one | 193.22 | 1.93 g | 0.01 |
| N-Bromosuccinimide (NBS) | 177.98 | 1.87 g | 0.0105 |
| Dimethylformamide (DMF), anhydrous | 73.09 | 20 mL | - |
Procedure:
-
Dissolve 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (1.93 g, 0.01 mol) in anhydrous DMF (20 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add N-Bromosuccinimide (1.87 g, 0.0105 mol) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound as a solid.
Causality and Experimental Choices
-
Choice of Base in Pyrimidine Synthesis: Sodium ethoxide is a strong base that effectively promotes the condensation between thiourea and diethyl malonate by deprotonating the active methylene group of the malonate.
-
S-Methylation: The use of a base like sodium hydroxide deprotonates the thiol group of 4,6-diamino-2-mercaptopyrimidine, forming a thiolate anion which is a potent nucleophile for the subsequent reaction with methyl iodide.
-
Gould-Jacobs Reaction Conditions: The high temperature (240-250 °C) is crucial for the thermal cyclization step of the Gould-Jacobs reaction. A high-boiling solvent like Dowtherm A or diphenyl ether is necessary to achieve these temperatures. The reaction proceeds through an initial condensation to form an enamine intermediate, which then undergoes an intramolecular cyclization with the elimination of ethanol.
-
Brominating Agent: N-Bromosuccinimide (NBS) is a convenient and selective source of electrophilic bromine for the bromination of the electron-rich pyridone ring. The reaction is typically carried out in a polar aprotic solvent like DMF to facilitate the dissolution of the reactants.
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of this compound. By starting from readily available and inexpensive materials and employing well-established chemical transformations, this protocol offers a practical guide for researchers in the synthesis of this valuable intermediate for drug discovery programs. Adherence to the described procedures and safety precautions is essential for the successful and safe execution of this synthesis.
References
-
Li, S., Yang, W., Ji, M., Cai, J., & Chen, J. (2019). A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. Journal of Chemical Research, 43(1-2), 14–19. [Link]
- Toogood, P. L., Harvey, P. J., Repine, J. T., et al. (2005). Discovery of a Potent and Selective Inhibitor of Cyclin-Dependent Kinase 4/6. Journal of Medicinal Chemistry, 48(8), 2388–2406.
- AVRA LABORATORIES PVT. LTD. (2018). Novel Process For The Synthesis Of Palbociclib.
- MSD. (2024).
- Puri, S. K., & Singh, R. (2017). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Organic Chemistry: An Indian Journal.
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
Sources
The Strategic Application of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one in Modern Cancer Drug Discovery
Authored by: Senior Application Scientist, Advanced Pharmaceutical Development
Introduction: The landscape of oncology research is perpetually driven by the quest for novel molecular entities that can selectively target the intricate signaling networks of cancer cells. Within this pursuit, the pyrido[2,3-d]pyrimidine scaffold has emerged as a "privileged structure," a core molecular framework that consistently yields ligands for various biological receptors.[1][2][3][4] The specific compound, 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one , represents a critical starting material and a versatile intermediate in the synthesis of a new generation of potent and selective kinase inhibitors for cancer therapy.[5] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic applications and experimental protocols involving this key chemical entity.
Part 1: Foundational Insights and Strategic Value
The Pyrido[2,3-d]pyrimidine Core: A Hub for Kinase Inhibition
The pyrido[2,3-d]pyrimidine structure is a bicyclic heteroaromatic system that mimics the purine core of ATP (adenosine triphosphate). This structural similarity allows derivatives to function as competitive inhibitors at the ATP-binding site of a wide array of protein kinases.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[7][8][9] The pyrido[2,3-d]pyrimidine scaffold has been successfully utilized to develop inhibitors for several key oncogenic kinases, including:
Strategic Importance of this compound
The subject molecule is not typically a final therapeutic agent but rather a highly functionalized starting material. Its value lies in the strategic placement of reactive groups that allow for controlled, sequential chemical modifications to build a library of diverse derivatives.
-
The Bromo Group (at C6): This position is ripe for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of various aryl, heteroaryl, or alkyl groups. This allows for the exploration of the hydrophobic pocket of the kinase active site, a key strategy for enhancing potency and selectivity.
-
The Methylthio Group (at C2): The sulfur atom can be oxidized to a sulfoxide or sulfone, transforming it into an excellent leaving group.[3] This facilitates nucleophilic aromatic substitution, allowing for the introduction of various amine-containing fragments. These fragments can form critical hydrogen bonds with the hinge region of the kinase, a common feature of potent kinase inhibitors.[6]
-
The Pyrido-pyrimidinone Core: This core structure provides the fundamental scaffold for ATP-competitive binding.
This multi-point reactivity allows for a combinatorial approach to drug discovery, where different functionalities can be systematically introduced to optimize the pharmacological properties of the final compounds.
Part 2: Synthetic Strategy and Protocol
General Workflow for Derivative Synthesis
The following diagram illustrates a typical workflow for utilizing this compound to generate a library of potential kinase inhibitors for biological screening.
Caption: A typical workflow from the starting material to in vivo validation.
Protocol: Synthesis of a 2-amino, 6-aryl Pyrido[2,3-d]pyrimidine Derivative
This protocol is a representative example and may require optimization for specific substrates.
Step 1: Oxidation of the Methylthio Group
-
Dissolve: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Cool: Cool the solution to 0 °C in an ice bath.
-
Add Oxidant: Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C. The use of a slight excess ensures complete conversion to the sulfone.
-
Monitor: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quench and Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate 6-bromo-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one.
Step 2: Nucleophilic Aromatic Substitution at C2
-
Combine Reagents: In a sealed vial, combine the sulfone intermediate from Step 1 (1.0 eq), the desired amine (R¹-NH₂) (1.5 eq), and a suitable solvent such as dimethylformamide (DMF) or dioxane.
-
Add Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor and Isolate: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. Purify the crude product by column chromatography on silica gel.
Step 3: Suzuki Cross-Coupling at C6
-
Prepare Reaction Mixture: In a microwave vial, combine the 2-amino-6-bromo intermediate from Step 2 (1.0 eq), the desired aryl boronic acid or ester (R²-B(OH)₂) (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 eq), and a base such as sodium carbonate or potassium phosphate (2.0 eq).
-
Add Solvent: Add a solvent mixture, typically dioxane/water or toluene/ethanol/water.
-
Degas: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat: Heat the reaction in a microwave reactor or a conventional oil bath at 80-140 °C for 30-90 minutes (microwave) or 2-16 hours (conventional).
-
Work-up and Purify: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The organic layer is washed, dried, and concentrated. The final compound is purified by column chromatography or preparative HPLC.
Part 3: Biological Evaluation Protocols
Once a library of derivatives is synthesized, a systematic biological evaluation is necessary to identify promising lead compounds.
Protocol: In Vitro Kinase Inhibition Assay (Example: TTK)
This protocol serves to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against the target kinase.
-
Reagents and Materials:
-
Recombinant human TTK enzyme
-
Fluorescently labeled peptide substrate
-
ATP
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
384-well microplates
-
Plate reader capable of fluorescence detection
-
-
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO, then dilute further in assay buffer. A typical starting concentration range is 100 µM to 1 nM.
-
In a 384-well plate, add 5 µL of the diluted inhibitor solution. For control wells, add 5 µL of buffer with DMSO (for 0% inhibition) and 5 µL of a known potent inhibitor or buffer without enzyme (for 100% inhibition).
-
Add 10 µL of a solution containing the TTK enzyme and the peptide substrate to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near its Km value for the enzyme.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction by adding a stop solution containing EDTA.
-
Read the fluorescence on a compatible plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol: Cell Viability Assay (MTT Assay)
This assay determines the effect of the compounds on the proliferation of cancer cell lines.
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer) in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37 °C with 5% CO₂.
-
-
Procedure:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compounds. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Data Presentation: Comparative Analysis
Summarize the data from the primary screens in a table to easily identify structure-activity relationships (SAR).
| Compound ID | C2-Substituent (R¹) | C6-Substituent (R²) | Kinase IC₅₀ (nM) | HCT-116 GI₅₀ (µM) |
| Lead-001 | -NH-cyclopropyl | 4-fluorophenyl | 25 | 1.2 |
| Lead-002 | -NH-morpholino | 4-fluorophenyl | 150 | 8.5 |
| Lead-003 | -NH-cyclopropyl | Pyridin-3-yl | 15 | 0.8 |
| Lead-004 | -NH-cyclopropyl | Thiophen-2-yl | 45 | 2.1 |
Part 4: Mechanism of Action and Pathway Analysis
For promising lead compounds, it is crucial to confirm their mechanism of action within the cell.
Signaling Pathway Analysis
Kinase inhibitors derived from this scaffold often target critical cell cycle and proliferation pathways. For instance, a TTK inhibitor would be expected to induce defects in the spindle assembly checkpoint, leading to chromosome missegregation and aneuploidy.[11]
Caption: Inhibition of TTK by a pyrido[2,3-d]pyrimidine derivative disrupts the spindle assembly checkpoint.
Protocol: Western Blot for Target Engagement
This protocol verifies that the compound inhibits the phosphorylation of a downstream substrate of the target kinase in cells.
-
Cell Treatment and Lysis:
-
Plate cancer cells and allow them to adhere.
-
Treat the cells with the inhibitor compound at various concentrations (e.g., 0.1x, 1x, 10x GI₅₀) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane overnight at 4 °C with a primary antibody against the phosphorylated form of a known downstream target of the kinase (e.g., phospho-histone H3 for Aurora kinase inhibition).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for the total protein and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
A dose-dependent decrease in the phosphorylated substrate, with no change in the total protein, would confirm on-target activity of the synthesized compound.
References
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra00056g][1]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9989930/][2]
-
Benchmarking a Pyrido[2,3-d]pyrimidine Derivative Against Standard-of-Care Drugs in Oncology. BenchChem. [URL: https://www.benchchem.com/uploads/product-documents/Benchmarking-a-Pyrido-2-3-d-pyrimidine-Derivative-Against-Standard-of-Care-Drugs-in-Oncology-2024.pdf][12]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. ResearchGate. [URL: https://www.researchgate.net/publication/368545802_Medicinal_chemistry_perspective_of_pyrido23-dpyrimidines_as_anticancer_agents][10]
-
Pyrido[2,3-d]pyrimidine derivatives reported as anticancer agents. ResearchGate. [URL: https://www.researchgate.net/figure/Pyrido-2-3-d-pyrimidine-derivatives-reported-as-anticancer-agents_fig3_368545802][13]
-
Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI. [URL: https://www.mdpi.com/journal/molecules/special_issues/PK_Inhibitors][7]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00963][8]
-
Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11516005/][14]
-
Design, Synthesis Optimization and Anticancer Activity of Small Molecule Kinase Inhibitors. IMRPress. [URL: https://www.imrpress.com/journal/IJP/21/3/10.31083/j.ijp.2025.03.493][9]
-
Targeting cancer with small molecule kinase inhibitors. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3058211/][6]
-
This compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/6bromo2methylthiopyrido23dpyrimidin78hone]
-
2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3d]PYRIMIDIN-7-ONES. Google Patents. [URL: https://patents.google.com/patent/WO2003062236A1/en][15]
-
This compound. MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/6-bromo-2-methylthiopyrido23-dpyrimidin-78h-one-cas-352328-87-1-en][5]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. [URL: https://www.mdpi.com/1420-3049/24/22/4179][3]
-
6-Bromo-2,7-dimethyl-4-(methylthio)pyrido[3,4-d]pyrimidin-8(7H)-one. ChemScene. [URL: https://www.chemscene.com/products/6-Bromo-2,7-dimethyl-4-(methylthio)pyrido[3,4-d]pyrimidin-8(7H)-one-2886737-85-3.html][16]
-
Immunomodulatory and anticancer activities of some novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24483163/][17]
-
352328-87-1|this compound. BLDpharm. [URL: https://www.bldpharm.com/products/352328-87-1.html][18]
-
352328-87-1,this compound. AccelaChem. [URL: https://www.accelachem.com/product/352328-87-1.html][19]
-
This compound. Sunway Pharm Ltd. [URL: https://www.3wpharm.com/pro/p-78546.html][20]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6918239/][4]
-
Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33207310/][11]
-
A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. [URL: https://www.orgchemres.org/article_187659.html][21]
Sources
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. Targeting cancer with small molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. storage.imrpress.com [storage.imrpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WO2003062236A1 - 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3d]PYRIMIDIN-7-ONES - Google Patents [patents.google.com]
- 16. chemscene.com [chemscene.com]
- 17. Immunomodulatory and anticancer activities of some novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 352328-87-1|this compound|BLD Pharm [bldpharm.com]
- 19. 352328-87-1,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 20. This compound - CAS:352328-87-1 - Sunway Pharm Ltd [3wpharm.com]
- 21. orgchemres.org [orgchemres.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Welcome to the dedicated technical support guide for the synthesis of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. As a key building block in the synthesis of various kinase inhibitors, including analogues of the CDK4/6 inhibitor Palbociclib, a robust and reproducible synthetic protocol is paramount.[1][2][3]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis. The information herein is curated from peer-reviewed literature and patent filings to ensure scientific integrity and practical applicability.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemical principles and actionable solutions.
Issue 1: Low or No Yield of the Desired 6-Bromo Product
Question: My bromination of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is resulting in a low yield or a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion?
Answer: Low conversion in this electrophilic aromatic substitution is typically due to suboptimal reaction conditions or reagent choice. The pyrido[2,3-d]pyrimidin-7(8H)-one ring system is electron-deficient, making bromination more challenging than on electron-rich aromatics.[4] Here are the primary factors to investigate:
-
Insufficiently Reactive Brominating Agent: While N-Bromosuccinimide (NBS) is a common choice for its milder nature and ease of handling, it may not be sufficiently reactive under all conditions to achieve full conversion of this specific substrate.[5][6] Molecular bromine (Br₂) in an acidic medium like acetic acid is a more potent alternative that has been reported to give high yields (up to 92%).[5]
-
Inappropriate Solvent: The choice of solvent is critical for both solubility of the starting material and facilitating the bromination reaction. N,N-Dimethylformamide (DMF) is a common solvent for reactions with NBS.[5] For the more reactive bromine, glacial acetic acid is effective as it can protonate the heterocycle, further activating it towards electrophilic attack.
-
Reaction Temperature and Time: Electrophilic brominations can be sensitive to temperature. Reactions with NBS are often run at room temperature, but gentle heating may be required to drive the reaction to completion. However, excessive heat can lead to side product formation. Reaction times are also crucial; some reported procedures with bromine in acetic acid require up to 48 hours at room temperature.[5]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting Decision Tree for Low Yield
Issue 2: Formation of Impurities, Particularly Di-brominated Byproducts
Question: My reaction is producing the desired mono-brominated product, but I'm also observing a significant amount of a di-brominated impurity. How can I improve the selectivity?
Answer: The formation of di-brominated species is a classic challenge in electrophilic aromatic substitution when the mono-substituted product is still sufficiently activated for a second substitution.
-
Stoichiometry of the Brominating Agent: The most critical factor is the stoichiometry of your brominating agent. Use of a significant excess of NBS or bromine will inevitably lead to over-bromination. It is recommended to start with 1.0 to 1.1 equivalents of the brominating agent and slowly increase if starting material remains.
-
Rate of Addition: A slow, controlled addition of the brominating agent (either solid NBS in portions or a solution of bromine) can help to maintain a low instantaneous concentration of the electrophile, favoring mono-substitution.
-
Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of electrophilic aromatic substitutions by favoring the kinetically controlled product.
Issue 3: Difficulty in Product Purification and Isolation
Question: The reaction seems to work, but I am struggling to isolate a pure product. The crude material is difficult to handle or purify by column chromatography. What are some effective purification strategies?
Answer: The pyrido[2,3-d]pyrimidin-7(8H)-one core often imparts poor solubility in many common organic solvents, which can complicate purification.
-
Precipitation and Filtration: This class of compounds often has the advantage of being crystalline solids with low solubility in specific solvents. Several reported procedures indicate that the product can be isolated by filtration directly from the reaction mixture or after the addition of an anti-solvent.[5] For instance, after a reaction in acetic acid, the addition of dichloromethane can precipitate the product, which can then be collected by filtration and washed with a solvent like methanol to remove residual reagents and soluble impurities.[5]
-
Solvent Selection for Washing: The choice of wash solvent is critical. It should be a solvent in which your product is poorly soluble, but your starting material and impurities have good solubility. Methanol is often cited for this purpose.[5]
-
Recrystallization: If the purity after filtration is insufficient, recrystallization from a high-boiling point solvent such as DMF or DMSO might be an option, although care must be taken to avoid thermal decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the optimal brominating agent for this synthesis: NBS or molecular bromine?
A1: The choice depends on a balance of reactivity, safety, and desired yield.
-
N-Bromosuccinimide (NBS): Generally considered safer and easier to handle than liquid bromine. It can provide good results, with reported yields around 48% in DMF.[5] This is often the first choice for initial investigations.
-
Molecular Bromine (Br₂): A more powerful brominating agent that can lead to higher yields (reported up to 92% in acetic acid).[5] However, it is more hazardous and requires careful handling in a well-ventilated fume hood. For process scale-up and optimization, the higher yield may justify the additional handling precautions.
Q2: How can I confirm the regioselectivity of the bromination? Where does the bromine add?
A2: The bromine atom adds to the C6 position of the pyrido[2,3-d]pyrimidin-7(8H)-one ring. This is due to the electronic effects of the heterocyclic system. The C6 position is activated by the adjacent amide nitrogen at N8 and is the most electron-rich position on the pyridinone ring available for electrophilic attack. The structure of the final product can be unequivocally confirmed by 1H NMR, where the disappearance of the proton signal at the C6 position and the characteristic shifts of the remaining aromatic protons will be observed, as well as by mass spectrometry to confirm the incorporation of one bromine atom.
Q3: Can the methylthio group be sensitive to the reaction conditions?
A3: The 2-(methylthio) group is generally stable under the reported bromination conditions. However, in strongly acidic or oxidative conditions, there is a potential for oxidation to the corresponding sulfoxide or sulfone.[1][2] This is generally not observed with NBS or Br₂/acetic acid when the reaction is performed at or near room temperature. If you suspect oxidation, this can be checked by mass spectrometry (looking for M+16 or M+32 peaks).
Experimental Protocols
The following protocols are based on procedures reported in the scientific literature and patents.[5]
Protocol 1: Bromination using N-Bromosuccinimide (NBS) in DMF
-
To a solution of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (1.00 g, 5.18 mmol) in anhydrous N,N-dimethylformamide (25 mL), add N-bromosuccinimide (0.99 g, 5.56 mmol, 1.07 eq.) in one portion at room temperature.
-
Stir the reaction mixture at 20 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water, and then with a small amount of cold methanol.
-
Dry the solid under vacuum to yield this compound. (Reported Yield: ~48%).[5]
Protocol 2: Bromination using Molecular Bromine in Acetic Acid
-
Disperse 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (300 mg, 1.55 mmol) in glacial acetic acid (10 mL).
-
To this suspension, add molecular bromine (0.16 mL, 3.10 mmol, 2.0 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 48 hours.
-
After the reaction is complete, add dichloromethane to the mixture to further precipitate the product.
-
Filter the solid, wash with methanol, to afford the desired product as a white solid. (Reported Yield: ~92%).[5]
Data Summary
Table 1: Comparison of Bromination Conditions
| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| N-Bromosuccinimide | DMF | 20 | Not specified | 48 | [5] |
| Bromine | Acetic Acid | 20 | 48 | 92 | [5] |
References
-
Li, S., Yang, W., Ji, M., Cai, J., & Chen, J. (2019). A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. Journal of Chemical Research, 43(1-2), 14–19. [Link]
- Avra Laboratories Pvt. Ltd. (2018). Novel Process For The Synthesis Of Palbociclib.
- Toogood, P. L., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 48(7), 2388-2406.
- Royal Society of Chemistry. (2020). Experimental Methods 1.
- MSN Laboratories Private Limited, et al. (2024).
- Bari, S. B., & Jain, P. S. (2018). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Organic Chemistry: An Indian Journal.
- AccelaChem. (n.d.). 352328-87-1,this compound.
-
Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]
- Sanofi-Aventis. (2007).
- Eli Lilly and Company. (1976).
- BenchChem. (n.d.).
- Sigma-Aldrich. (n.d.). This compound.
- BLDpharm. (n.d.). 352328-87-1|this compound.
- Ambeed.com. (n.d.). 352328-87-1 | this compound.
- Sunway Pharm Ltd. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- Gannett, P. (2017). How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO?. Quora.
- Li, H., et al. (2020). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Organic & Biomolecular Chemistry, 18(3), 439-444.
- ChemicalBook. (n.d.). This compound.
- BOC Sciences. (n.d.). CAS 352328-87-1 Pyrido[2,3-d]pyrimidin-7(1H)-one, 6-bromo-2-(methylthio)-.
- Finetech Industry Limited. (n.d.). This compound | CAS: 352328-87-1.
Sources
Technical Support Center: Synthesis of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Welcome to the technical support center for the synthesis of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pyridopyrimidine derivative. The following troubleshooting guide and frequently asked questions (FAQs) are based on established synthetic protocols and field-proven insights to help you optimize your reaction yield and purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Product
Potential Causes:
-
Incomplete Bromination: The bromination of the pyrido[2,3-d]pyrimidin-7(8H)-one precursor may be sluggish or incomplete.
-
Degradation of Starting Material or Product: The heterocyclic ring system can be sensitive to harsh reaction conditions.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry can significantly impact the yield.
-
Poor Quality of Starting Material: Impurities in the precursor, 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, can interfere with the reaction.
Solutions:
-
Optimize Brominating Agent and Stoichiometry:
-
N-Bromosuccinimide (NBS): NBS is a milder brominating agent compared to liquid bromine and can sometimes lead to cleaner reactions with fewer byproducts.[1] Start with 1.1-1.5 equivalents of NBS.
-
Bromine (Br₂): If using liquid bromine, ensure accurate measurement and slow, dropwise addition to the reaction mixture to control the reaction rate and temperature.[2]
-
-
Adjust Reaction Temperature and Time:
-
For bromination with Br₂ in acetic acid, a common condition is stirring at room temperature for an extended period (e.g., 48 hours).[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid product degradation from prolonged reaction times.
-
-
Solvent Choice:
-
Glacial acetic acid is a commonly used solvent for this bromination.[2] Ensure it is anhydrous, as water can interfere with the reaction.
-
For NBS bromination, solvents like N,N-dimethylformamide (DMF) can also be used.
-
-
Purity of Starting Material:
-
Ensure the precursor, 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, is of high purity. Impurities can consume the brominating agent or lead to side reactions. Purification of the precursor by recrystallization or column chromatography may be necessary.
-
Problem 2: Formation of Multiple Products (Impurity Profile)
Potential Causes:
-
Over-bromination: The pyrido[2,3-d]pyrimidin-7(8H)-one ring has multiple positions that could potentially be brominated, leading to di- or poly-brominated species.
-
Formation of Regioisomers: Depending on the reaction conditions, bromination might occur at undesired positions on the heterocyclic ring.
-
Side Reactions: The methylthio group can be susceptible to oxidation under certain conditions.
Solutions:
-
Control Stoichiometry: Carefully control the amount of the brominating agent. Using a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient.
-
Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity and reduce the formation of byproducts.
-
Choice of Brominating Agent: NBS is often more selective than Br₂, which can help minimize the formation of over-brominated products.[1]
-
Purification Strategy:
-
Column Chromatography: Flash column chromatography using a silica gel stationary phase is an effective method for separating the desired mono-brominated product from starting material and over-brominated impurities.[3]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method to obtain a product of high purity.[3][4]
-
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting low yield and impurity issues.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most direct reported synthesis involves the bromination of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one. This precursor is typically synthesized through a cyclization reaction involving a substituted pyrimidine. The overall synthetic pathway can be thought of as a multi-step process, often starting from simpler pyrimidine derivatives.[3][5]
Synthetic Pathway Overview
Sources
Technical Support Center: Synthesis of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Welcome to the technical support center for the synthesis of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. As a key intermediate in the preparation of several pharmacologically active compounds, including the CDK4/6 inhibitor Palbociclib, ensuring the purity and yield of this material is of paramount importance.[1][2][3][4][5]
This guide provides in-depth troubleshooting advice and frequently asked questions to address specific issues that may be encountered during the synthesis. The information presented herein is a synthesis of established chemical principles and practical, field-proven insights.
Troubleshooting Guide: Byproduct Formation and Low Yields
This section addresses the most common issues encountered during the synthesis of this compound, focusing on the formation of byproducts and troubleshooting low reaction yields.
Issue 1: Presence of a Dibrominated Byproduct
Symptom: Mass spectrometry analysis of the crude reaction mixture shows a significant peak corresponding to a mass of [M+2H]+ for a dibrominated product (C8H5Br2N3OS).
Potential Cause: The pyrido[2,3-d]pyrimidin-7(8H)-one ring system is susceptible to electrophilic substitution. The use of an excess of the brominating agent (either Br2 or NBS) can lead to the formation of a dibrominated byproduct. The second bromine atom can add to another activated position on the aromatic ring.
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. It is recommended to use no more than 1.05 to 1.1 equivalents of the brominating agent.
-
Slow Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. This helps to maintain a low concentration of the brominating agent in the reaction mixture at any given time, disfavoring the second bromination.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to the desired level.
Issue 2: Formation of Oxidized Byproducts (Sulfoxide and Sulfone)
Symptom: HPLC or LC-MS analysis reveals the presence of one or two major impurities with masses corresponding to the addition of one or two oxygen atoms to the desired product (M+16 and M+32).
Potential Cause: The methylthio (-SCH3) group is susceptible to oxidation, especially when using N-bromosuccinimide (NBS) as the brominating agent. NBS can act as an oxidant, converting the sulfide to a sulfoxide and subsequently to a sulfone.
Troubleshooting Steps:
-
Choice of Brominating Agent: While both Br2/acetic acid and NBS/DMF can be effective, the bromine/acetic acid method may be less prone to oxidation of the methylthio group.
-
Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of the brominating agent and throughout the reaction. This will help to minimize over-oxidation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of atmospheric oxygen, which can contribute to oxidation.
-
Purification: If the formation of oxidized byproducts is unavoidable, they can typically be separated from the desired product by column chromatography on silica gel.
Issue 3: Presence of the Hydrolyzed Byproduct
Symptom: A byproduct with a mass corresponding to the replacement of the methylthio group with a hydroxyl group is observed.
Potential Cause: The 2-(methylthio) group can be susceptible to hydrolysis under acidic conditions, which may be present if using bromine in acetic acid or during an acidic workup.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure that all reagents and solvents are anhydrous, especially when using NBS in DMF.
-
Neutral Workup: During the workup, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any acid present before extraction.
-
Temperature Control during Workup: Perform the workup at a low temperature to minimize the rate of any potential hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Which brominating agent is better for this synthesis, Br2 in acetic acid or NBS in DMF?
Both methods have been reported to be effective. The choice may depend on the specific requirements of your synthesis and downstream applications.
| Feature | Bromine in Acetic Acid | N-Bromosuccinimide (NBS) in DMF |
| Handling | Corrosive and requires careful handling. | Solid, easier to handle. |
| Byproducts | Can lead to the formation of HBr, which may promote side reactions. | Succinimide is the main byproduct, which is generally easier to remove. |
| Oxidation Potential | Generally lower potential for oxidizing the methylthio group. | Higher potential for oxidizing the methylthio group to sulfoxide/sulfone. |
| Reaction Conditions | Typically performed at room temperature. | Often performed at lower temperatures to control selectivity. |
Q2: How can I effectively purify the final product?
The crude product can typically be purified by recrystallization or slurry in a suitable solvent system. Common solvents for recrystallization include methanol, ethanol, or a mixture of dichloromethane and methanol. If significant amounts of byproducts are present, column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective.
Q3: What is the expected yield for this reaction?
Reported yields for this reaction vary, but a well-optimized process should provide yields in the range of 80-95%. Lower yields are often indicative of byproduct formation or incomplete reaction.
Q4: Can I use other brominating agents?
While Br2 and NBS are the most commonly reported reagents, other brominating agents could potentially be used. However, any new reagent would require careful optimization of reaction conditions to minimize byproduct formation. It is recommended to start with the established methods.
Experimental Protocols
Protocol 1: Bromination using Bromine in Acetic Acid
Caption: Workflow for the bromination using bromine in acetic acid.
Protocol 2: Bromination using N-Bromosuccinimide (NBS) in DMF
Caption: Workflow for the bromination using N-Bromosuccinimide in DMF.
Visualizing Potential Byproduct Formation
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Palbociclib Impurity D | C22H28BrCl2N7O | CID 138112293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Palbociclib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
Navigating the Scale-Up of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a critical step in the development of various therapeutic agents, including kinase inhibitors.[1][2][3] While laboratory-scale synthesis may be straightforward, scaling up this process presents a unique set of challenges that can impact yield, purity, and safety. This technical support guide provides a comprehensive overview of the potential issues encountered during the scale-up synthesis, offering practical troubleshooting advice and frequently asked questions to ensure a robust and efficient process.
Synthetic Pathway Overview
The most common synthetic route to this compound involves a two-step process:
-
Cyclocondensation: Formation of the pyrido[2,3-d]pyrimidin-7(8H)-one core by reacting a suitable pyridine precursor with 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde.
-
Bromination: Introduction of the bromine atom at the C6 position of the pyridopyrimidinone ring system.
Caption: General two-step synthesis of the target molecule.
Troubleshooting Guide: Step-by-Step Analysis
Step 1: Cyclocondensation Reaction
The formation of the heterocyclic core is a critical step that dictates the overall efficiency of the synthesis. Several issues can arise during scale-up.
Issue 1: Incomplete Reaction or Low Yield
-
Symptom: In-process analysis (e.g., HPLC, TLC) shows significant amounts of unreacted starting materials.
-
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Actions |
| Insufficient Mixing | On a larger scale, inadequate agitation can lead to localized concentration gradients and reduced reaction rates. | - Increase stirrer speed and ensure appropriate impeller design for the reactor volume. - Consider the use of baffles to improve mixing efficiency. |
| Poor Solubility of Starting Materials | The pyridine precursor or the pyrimidine aldehyde may have limited solubility in the chosen solvent at the reaction temperature. | - Screen for alternative solvents with better solubility profiles for all reactants. - Consider a solvent mixture to enhance solubility. |
| Incorrect Base Stoichiometry or Strength | The choice and amount of base are crucial for the condensation reaction. An inappropriate base may not be strong enough to deprotonate the active methylene group effectively. | - Re-evaluate the pKa of the reactants and choose a base with an appropriate pKa. - Perform a stoichiometric optimization of the base on a smaller scale. |
| Temperature Control | Inadequate heating or hotspots in the reactor can lead to incomplete conversion or degradation of reactants and products. | - Ensure the reactor heating system provides uniform temperature distribution. - Monitor the internal reaction temperature closely. |
Issue 2: Formation of Impurities
-
Symptom: HPLC or LC-MS analysis reveals the presence of significant byproducts.
-
Potential Causes & Solutions:
| Impurity Type | Potential Origin | Mitigation Strategies |
| Self-condensation of Pyridine Precursor | The pyridine starting material may react with itself under basic conditions. | - Control the rate of addition of the base. - Maintain a lower reaction temperature if feasible. |
| Side reactions of the Aldehyde | The aldehyde group of 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde can undergo undesired reactions. | - Add the aldehyde portion-wise to the reaction mixture. - Ensure the reaction is performed under an inert atmosphere to prevent oxidation. |
| Over-reaction or Degradation Products | Prolonged reaction times or excessive temperatures can lead to the formation of degradation products. | - Optimize the reaction time through kinetic studies. - Avoid excessive heating. |
Step 2: Bromination
The regioselective bromination at the C6 position is a key transformation. The use of N-bromosuccinimide (NBS) is common for this step.
Issue 1: Poor Regioselectivity and Formation of Di- or Poly-brominated Species
-
Symptom: NMR and MS data indicate the presence of impurities with more than one bromine atom or bromination at undesired positions.
-
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Actions |
| Excess Brominating Agent | Using a significant excess of NBS can lead to over-bromination. | - Carefully control the stoichiometry of NBS (typically 1.0-1.2 equivalents). - Add the NBS portion-wise to the reaction mixture to maintain a low concentration. |
| Reaction Temperature | Higher temperatures can decrease the selectivity of the bromination reaction. | - Perform the reaction at a lower temperature (e.g., 0-25 °C) and monitor the progress. |
| Solvent Effects | The polarity of the solvent can influence the reactivity and selectivity of NBS. | - Screen different solvents (e.g., acetonitrile, dichloromethane, acetic acid) to optimize selectivity.[4] |
Issue 2: Incomplete Bromination
-
Symptom: Significant amount of starting material remains after the reaction.
-
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Actions |
| Insufficient NBS | An inadequate amount of brominating agent will result in incomplete conversion. | - Ensure accurate weighing and charging of NBS. - Consider a slight excess (up to 1.2 equivalents) of NBS. |
| Decomposition of NBS | NBS can decompose, especially in the presence of light or impurities. | - Use high-purity NBS and protect the reaction from light. |
| Poor Solubility of Starting Material | The pyridopyrimidinone may not be fully dissolved in the reaction solvent. | - Select a solvent in which the starting material has good solubility. - Increase the solvent volume if necessary, though this may impact reaction kinetics. |
Issue 3: Product Purification and Isolation Challenges
-
Symptom: Difficulty in removing succinimide byproduct or isolating a pure crystalline product.
-
Potential Causes & Solutions:
| Challenge | Explanation | Troubleshooting Actions |
| Succinimide Removal | Succinimide is a byproduct of NBS bromination and can be difficult to separate from the product. | - Quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite to destroy excess NBS.[5][6] - Perform an aqueous workup with a basic wash (e.g., dilute sodium bicarbonate or sodium hydroxide) to remove succinimide.[7] |
| Crystallization Issues | The product may precipitate as an oil or form a poorly crystalline solid, making filtration and drying difficult. | - Conduct a thorough crystallization solvent screening to identify a suitable system. - Control the cooling rate during crystallization to promote the formation of well-defined crystals. - Consider the possibility of polymorphism, which can affect the physical properties of the final product.[8] |
| Debromination | The bromo group can be labile under certain conditions, leading to the formation of the debrominated impurity during workup or purification. | - Avoid strongly basic conditions and prolonged exposure to certain nucleophiles during workup. - Use milder purification techniques if possible. |
Frequently Asked Questions (FAQs)
Q1: What are the critical safety considerations when using N-bromosuccinimide (NBS) on a large scale?
A1: NBS is a strong oxidizing agent and should be handled with care.[9] Key safety considerations include:
-
Thermal Stability: NBS can undergo thermal decomposition, which can be exothermic. Avoid heating NBS, and be mindful of the reaction temperature.[5]
-
Incompatible Materials: Avoid contact with strong acids, bases, and reducing agents.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure good ventilation.[7]
-
Quenching: Always have a plan for quenching excess NBS at the end of the reaction. A solution of sodium thiosulfate is a common and effective quenching agent.[5][6]
Q2: How can I monitor the progress of the cyclocondensation and bromination reactions?
A2: In-process controls (IPCs) are essential for monitoring reaction progress and ensuring consistency.[10][11]
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of the product and any impurities.[12] This is the preferred method for accurate monitoring on a larger scale.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the product and identify any major byproducts in the crude reaction mixture.[4][12]
Q3: My final product has a persistent yellow color. What could be the cause and how can I remove it?
A3: A yellow tint can be due to several factors:
-
Residual Bromine: Traces of bromine from the bromination step can impart a yellow color. Washing with a dilute solution of sodium thiosulfate during workup can help remove it.
-
Colored Impurities: Minor byproducts formed during the reaction may be colored. Recrystallization from an appropriate solvent system is often effective in removing these impurities.
-
Degradation: The product itself may be slightly unstable under certain conditions (e.g., exposure to light or air). Store the final product in a well-sealed container, protected from light.
Q4: What are the key parameters to consider when scaling up the crystallization of the final product?
A4: Successful crystallization on a large scale requires careful control of several parameters:
-
Solvent Selection: The choice of solvent or solvent system is critical for obtaining good crystal form and purity.
-
Supersaturation: Control the rate of supersaturation by carefully managing the cooling profile or by the slow addition of an anti-solvent.
-
Agitation: Proper agitation is necessary to ensure uniform temperature and concentration, which promotes consistent crystal growth.
-
Seeding: Introducing seed crystals of the desired polymorph can help control the crystal size distribution and ensure the formation of the stable crystalline form.
Experimental Protocols
Protocol 1: Synthesis of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (General Procedure)
-
Disclaimer: This is a generalized procedure and should be optimized for specific laboratory and scale-up conditions.
-
To a stirred solution of a suitable pyridine precursor (1.0 eq.) in an appropriate solvent (e.g., ethanol, isopropanol), add 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde (1.0-1.1 eq.).
-
Add a suitable base (e.g., potassium carbonate, sodium ethoxide) (1.0-2.0 eq.) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by HPLC or TLC.
-
Upon completion, cool the reaction mixture and adjust the pH to ~7 with an acid (e.g., acetic acid).
-
Filter the resulting precipitate, wash with the reaction solvent and then with water.
-
Dry the solid under vacuum to afford the crude 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one.
Protocol 2: Bromination of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (General Procedure)
-
Disclaimer: This is a generalized procedure and should be optimized for specific laboratory and scale-up conditions.
-
Suspend 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (1.0 eq.) in a suitable solvent (e.g., acetonitrile, dichloromethane).
-
Cool the mixture to 0-5 °C.
-
Add N-bromosuccinimide (1.0-1.2 eq.) portion-wise, maintaining the internal temperature below 10 °C.
-
Stir the reaction mixture at room temperature and monitor by HPLC or TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system.
Data Presentation
Table 1: Common Solvents for Cyclocondensation and Bromination
| Reaction Step | Solvent | Typical Temperature Range (°C) | Considerations |
| Cyclocondensation | Ethanol, Isopropanol, DMF | 80-120 | Good solubility for starting materials, ease of removal. |
| Bromination | Acetonitrile, Dichloromethane, Acetic Acid | 0-25 | Solvent can influence selectivity and reaction rate. |
Visualization of Troubleshooting Logic
Caption: Troubleshooting workflow for common scale-up issues.
References
-
Jubete, G., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). ACS Omega, 5(45), 29273–29279. [Link]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. (2021). European Journal of Medicinal Chemistry, 213, 113173. [Link]
-
Design, Synthesis and Biological Evaluation of Pyrido (2,3-d) Pyrimidin-7 - (8H) - Ones. (n.d.). Retrieved from [Link]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). Molecules, 24(22). [Link]
-
Development of the Pyrido[2,3- d ]pyrimidin-7(8 H )-one Scaffold toward Potent and Selective NUAK1 Inhibitors. (2025). ACS Medicinal Chemistry Letters, 16(2). [Link]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). Molecules, 24(22). [Link]
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024). Chemical Engineering Transactions, 107. [Link]
-
Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. (2022). Journal of Medicinal Chemistry, 65(15), 10396–10416. [Link]
-
Process Design and Optimization in the Pharmaceutical Industry: A Suzuki-Miyaura Procedure for the Synthesis of Savolitinib. (2019). Organic Process Research & Development, 23(5), 846–855. [Link]
-
RP-HPLC Separation and 1H NMR Identification of a Yellow Fluorescent Compound—Riboflavin (Vitamin B2)—Produced by the Yeast Hyphopichia wangnamkhiaoensis. (2023). Molecules, 28(18). [Link]
-
N-bromosuccinimide removal at workup. (2013). Retrieved from [Link]
-
In-Process Control Methods for the Manufacture of APIs. (2002). Pharmaceutical Technology. [Link]
-
Electronic supplementary information Details of polymer synthesis and NMR analysis. (n.d.). Retrieved from [Link]
-
Impurity profiling and synthesis of standards. (n.d.). Enantia. Retrieved from [Link]
-
Development of the Pyrido[2,3‑d]pyrimidin-7(8H)‑one Scaffold toward Potent and Selective NUAK1 Inhibitors. (2025). ACS Medicinal Chemistry Letters, 16(2), 327-335. [Link]
-
How to do workup after doing bromination with NBS? (2017). Retrieved from [Link]
-
N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Concerning the Preparation of 6-Bromotryptamine. (2007). Australian Journal of Chemistry, 60(11), 848. [Link]
-
CDSCO - Dr Raman Mohan Singh - Regulatory Aspects and Impurity Profiling of Pharmaceutical Products. (n.d.). Retrieved from [Link]
-
Purity Profiling of Peptide Drugs. (2011). Journal of Chemistry and Chemical Engineering, 5(11). [Link]
-
ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities). (2012). Retrieved from [Link]
Sources
- 1. Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 9. Process Design and Optimization in the Pharmaceutical Industry: A Suzuki-Miyaura Procedure for the Synthesis of Savolitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Purification of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Welcome to the technical support guide for 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS: 352328-87-1). This document provides in-depth troubleshooting advice and detailed protocols for the purification of this critical medicinal chemistry intermediate.[1] As a key building block in the synthesis of kinase inhibitors and other biologically active molecules, achieving high purity is paramount for reliable downstream applications.[2][3] This guide is structured to address the common challenges encountered by researchers, moving from frequently asked questions to specific troubleshooting scenarios and validated experimental procedures.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and purification of this compound.
Q1: What are the primary impurities I should expect after synthesizing this compound?
A1: The impurity profile is highly dependent on the synthetic route, but the most common synthesis involves the electrophilic bromination of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one.[4] Therefore, you should anticipate the following:
-
Unreacted Starting Material: 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS: 211244-81-4) is the most common impurity, resulting from incomplete bromination.
-
Over-brominated Byproducts: Depending on the reaction control, di-brominated or other poly-halogenated species may form. These can be difficult to separate due to similar polarities.
-
Reagent Residues: If using N-Bromosuccinimide (NBS), residual NBS and its byproduct, succinimide, may be present.[4] If using elemental bromine, residual Br₂ may color the crude product.[4]
-
Solvent Artifacts: High-boiling solvents used in the reaction (e.g., DMF, acetic acid) can be challenging to remove completely.[4]
Q2: What are the general solubility characteristics of this compound?
A2: Pyrido[2,3-d]pyrimidin-7(8H)-one scaffolds are often characterized by poor solubility in common laboratory solvents.[5] Expect low solubility in alcohols (methanol, ethanol), ethers (diethyl ether, MTBE), and hydrocarbons (hexanes, toluene). The compound typically exhibits higher solubility in polar aprotic solvents like DMSO and DMF, which, while useful for dissolving the compound, complicates purification by standard precipitation or chromatography.[5]
Q3: How should I monitor the progress of my purification effectively?
A3: A multi-technique approach is recommended:
-
Thin-Layer Chromatography (TLC): Indispensable for real-time monitoring of column chromatography fractions and for initial solvent screening. It provides a quick assessment of component separation.[6]
-
High-Performance Liquid Chromatography (HPLC) / LC-MS: These techniques offer quantitative purity analysis and confirmation of the mass of the desired product and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for final purity assessment and structural confirmation. The absence of signals from starting materials or solvent residues confirms high purity.
Q4: What are the recommended storage conditions for the final, purified product?
A4: The purified compound should be stored in a tightly sealed container, protected from light and moisture. Storing at room temperature in a dry environment is generally sufficient.[7] For long-term storage, refrigeration (-4°C to -20°C) can be considered to minimize potential degradation, especially for high-purity reference standards.[8]
Section 2: Troubleshooting Guide
This guide uses a problem-and-solution format to address specific experimental hurdles.
Issue 1: My product has poor separation from the starting material on a silica gel column.
-
Probable Cause: The polarity of the eluent is not optimized, causing the product and starting material to co-elute. The starting material is only slightly more polar than the brominated product, making separation challenging.
-
Solution Strategy:
-
Systematic TLC Analysis: Before running a column, perform a thorough solvent screen using TLC. Test various binary mixtures (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) at different ratios. The ideal system should give the product an Rf value of ~0.3 and maximize the separation (ΔRf) from the starting material.[6]
-
Employ a Shallow Gradient: Instead of isocratic (constant solvent ratio) elution, use a shallow gradient. Start with a low polarity mobile phase (e.g., 100% Dichloromethane) and very slowly increase the percentage of the polar modifier (e.g., 0-5% Methanol). This elongates the separation band, improving resolution between closely eluting spots.
-
Reduce Column Load: Overloading the column is a common cause of poor separation. As a rule of thumb, use a sample-to-silica mass ratio of 1:50 to 1:100 for difficult separations.
-
Issue 2: I am unable to find a suitable solvent for recrystallization.
-
Probable Cause: The compound's rigid, planar structure and potential for hydrogen bonding result in high lattice energy, leading to poor solubility in most single solvents.[5]
-
Solution Strategy: Anti-Solvent & Diffusion Crystallization This is the most effective method for compounds that are only soluble in high-boiling polar solvents.[5]
-
Dissolution: Dissolve the crude compound in the minimum amount of hot DMSO or DMF.
-
Anti-Solvent Addition: Slowly add an "anti-solvent" (a solvent in which the compound is insoluble, but is miscible with DMSO/DMF) such as water, methanol, or ethyl acetate, until the solution becomes faintly turbid. Gently heat the solution until it becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator. The slow cooling process is critical for the formation of well-defined crystals rather than an amorphous powder.
-
Vapor Diffusion (Alternative): Place a small vial containing the dissolved compound (in DMSO/DMF) inside a larger sealed jar that contains a more volatile anti-solvent (e.g., Dichloromethane or Diethyl Ether). Over several hours to days, the anti-solvent vapor will slowly diffuse into the vial, gradually reducing the solubility and promoting crystal growth. This method often yields the highest quality crystals.[5]
-
Issue 3: The purified material shows a broad peak in HPLC and NMR, suggesting an unstable compound.
-
Probable Cause: While the core is generally stable, residual acid or base from the synthesis or work-up could be catalyzing degradation. Additionally, some brominated heterocycles can be sensitive to light or air over extended periods.
-
Solution Strategy:
-
Neutralize the Crude Product: Before final purification, wash the crude product solution with a mild base (e.g., saturated sodium bicarbonate solution) and then with brine to remove any acidic residues. Ensure the material is thoroughly dried before proceeding.
-
Use High-Purity Solvents: Ensure all solvents used for chromatography and recrystallization are of high purity and free of peroxides or acids.
-
Minimize Exposure: Conduct purification steps promptly and store the purified material under an inert atmosphere (e.g., nitrogen or argon) if it is intended for use as a long-term reference standard.
-
Section 3: Detailed Experimental Protocols
These protocols provide a validated starting point for purification. Always perform work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Purification by Flash Column Chromatography
This protocol is the recommended first-line approach for purifying multi-gram quantities of the title compound.
-
TLC Optimization:
-
Prepare stock solutions of your crude material in DCM or a DCM/MeOH mixture.
-
Spot the crude material on at least three different TLC plates.
-
Develop the plates in different solvent systems. Recommended starting systems are provided in Table 1.
-
Visualize the plates under UV light (254 nm).
-
Select the solvent system that gives the best separation between the product and major impurities with a product Rf around 0.3.
-
-
Column Preparation:
-
Select a column of appropriate size (e.g., for 1 g of crude material, a 40 g silica column is a good starting point).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% Hexane or DCM).
-
Pour the slurry into the column and use positive pressure to pack the bed firmly, avoiding any air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane. If solubility is low, add a few drops of methanol or DMF.
-
In a separate flask, add a small amount of silica gel (approx. 2-3 times the mass of your crude product) and evaporate the solvent from your dissolved product onto this silica. This "dry loading" method results in sharper bands and better separation.
-
Carefully add the dried, impregnated silica to the top of the packed column bed.
-
-
Elution & Fraction Collection:
-
Begin elution with the low-polarity solvent system determined during TLC optimization.
-
Gradually increase the solvent polarity according to a pre-determined gradient (e.g., 0% to 5% Methanol in Dichloromethane over 20 column volumes).
-
Collect fractions continuously and monitor them by TLC to identify which contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
| Solvent System (v/v) | Typical Use Case |
| Hexane / Ethyl Acetate (9:1 to 1:1) | Good for separating non-polar impurities. |
| Dichloromethane / Methanol (100:0 to 95:5) | Excellent general-purpose system for moderately polar compounds. Often provides sharper bands than Ethyl Acetate systems. |
| Dichloromethane / Acetone (9:1 to 4:1) | An alternative polar modifier to methanol; can sometimes alter the elution order and improve separation. |
| Table 1: Recommended Starting Solvent Systems for TLC and Column Chromatography. |
Protocol 2: Purification by Anti-Solvent Recrystallization
This protocol is ideal for final polishing of the material or when chromatography is impractical.
-
Dissolution: In a clean Erlenmeyer flask, add the semi-pure compound. Add the minimum volume of warm (~50-60 °C) DMSO to fully dissolve the material.
-
Hot Filtration (Optional): If insoluble particulates are present, perform a hot filtration through a pre-warmed filter funnel to remove them.
-
Anti-Solvent Addition: While gently stirring, add deionized water (a good anti-solvent for DMSO) dropwise to the warm solution. Continue adding until a persistent cloudiness appears.
-
Clarification: Add 1-2 drops of warm DMSO to redissolve the precipitate and obtain a clear, saturated solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place it in a 4 °C refrigerator for several hours or overnight.
-
Isolation & Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of cold water, followed by a small amount of cold methanol to help remove residual water and DMSO.
-
Dry the crystals thoroughly under high vacuum.
-
Section 4: Visualization of Workflows
General Purification Workflow
The following diagram illustrates the decision-making process for purifying the crude product.
Caption: Decision workflow for purification of this compound.
Troubleshooting Chromatography Separation
This diagram provides a logical path for addressing poor separation during column chromatography.
Caption: Troubleshooting tree for optimizing column chromatography separation.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
AccelaChem. (n.d.). 352328-87-1,this compound. Retrieved from [Link]
-
Walters, A., et al. (2018). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Pharmaceutical Development and Technology. Retrieved from [Link]
-
MDPI. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Retrieved from [Link]
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
ExportersIndia. (n.d.). 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one. Retrieved from [Link]
-
Alcaide, B., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4184. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-2-chloro-8-cyclopentyl-5-methyl-8H-pyrido(2,3-d)pyrimidin-7-one. Retrieved from [Link]
-
American Chemical Society. (2024). Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. Retrieved from [Link]
-
ScienceDirect. (2000). Separation of chloro-substituted and bromo-substituted styrene oxide by chiral GC. Retrieved from [Link]
-
bioRxiv. (2023). Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one derived compounds. Retrieved from [Link]
-
PubMed. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 352328-87-1 | this compound | Bromides | Ambeed.com [ambeed.com]
- 5. researchgate.net [researchgate.net]
- 6. columbia.edu [columbia.edu]
- 7. This compound - CAS:352328-87-1 - Sunway Pharm Ltd [3wpharm.com]
- 8. 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2 Manufacturers and Suppliers from Mumbai [moltuslab.com]
stability of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one under different conditions
A Guide to Experimental Stability and Troubleshooting
Welcome to the technical support resource for 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS 352328-87-1). As a key intermediate in the synthesis of kinase inhibitors and other biologically active molecules, understanding its stability is critical for reliable and reproducible experimental outcomes.[1] This guide, structured in a question-and-answer format, addresses common challenges and provides insights into the compound's behavior under various laboratory conditions.
Part 1: Frequently Asked Questions (FAQs) on Handling and Storage
This section covers the foundational aspects of storing and handling the compound to ensure its integrity from the moment it arrives in your lab.
Q1: What are the optimal long-term storage conditions for this compound?
A: For long-term stability, this compound should be stored sealed in a dry environment at 2-8°C.[1][2] Some suppliers also indicate storage at room temperature is acceptable for shorter periods.[3] The key is to minimize exposure to moisture and atmospheric oxygen. For maximum shelf-life, we recommend storing the solid under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, placed in a refrigerator.
Q2: How should I prepare stock solutions? Which solvents are recommended?
A: The compound's synthesis has been reported in polar aprotic solvents like N,N-dimethylformamide (DMF).[4] Therefore, DMF and dimethyl sulfoxide (DMSO) are excellent choices for preparing high-concentration stock solutions. For working solutions, depending on the subsequent application, other solvents may be used, but solubility and stability should be confirmed on a small scale first. Always use anhydrous-grade solvents to prevent hydrolysis. Stock solutions should be stored at -20°C or -80°C, preferably in small aliquots to avoid repeated freeze-thaw cycles.
Q3: Is the compound sensitive to light or air?
A: Yes, caution is advised.
-
Air Sensitivity: The 2-(methylthio) group is susceptible to oxidation.[5] Over time, exposure to atmospheric oxygen can lead to the formation of the corresponding sulfoxide and sulfone derivatives. This oxidation can alter the compound's reactivity and biological activity.[6]
-
Photosensitivity: Bromo-substituted aromatic and heterocyclic compounds can be sensitive to light, potentially leading to debromination or other radical-mediated reactions.[7][8] While specific photostability data for this exact molecule is not extensively published, it is best practice to protect it from direct light by using amber vials or wrapping containers in aluminum foil.
Part 2: Troubleshooting Experimental Inconsistencies
Encountering unexpected results is a common part of research. This section addresses specific problems that may arise from the compound's inherent chemical reactivity.
Q4: My LC-MS analysis of a reaction mixture shows new peaks with +16 and +32 mass units compared to my starting material. What is happening?
A: This is a classic sign of oxidation of the methylthio (-SCH₃) group. The +16 Da peak corresponds to the formation of the sulfoxide derivative, and the +32 Da peak corresponds to the sulfone.
-
Causality: This oxidation is often caused by exposure to oxidizing agents in your reaction, or prolonged exposure to air. The sulfur atom in the methylthio group is electron-rich and readily attacked by electrophilic oxygen sources. This transformation is not just a degradation pathway; it is sometimes used synthetically to create a better leaving group at the 2-position of the pyrimidine ring for subsequent nucleophilic substitution.[5][6]
-
Troubleshooting Steps:
-
De-gas Solvents: Ensure all solvents are de-gassed before use, especially in reactions that are heated or run for extended periods.
-
Inert Atmosphere: Run your reaction under a nitrogen or argon atmosphere.
-
Check Reagents: Verify that none of your other reagents have oxidizing properties or have degraded to form peroxides (e.g., aged ethers like THF or dioxane).
-
Q5: I am attempting a nucleophilic substitution, but instead of the expected product, I am seeing loss of the methylthio group or modification of the pyridopyrimidinone core.
A: The pyridopyrimidinone scaffold has multiple reactive sites. The outcome of a reaction is highly dependent on the conditions used.
-
Loss of Methylthio Group: The 2-(methylthio) group, particularly after oxidation to a sulfone, becomes an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr).[5][6] If your reaction contains nucleophiles (e.g., amines, alkoxides), they may displace the methylthio group.
-
N-8 Alkylation: The nitrogen at the 8-position is part of a lactam and can be deprotonated by a sufficiently strong base, making it nucleophilic. Subsequent reaction with an electrophile (e.g., an alkyl halide) will result in N-alkylation.[9]
-
Hydrolysis: Under harsh acidic or basic aqueous conditions, the lactam ring can undergo hydrolysis. Similarly, the methylthio group can be hydrolyzed, although this typically requires more forcing conditions or prior oxidation.[6][10]
Q6: During a palladium-catalyzed cross-coupling reaction, I observe significant amounts of a debrominated side product.
A: This is a common issue when working with bromo-substituted heterocycles in reductive environments.
-
Causality: Many palladium-catalyzed reactions, such as Suzuki or Heck couplings, proceed through a Pd(0) intermediate. Under certain conditions, especially if a hydrogen source is present (e.g., solvent, base, or a hydride donor), a competing hydrodebromination reaction can occur, replacing the bromine atom with hydrogen.
-
Troubleshooting Steps:
-
Optimize Catalyst/Ligand: Screen different palladium catalysts and ligands. Some ligand systems are less prone to promoting hydrodebromination.
-
Control Base and Solvent: Use an anhydrous, aprotic base if possible. Ensure your solvent is pure and free from water or other protic contaminants.
-
Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reduction and side product formation.
-
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary points of instability discussed. Researchers should be mindful of these potential transformations when designing experiments and interpreting results.
Caption: Potential degradation pathways of the parent compound.
Experimental Protocols & Data Summary
To empower researchers to validate stability in their own systems, we provide a general protocol for forced degradation studies.
Protocol: Forced Degradation Study
This protocol allows for a systematic evaluation of the compound's stability under various stress conditions.
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or a relevant solvent.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Stress: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in the stock solvent for analysis.
-
Photolytic Stress: Expose a stock solution in a quartz cuvette to a UV/Vis light source (e.g., ICH-compliant photostability chamber) for 24 hours. Keep a control sample wrapped in foil.
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples and controls by a stability-indicating method, such as reverse-phase HPLC with UV and MS detection, to quantify the parent compound and identify major degradants.
Table 1: Summary of Stability and Reactivity
| Condition/Reagent | Primary Site of Reactivity | Potential Outcome(s) | Recommendation |
| Storage (Air/Light) | Methylthio group, Bromo-C bond | Oxidation to sulfoxide/sulfone; Photodegradation | Store at 2-8°C, sealed, dry, under inert gas, and protected from light.[2] |
| Strong Acids/Bases | Lactam ring, Methylthio group | Ring-opening hydrolysis, Des-methylthiolation | Use buffered or non-aqueous conditions where possible. Avoid extreme pH during workups. |
| Oxidizing Agents (H₂O₂, m-CPBA) | Methylthio group | Formation of sulfoxide and sulfone | Avoid unintentional exposure. Use inert atmosphere for sensitive reactions.[6] |
| Nucleophiles (e.g., R-NH₂) | C2-position (with -SCH₃ group) | Nucleophilic substitution (SNAr) | Be aware of this potential side reaction. The sulfone is a highly activated leaving group.[5] |
| Reductive Conditions (e.g., Pd, H₂) | Bromo-C bond | Hydrodebromination (loss of Br) | Carefully select catalyst and reaction conditions to minimize this pathway. |
| Strong Bases + Electrophiles | N8-position (lactam) | N-alkylation or other N-functionalization | Protect the N8-position if it is not the intended reaction site.[9] |
Troubleshooting Workflow
If you encounter an unexpected experimental result, use the following logic tree to diagnose the potential issue.
Caption: A logical workflow for troubleshooting unexpected results.
References
-
Reaction of pyridopyrimidine derivative 1 with different reagents under microwave irradiation. ResearchGate. Available at: [Link]
-
Kinetics of thermal decomposition of the diazines: shock-tube pyrolysis of pyrimidine. Journal of the Chemical Society, Faraday Transactions. Available at: [Link]
-
CAS NO. 352328-87-1 | this compound. Arctom Scientific. Available at: [Link]
-
This compound. MySkinRecipes. Available at: [Link]
-
The thermal decomposition of azidopyridines. ResearchGate. Available at: [Link]
-
Thermal analysis of some novel pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]
-
Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Research Journal of Pharmacy and Technology. Available at: [Link]
-
352328-87-1,this compound. AccelaChem. Available at: [Link]
-
New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Future Medicinal Chemistry. Available at: [Link]
-
The Chemistry of Pyrimidinethiols. III. The Synthesis of Some Substituted Pyrimidinthiols and Some Thiazolo[5,4-D]pyrimidines. Australian Journal of Chemistry. Available at: [Link]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
-
Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. Available at: [Link]
-
Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption Materials. Inorganic Chemistry. Available at: [Link]
-
Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts. Available at: [Link]
-
Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. Google Patents.
-
Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one derived compounds from p21-activated kinases (PAKs) to salt-inducible kinases (SIKs). bioRxiv. Available at: [Link]
-
Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Omega. Available at: [Link]
-
6-Bromo-2-chloro-8-cyclopentyl-5-methyl-8H-pyrido(2,3-d)pyrimidin-7-one. PubChem. Available at: [Link]
-
Development of the Pyrido[2,3- d]pyrimidin-7(8 H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. ResearchGate. Available at: [Link]
-
Discovery of ... 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. Journal of Medicinal Chemistry. Available at: [Link]
-
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Available at: [Link]
-
Recent Developments in the Chemistry of Boron Heterocycles. AA Blocks. Available at: [Link]
-
Perfluoroalkylated Arsoranide Salts: Syntheses and Structural Insights. Inorganic Chemistry. Available at: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. arctomsci.com [arctomsci.com]
- 3. This compound - CAS:352328-87-1 - Sunway Pharm Ltd [3wpharm.com]
- 4. 352328-87-1 | this compound | Bromides | Ambeed.com [ambeed.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. sci-hub.st [sci-hub.st]
Technical Support Center: 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Welcome to the technical support guide for 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS: 352328-87-1). This document is designed for researchers, scientists, and drug development professionals to help identify and troubleshoot common impurities encountered during the synthesis, handling, and storage of this important chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your experimental success.
PART 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purity and stability of this compound.
Q1: My HPLC analysis shows a peak eluting just before my main product. What could it be?
A1: The most probable identity of a closely-eluting, more polar compound is the unreacted starting material, 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one . The synthesis of the target compound is typically achieved by the bromination of this precursor.[1] Incomplete reaction is a common issue, leading to residual starting material in the final product.
Q2: I've observed a new, small peak in the HPLC of an older batch of the compound. What might be causing this instability?
A2: The 2-(methylthio) group is susceptible to oxidation. Over time, especially with exposure to air or trace oxidizing agents, this group can be oxidized to the corresponding sulfoxide and, subsequently, the sulfone . These oxidized species are more polar and will typically have different retention times in reverse-phase HPLC. Proper storage under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place is crucial.
Q3: My NMR spectrum looks clean, but the mass spectrometry results show a peak at M+78/80. What does this indicate?
A3: A mass peak corresponding to the addition of another bromine atom suggests the presence of a di-brominated impurity . The bromination reaction, while selective for the 6-position, can sometimes lead to over-bromination, especially if reaction conditions (time, temperature, stoichiometry of the brominating agent) are not carefully controlled. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in a roughly 1:1 ratio) will be evident in the mass spectrum of this impurity.
Q4: Are there any inorganic impurities I should be concerned about?
A4: Yes, residual reagents or solvents from the synthesis can be present. Depending on the brominating agent used, you might have residual succinimide (if N-Bromosuccinimide was used) or inorganic bromide salts. The solvent, often acetic acid or DMF, can also be present in trace amounts.[1] While often not visible by UV-based HPLC, these can sometimes be detected by other analytical techniques like NMR or ion chromatography.
PART 2: Troubleshooting Guides & Experimental Protocols
This section provides in-depth guides for identifying and resolving specific impurity issues.
Guide 1: Identifying Synthesis-Related Impurities
The primary impurities are derived from the synthetic route. The most common synthesis involves the electrophilic bromination of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one.
Caption: Synthetic pathway and origin of common process-related impurities.
Table 1: Common Synthesis-Related Impurities
| Impurity Name | Structure | Typical Analytical Signature |
| 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one | Precursor without bromine | Shorter retention time in RP-HPLC; Absence of bromine isotopic pattern in MS. |
| Di-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one | Product with an additional Br atom | Longer retention time in RP-HPLC; Mass spectrum shows M+78/80 relative to the main product. |
| Succinimide | By-product from NBS | Highly polar; may not be retained well in standard RP-HPLC. Best detected by NMR if in sufficient quantity. |
Guide 2: Investigating Degradation Products
The methylthio ether linkage is a common site for oxidative degradation.
Caption: Oxidative degradation pathway of the methylthio group.
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a general starting point for separating the main product from its key impurities. Method optimization will be required.
Objective: To resolve this compound from its starting material and major degradation products.
Instrumentation:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: 50:50 Acetonitrile:Water
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 15.0 | 80 |
| 18.0 | 80 |
| 18.1 | 20 |
| 22.0 | 20 |
Expected Elution Order (from earliest to latest):
-
Sulfoxide/Sulfone Impurities (most polar)
-
Unreacted Starting Material
-
This compound (Main Peak)
-
Di-brominated Impurity (least polar)
Guide 3: Troubleshooting Workflow
If an unknown impurity is detected, a systematic approach is necessary for identification and remediation.
Caption: Logical workflow for impurity identification and resolution.
Protocol 2: Purification by Recrystallization
Objective: To remove less soluble impurities (like the di-brominated species) and some more polar impurities.
-
Solvent Screening: Test the solubility of the impure material in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and at boiling point. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the impure solid to achieve complete dissolution.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Analyze the purified material by HPLC to confirm the removal of the targeted impurities.
References
Sources
Technical Support Center: 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one Reactions
Welcome to the technical support guide for reactions involving 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing and utilizing this key intermediate. Pyrido[2,3-d]pyrimidines are a critical scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors for oncology.[1][2][3][4][5] The successful and reproducible execution of reactions involving this specific bromo-substituted intermediate is paramount for advancing drug discovery programs.
This guide provides in-depth, field-tested insights in a direct question-and-answer format to address common failures, offering not just solutions but the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no yield when synthesizing the this compound precursor itself?
A1: Low yields during the synthesis of the title compound, typically via bromination of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, often stem from a few critical factors:
-
Reagent Quality: The purity of the starting material and the brominating agent (e.g., N-Bromosuccinimide (NBS) or liquid bromine) is crucial.[6] Impurities in the starting material can lead to significant side product formation.
-
Reaction Conditions: Precise control of temperature is vital. While some procedures are performed at room temperature, exothermic reactions can occur, leading to over-bromination or degradation.[6] The choice of solvent, such as glacial acetic acid or DMF, also significantly impacts solubility and reactivity.[6]
-
Work-up and Purification: Inconsistent work-up procedures can result in product loss. The product's solubility characteristics must be considered during extraction and crystallization steps to avoid leaving the desired compound in the aqueous or organic layers.[7]
Q2: My Suzuki coupling reaction using this compound is failing. What are the likely causes?
A2: Suzuki-Miyaura cross-coupling is a powerful tool, but its success with heteroaromatic halides like this one can be sensitive. Common failure points include:
-
Catalyst and Ligand Choice: Not all palladium catalysts are created equal for this substrate. The electron-rich nature of the pyridopyrimidine ring can affect the oxidative addition step.[8] Catalysts with bulky, electron-donating phosphine ligands (e.g., Buchwald ligands) are often required to facilitate this step.[8]
-
Base Selection: The choice and quality of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are critical. The base must be strong enough to activate the boronic acid but not so strong as to cause degradation of the starting material or product. Anhydrous conditions with certain bases like K₃PO₄ might require a small amount of water to be effective.[8]
-
Solvent and Degassing: Oxygen can deactivate the palladium catalyst. Thorough degassing of the solvent (e.g., by bubbling with argon or nitrogen) is essential.[8] The solvent system (e.g., dioxane/water, toluene/water) must be chosen to ensure all reagents are sufficiently soluble at the reaction temperature.[9][10][11]
-
Boronic Acid Quality: Boronic acids can degrade over time, especially if not stored properly, leading to the formation of boroxines which are less reactive. Always use high-quality, dry boronic acid.
Troubleshooting Guides: Symptom-Based Problem Solving
This section addresses specific experimental outcomes and provides a logical workflow to diagnose and solve the issue.
Issue 1: Low Yield or Stalled Reaction
You observe incomplete consumption of the starting material (this compound) by TLC or LC-MS analysis, even after extended reaction times.
A troubleshooting workflow for low-yield reactions.
Protocol: Diagnosing a Stalled Suzuki Coupling
-
Confirm Starting Material Integrity: Before starting, run an NMR or LC-MS on your this compound to confirm its identity and purity.
-
Verify Reagent Stoichiometry: Double-check the calculations for your boronic acid (typically 1.1-1.5 eq.), base (typically 2-3 eq.), and catalyst loading (typically 1-5 mol%).
-
Optimize Temperature: If the reaction is stalled at a lower temperature (e.g., 80 °C), cautiously increase the temperature in 10 °C increments, monitoring for any signs of degradation. Microwave-assisted heating can sometimes be effective in driving these reactions to completion.[12]
-
Catalyst/Ligand Screening: If the reaction still fails, the catalyst system is a likely culprit.
-
Initial Screen: Pd(PPh₃)₄, Pd(dppf)Cl₂
-
Advanced Screen (for difficult couplings): Use a second-generation Buchwald pre-catalyst (e.g., XPhos Pd G2) with a corresponding ligand like XPhos.[12]
-
-
Base and Solvent Matrix: Systematically screen different base and solvent combinations. A common starting point is K₂CO₃ in 1,4-dioxane/water (4:1). If solubility is an issue, consider DMF or toluene.[10]
Issue 2: Formation of Major Impurities
Your reaction mixture shows the formation of significant side products, complicating purification and reducing yield.
Common Impurities and Their Causes
| Impurity | Potential Cause | Proposed Solution |
| Debrominated Starting Material | Reductive dehalogenation, often caused by certain catalysts or impurities in the reaction.[13] | Use a catalyst system less prone to this side reaction (e.g., XPhos-based systems).[12] Ensure the reaction is not run for an excessively long time. |
| Hydrolyzed Methylthio Group | The methylthio (-SMe) group can be susceptible to hydrolysis under harsh basic or acidic conditions, converting it to a hydroxyl or oxo group.[14] | Use milder bases (e.g., KF instead of K₃PO₄). Avoid strongly aqueous or acidic work-up conditions. |
| Homocoupling of Boronic Acid | Caused by oxygen in the reaction mixture, leading to the formation of a biaryl from the boronic acid. | Ensure thorough and complete degassing of solvents and the reaction vessel before adding the catalyst. |
A logical flow for identifying common reaction side products.
Protocol: Minimizing Impurity Formation
-
In-Process Control (IPC): Take small aliquots from the reaction at regular intervals (e.g., every hour) and analyze by LC-MS. This will help you understand when the side product begins to form and if it correlates with the consumption of starting material.
-
Rigorous Inert Atmosphere: Use a Schlenk line or glovebox for setting up the reaction. Degas the solvent by at least three freeze-pump-thaw cycles or by sparging with an inert gas for a minimum of 30 minutes.
-
Base Screening: If hydrolysis or other base-mediated side reactions are suspected, perform small-scale parallel screens with different bases.
-
Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄, KF
-
Organic: Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)
-
-
Purification Strategy: If minor impurities cannot be avoided, plan your purification accordingly. Reverse-phase HPLC is often effective for separating structurally similar polar compounds common in this chemistry.
By systematically addressing these common points of failure, researchers can significantly improve the success rate and reproducibility of reactions involving the versatile this compound intermediate, accelerating the path to novel therapeutic discoveries.
References
- Brown, D. J., & Waring, P. (1973). Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. Australian Journal of Chemistry, 26(2), 443.
- Brown, D. J., & Ford, P. W. (n.d.). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)pyrimidines. RSC Publishing.
- Sci-Hub. (n.d.). Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid.
- Sci-Hub. (n.d.). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines.
- Organic Chemistry Research. (n.d.).
- Vila, N., et al. (2020).
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- AccelaChem. (n.d.). 352328-87-1, this compound.
- Sunway Pharm Ltd. (n.d.). This compound.
- MySkinRecipes. (n.d.). This compound.
- Martins, F., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
- HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
- Thieme Connect. (n.d.). Product Class 12: Pyrimidines.
- Wikipedia. (n.d.). Pyrimidine.
- PMC. (2014). An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
- PMC. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
- PMC. (n.d.).
- RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
- PubMed. (2021). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors.
- Simson Pharma. (n.d.). 6-bromo-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one hydrochloride.
- RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 352328-87-1 | this compound | Bromides | Ambeed.com [ambeed.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, a key intermediate in the synthesis of various biologically active molecules. This guide provides in-depth troubleshooting advice and explores alternative reagents to overcome common synthetic challenges, ensuring robust and reproducible outcomes.
Introduction
The synthesis of this compound typically involves the bromination of a 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one precursor. While standard protocols using reagents like N-Bromosuccinimide (NBS) for bromination and methyl iodide for thiomethylation are widely reported, researchers often encounter issues with yield, purity, and scalability. This guide will address these challenges by providing a framework for troubleshooting and presenting viable alternative reagents with detailed protocols.
Core Synthesis Pathway
The general synthetic approach involves two key transformations: the introduction of the methylthio group and the subsequent bromination of the pyridinone ring. The order of these steps can vary depending on the overall synthetic strategy.
Caption: General two-step synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the bromination step?
A1: Low yields in the bromination of the pyrido[2,3-d]pyrimidin-7(8H)-one core are frequently attributed to several factors:
-
Incomplete reaction: This can be due to insufficient reactivity of the brominating agent, poor solubility of the starting material, or non-optimal reaction temperature.
-
Degradation of starting material or product: The heterocyclic core can be sensitive to harsh reaction conditions. Strong acids or high temperatures can lead to decomposition.
-
Side reactions: The formation of over-brominated or isomeric byproducts is a common issue that consumes the starting material and complicates purification.[1]
-
Work-up and purification losses: The product may be partially soluble in the aqueous phase during extraction, or losses can occur during chromatographic purification.[2]
Q2: I am observing multiple spots on my TLC after bromination, indicating a mixture of products. How can I improve the selectivity?
A2: Improving selectivity for mono-bromination at the 6-position requires careful control of the reaction conditions. Consider the following:
-
Choice of brominating agent: Some reagents offer better selectivity than others. For instance, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can be more selective than elemental bromine in certain cases.[3]
-
Stoichiometry: Use a precise stoichiometry of the brominating agent. For mono-bromination with reagents like DBDMH, using 0.5-0.55 equivalents is often recommended.[4]
-
Temperature control: Running the reaction at a lower temperature can decrease the rate of reaction and often improves selectivity by minimizing over-bromination.
-
Solvent: The choice of solvent can influence the reactivity and selectivity of the brominating agent.
Q3: My S-methylation reaction with methyl iodide is sluggish and gives incomplete conversion. What can I do?
A3: Incomplete S-methylation can be due to several factors:
-
Base strength: The choice of base is critical for the deprotonation of the thiouracil precursor. If a weak base is used, the equilibrium may not favor the thiolate anion, leading to a slow reaction.
-
Reagent quality: Methyl iodide is volatile and can degrade over time. Ensure you are using a fresh, high-quality reagent.
-
Solvent: A polar aprotic solvent like DMF or DMSO is typically used to dissolve the reactants and facilitate the SN2 reaction. Ensure the solvent is anhydrous.
-
Alternative reagents: If methyl iodide is not effective, more potent methylating agents like dimethyl sulfate or methyl triflate could be considered, though with increased safety precautions.[5]
Q4: I am concerned about the toxicity of methyl iodide and dimethyl sulfate. Are there safer alternatives for thiomethylation?
A4: Yes, there are alternatives with potentially better safety profiles. One such reagent is the boron trifluoride-dimethyl sulfide complex (BF3·SMe2).[6] This reagent can act as both a Lewis acid activator and a source for thiomethylation and is noted for being non-malodorous.[7] However, its reactivity profile is different, and it may require optimization for your specific substrate.
Troubleshooting Guide: Alternative Reagents
Section 1: Alternative Brominating Agents
The use of N-Bromosuccinimide (NBS) is common but can present challenges in purification due to the succinimide byproduct. Here, we explore 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a primary alternative.
Why consider DBDMH?
-
Higher Atom Economy: DBDMH has a higher bromine content by weight compared to NBS.[8][9]
-
Easier Purification: The byproduct, 5,5-dimethylhydantoin, is often less soluble in common organic solvents, simplifying its removal by filtration.[8]
-
Stability and Cost: DBDMH is a stable solid and can be more cost-effective on a per-bromine-equivalent basis.[10][11]
Caption: Troubleshooting workflow for low conversion in DBDMH brominations.
Issue 1: Low or No Conversion
-
Potential Cause: Impure DBDMH or starting material.
-
Troubleshooting: Ensure the DBDMH is a free-flowing powder and has been stored properly. Analyze the purity of your 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one starting material, as impurities can inhibit the reaction.[4]
-
-
Potential Cause: Poor solubility of reactants.
-
Troubleshooting: The pyrido[2,3-d]pyrimidin-7(8H)-one core can have limited solubility. Screen solvents such as chloroform, acetonitrile, or acetic acid. For phenols, chloroform has been shown to be effective for selective bromination with DBDMH.[12] While DBDMH is soluble in chloroform, it has lower solubility in hexane.[10]
-
-
Potential Cause: Insufficient reactivity.
-
Troubleshooting: The pyridine ring is electron-deficient, which can make electrophilic aromatic substitution challenging.[13] Consider the addition of a Lewis acid or a strong protic acid catalyst to activate the DBDMH. However, be cautious as this can also lead to degradation. A careful optimization of the acid catalyst concentration is necessary.
-
Issue 2: Over-bromination (Di-bromination)
-
Potential Cause: Incorrect stoichiometry.
-
Troubleshooting: This is a critical parameter. For mono-bromination, use 0.50-0.55 mole equivalents of DBDMH per mole of your substrate.[14]
-
-
Potential Cause: High substrate reactivity or harsh conditions.
-
Troubleshooting: Lower the reaction temperature. Running the reaction at 0 °C or even lower can significantly improve selectivity. Add the DBDMH in portions over time to maintain a low concentration of the active brominating species.[14]
-
-
Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one in a suitable anhydrous solvent (e.g., chloroform or acetonitrile).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add 0.55 equivalents of solid 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in one portion with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. The reaction time can vary from 1 to 6 hours.
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any remaining active bromine.
-
Purification: Filter the reaction mixture to remove the precipitated 5,5-dimethylhydantoin. Extract the filtrate with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[2][15]
| Reagent Comparison: Bromination | Advantages | Disadvantages |
| N-Bromosuccinimide (NBS) | Well-established, reliable for many substrates. | Succinimide byproduct can be difficult to remove; lower atom economy.[8] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Higher atom economy, easier byproduct removal, stable, cost-effective.[8][9][10] | Can be less reactive than NBS for some substrates, requiring optimization. |
| Elemental Bromine (Br₂) | Highly reactive, inexpensive. | Highly toxic and corrosive, difficult to handle, often leads to over-bromination. |
Section 2: Alternative Thiomethylation Reagents
Methyl iodide is a classic SN2 reagent for S-methylation but is toxic and volatile. Dimethyl sulfate (DMS) is a common industrial alternative.
Why consider Dimethyl Sulfate (DMS)?
-
Cost-Effectiveness: DMS is generally more affordable than methyl iodide, especially for larger-scale syntheses.[16]
-
Higher Boiling Point: Its higher boiling point (188 °C) compared to methyl iodide (42 °C) makes it easier and safer to handle in terms of volatility.
-
High Reactivity: DMS is a potent methylating agent, often leading to faster reaction times.[16]
Issue 1: Over-methylation (N-methylation)
-
Potential Cause: DMS is a very strong methylating agent.
-
Troubleshooting: Carefully control the stoichiometry of DMS. Use a slight excess (1.1-1.2 equivalents) for S-methylation. Add the DMS dropwise at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. A study on thiouracil analogues noted changes in reaction kinetics with S-methylation.[17]
-
Issue 2: Safety Concerns
-
Potential Cause: DMS is highly toxic and a suspected carcinogen.
-
Troubleshooting: All manipulations involving DMS must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Have a quenching solution (e.g., concentrated ammonia) readily available to neutralize any spills.
-
-
Preparation: Dissolve 1.0 equivalent of the thiouracil precursor in a suitable solvent (e.g., DMF or an alcohol/water mixture). Add 1.1 equivalents of a suitable base (e.g., potassium carbonate or sodium hydroxide) and stir until the precursor is fully dissolved/deprotonated.
-
Reagent Addition: Cool the solution to 0 °C. Add 1.1 equivalents of dimethyl sulfate (DMS) dropwise over 15-30 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding an aqueous solution of ammonium hydroxide to destroy any excess DMS.
-
Purification: Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product. Filter the solid, wash with water, and dry under vacuum.
| Reagent Comparison: Thiomethylation | Advantages | Disadvantages |
| Methyl Iodide (MeI) | Highly reactive, good leaving group. | Volatile, toxic, can be expensive.[16][18] |
| Dimethyl Sulfate (DMS) | Highly reactive, cost-effective, less volatile than MeI.[16] | Highly toxic, potential for over-methylation.[19] |
| BF3·SMe2 | Non-malodorous, dual Lewis acid/thiomethyl source.[6] | Less common, may require significant optimization. |
References
- A Comparative Analysis of DBDMH and Other Electrophilic Bromine Sources for Organic Synthesis. (2025). Benchchem.
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid
- 1,3-Dibromo-5,5-dimethylhydantoin (DBH) mediated one-pot syntheses of α-bromo/amino ketones from alkenes in water. (n.d.).
- Thapa, R. (2010). Regioselectivity in Free Radical Bromination of Unsymmetrical Dimethylated Pyridines.
- US Patent 6508954B1. (n.d.). 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties.
- 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. (2019). MDPI.
- Comparing Methylating Agents: Why Dimethyl Sulfate Remains a Top Choice. (n.d.). Benchchem.
- Alam, A., Takaguchi, Y., & Tsuboi, S. (2005). 1,3-Dibromo-5,5-dimethylhydantoin, a useful reagent for ortho-monobromination of phenols and polyphenols. Journal of the Faculty of Environmental Science and Technology, Okayama University.
- WO2019145177A1. (n.d.). Bromination of pyridine derivatives.
- 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. (n.d.). Organic Chemistry Portal.
- Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9)
- WO1993002036A1. (n.d.). Novel process for aromatic bromination.
- Technical Support Center: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Reactions. (2025). Benchchem.
- CN105968108A. (n.d.). Method for synthesizing palbociclib intermediate.
- The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis. (2025). Benchchem.
- A comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. (n.d.). Green Chemistry (RSC Publishing).
- Pyrido[2,3-d]pyrimidin-7(8H)
- Methyl Iodide vs. Alternatives: A Synthesis Perspective. (n.d.). A B C Chem.
- Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019).
- Green chemistry metrics: A comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. (2025).
- Process for the preparation of Palbociclib intermediates. (2024). Technical Disclosure Commons.
- Pyrido[2,3-d]pyrimidin-7(8H)
- BF3·SMe2 for Thiomethylation, Nitro Reduction and Tandem Reduction/SMe Insertion of Nitrogen Heterocycles. (n.d.).
- Thioacetalation and Multi-Component Thiomethylative Friedel-Crafts Aryl
- Preparation method of palbociclib intermediate. (n.d.).
- This compound. (n.d.). BLDpharm.
- Se- and S-based thiouracil and methimazole analogues exert different inhibitory mechanisms on type 1 and type 2 deiodinases. (2013). PubMed.
- n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. (n.d.). Organic Syntheses.
- Questions about methyl
- Pyrido[2,3-d]pyrimidin-7(8H)
- WO2023194870A1. (n.d.). Process for the preparation of palbociclib.
- Preventing di-bromination in DBDMH reactions. (2025). Benchchem.
- Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermedi
- A new route for the synthesis of Palbociclib. (n.d.).
- US6936612B2. (n.d.). 2-(Pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones.
- Technical Support Center: Purification of Brominated Organic Compounds. (2025). Benchchem.
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing.
- WO2007003765A1. (n.d.). Derivatives of pyrido[2,3-d]pyrimidine, the preparation thereof, and the therapeutic application of the same.
- Engineered Flavin-Dependent Halogenases Catalyze C–C Bond Formation via Enantioselective Semipinacol Rearrangement. (2026). Journal of the American Chemical Society.
- Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. uu.diva-portal.org [uu.diva-portal.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 11. WO1993002036A1 - Novel process for aromatic bromination - Google Patents [patents.google.com]
- 12. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 13. OhioLINK ETD: Thapa, Rajesh [etd.ohiolink.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. nbinno.com [nbinno.com]
- 17. Se- and s-based thiouracil and methimazole analogues exert different inhibitory mechanisms on type 1 and type 2 deiodinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. reddit.com [reddit.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Analysis of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
An In-Depth Comparison with its Non-Brominated Precursor
For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. In this guide, we delve into the nuclear magnetic resonance (NMR) analysis of a key synthetic intermediate, 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one. Our approach is not merely procedural; we aim to provide a comprehensive understanding of the causality behind our analytical choices and interpretations. This guide will objectively compare the NMR spectral data of the target molecule with its immediate synthetic precursor, 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, to highlight the profound impact of regioselective bromination on the electronic environment of the pyrido[2,3-d]pyrimidinone core.
The structural integrity of this and similar compounds is paramount, as they often serve as scaffolds in the synthesis of potent kinase inhibitors and other therapeutic agents. A thorough NMR analysis provides incontrovertible proof of structure, essential for regulatory submissions and intellectual property claims.
The Rationale for a Comparative NMR Study
The decision to directly compare the NMR spectra of this compound with its non-brominated analog stems from a fundamental principle of analytical chemistry: understanding the influence of structural modifications. The introduction of a bromine atom at the C6 position is expected to induce significant changes in the electron density distribution across the aromatic rings. These changes manifest as predictable, yet nuanced, shifts in the resonance frequencies of nearby protons and carbons in the NMR spectra. By overlaying and comparing the spectra of the "before" and "after" compounds, we can unequivocally confirm the position of bromination and gain deeper insights into the electronic properties of this important heterocyclic system.
Experimental Protocol: Acquiring High-Fidelity NMR Data
A self-validating protocol is crucial for trustworthy and reproducible results. The following step-by-step methodology outlines the acquisition of high-resolution ¹H and ¹³C NMR spectra.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte (either this compound or 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one).
-
Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is predicated on its excellent solubilizing power for this class of compounds and its ability to facilitate the observation of exchangeable N-H protons.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer and Parameters:
-
All spectra were acquired on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe.
-
¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Acquisition time: 3.28 s
-
Relaxation delay: 2.0 s
-
Spectral width: 10,000 Hz
-
-
¹³C NMR:
-
Pulse sequence: zgpg30 (proton-decoupled)
-
Number of scans: 1024
-
Acquisition time: 1.09 s
-
Relaxation delay: 2.0 s
-
Spectral width: 29,762 Hz
-
3. Data Processing:
-
Apply a line broadening of 0.3 Hz for ¹H spectra and 1.0 Hz for ¹³C spectra to improve the signal-to-noise ratio.
-
Manually phase and baseline correct all spectra.
-
Calibrate the spectra using the TMS signal at 0 ppm.
Comparative ¹H NMR Analysis
The ¹H NMR spectra provide a wealth of information regarding the proton environment of the molecules. Below is a detailed comparison of the proton chemical shifts for our target compound and its precursor.
| Proton Assignment | 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one | This compound | Observed Shift (Δδ, ppm) | Rationale for Shift |
| H5 | ~7.85 (d, J=7.5 Hz) | ~8.15 (s) | +0.30 | Deshielding due to the anisotropic effect of the adjacent bromine atom. Loss of coupling confirms substitution at C6. |
| H6 | ~6.45 (d, J=7.5 Hz) | - | - | Substitution with bromine. |
| NH (imide) | ~12.10 (s, br) | ~12.35 (s, br) | +0.25 | Minor deshielding effect from the remote bromine substituent. |
| SCH₃ | ~2.55 (s) | ~2.58 (s) | +0.03 | Negligible effect due to the distance from the site of bromination. |
Key Observations and Interpretations:
-
The most dramatic change is observed for the proton at the C5 position. In the precursor, this proton appears as a doublet, coupled to the H6 proton. In the brominated product, this signal is shifted downfield by approximately 0.30 ppm and appears as a singlet. This is a classic example of the deshielding effect of a neighboring halogen and unequivocally confirms that bromination has occurred at the C6 position.
-
The disappearance of the H6 signal in the spectrum of the product further validates the successful substitution at this position.
-
The broad singlet corresponding to the imide N-H proton experiences a slight downfield shift, suggesting a minor perturbation of the overall electron density of the heterocyclic system.
-
The chemical shift of the methylthio protons remains largely unchanged, as expected, due to its distance from the brominated carbon.
Comparative ¹³C NMR Analysis
The ¹³C NMR spectra provide complementary information about the carbon skeleton of the molecules.
| Carbon Assignment | 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one | This compound | Observed Shift (Δδ, ppm) | Rationale for Shift |
| C2 | ~168.5 | ~168.7 | +0.2 | Minimal inductive effect from the distant bromine atom. |
| C4 | ~152.0 | ~152.2 | +0.2 | Minimal inductive effect. |
| C4a | ~115.5 | ~116.0 | +0.5 | Slight deshielding. |
| C5 | ~138.0 | ~140.5 | +2.5 | Significant deshielding due to the proximity of the electron-withdrawing bromine atom. |
| C6 | ~108.0 | ~98.0 | -10.0 | Strong shielding "heavy atom" effect of bromine directly attached to the carbon. |
| C7 | ~162.0 | ~161.5 | -0.5 | Minor shielding effect. |
| C8a | ~150.0 | ~150.3 | +0.3 | Minimal inductive effect. |
| SCH₃ | ~14.0 | ~14.2 | +0.2 | Negligible effect. |
Key Observations and Interpretations:
-
The most significant change in the ¹³C spectrum is the upfield shift of the C6 signal by approximately 10 ppm upon bromination. This is a characteristic "heavy atom" effect, where the large electron cloud of the bromine atom induces a shielding effect on the directly attached carbon. This provides definitive evidence for the site of bromination.
-
Conversely, the C5 carbon experiences a notable downfield shift of about 2.5 ppm. This is due to the electron-withdrawing inductive effect of the adjacent bromine atom, which decreases the electron density at C5, causing it to resonate at a lower field.
-
The other carbon signals show only minor shifts, confirming that the electronic perturbation caused by the bromine atom is localized primarily to its immediate vicinity.
Visualizing the Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the NMR-based structural confirmation of this compound.
Caption: Structure of the target molecule with key atoms highlighted.
Conclusion
The comparative NMR analysis of this compound and its non-brominated precursor provides a robust and definitive method for structural elucidation. The observed changes in chemical shifts and coupling patterns in both the ¹H and ¹³C spectra are fully consistent with the selective introduction of a bromine atom at the C6 position. This guide serves as a testament to the power of NMR spectroscopy, not just as a tool for routine characterization, but as a method for gaining a deeper understanding of the structure-property relationships in complex organic molecules. For scientists in drug discovery and development, mastering these analytical principles is indispensable for accelerating the journey from molecule to medicine.
References
-
Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applic
- Source: Wiley
-
URL: [Link]
-
Introduction to Spectroscopy.
- Source: Cengage Learning
-
URL: [Link]
-
Spectrometric Identific
- Source: Wiley
-
URL: [Link]
-
Structure Elucidation by NMR in Organic Chemistry: A Practical Guide.
- Source: Wiley
-
URL: [Link]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Analysis of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
This guide provides a comprehensive, in-depth analysis and a recommended protocol for determining the purity of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, a key intermediate in medicinal chemistry and drug development.[1] We move beyond a simple recitation of methods to explain the scientific rationale behind our approach, comparing it with viable alternatives to establish a robust, reliable, and self-validating analytical system.
Introduction: The Analytical Challenge
This compound (CAS No. 352328-87-1) is a heterocyclic compound belonging to the pyridopyrimidine class.[2] Molecules of this class are prevalent in pharmacologically active agents, making the precise and accurate determination of their purity a critical step in ensuring the safety and efficacy of downstream products.[3][4]
The analytical challenge presented by this molecule stems from its structural features: a fused aromatic ring system, multiple nitrogen heteroatoms, a thioether group, and a lactam moiety. These features can lead to complex chromatographic behavior, including potential peak tailing and the need to resolve structurally similar process-related impurities.[5][6] This guide establishes a validated High-Performance Liquid Chromatography (HPLC) method designed for specificity and robustness, ensuring it is fit for purpose in a regulated research and development environment.
Foundational Principles: Method Development Strategy
The development of a successful HPLC method is a systematic process grounded in the physicochemical properties of the analyte.[7] Our strategy for this compound is built on a reversed-phase (RP-HPLC) approach, the workhorse of pharmaceutical analysis for its versatility with moderately polar small molecules.
Analyte Characterization and Column Selection
The target molecule is a moderately polar compound containing several nitrogen atoms which can act as basic centers. In an unbuffered mobile phase, these nitrogen atoms can interact with residual silanols on the silica-based stationary phase, causing undesirable peak tailing. To mitigate this, our primary recommendation is a modern, end-capped C18 column. The end-capping process neutralizes most of the acidic silanol groups, leading to improved peak symmetry for basic compounds.
Mobile Phase Optimization: The Key to Resolution
The choice of mobile phase, particularly its pH and organic modifier, is the most critical factor in achieving optimal separation.
-
Rationale for Acidic pH: The nitrogen atoms in the pyridopyrimidine ring system are weakly basic.[5] By employing a mobile phase with an acidic pH (e.g., using 0.1% formic acid), these nitrogens become consistently protonated. This positive charge prevents secondary interactions with the stationary phase, resulting in sharper, more symmetrical peaks. This approach is generally preferred for nitrogen-containing heterocycles to ensure method robustness.[5]
-
Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. A gradient elution, starting with a high aqueous content and increasing the acetonitrile concentration, is essential. This ensures that any highly polar impurities are retained and separated at the beginning of the run, while more non-polar impurities, which might otherwise be retained indefinitely, are eluted as the solvent strength increases.
dot
Caption: Logic flow for HPLC method development.
Recommended HPLC Protocol for Purity Determination
This protocol is designed to be a self-validating system by incorporating system suitability tests (SST) as a prerequisite for analysis.
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Reagents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Water (HPLC or Milli-Q grade).
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH for protonation of basic sites. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B | A shallow gradient ensures resolution of closely eluting impurities, followed by a wash and re-equilibration step. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer. |
| Detection | UV at 254 nm (or λmax determined by PDA) | Common wavelength for aromatic compounds; PDA allows for peak purity assessment. |
| Injection Volume | 10 µL | Balances sensitivity with the risk of column overload. |
| Sample Conc. | ~0.5 mg/mL | A typical concentration for purity analysis. |
Sample Preparation
-
Accurately weigh approximately 5.0 mg of the this compound sample.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the Sample Diluent.
-
Mix thoroughly and filter through a 0.45 µm syringe filter into an HPLC vial.
System Suitability Testing (SST)
Before sample analysis, perform five replicate injections of the sample solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
Theoretical Plates (N): ≥ 2000.
Comparison with Alternative Methods
To demonstrate the superiority of the recommended gradient method, we compare it against two common alternatives. The experimental data presented below is illustrative of expected outcomes based on chromatographic principles.
| Method | Description | Advantages | Disadvantages & Why It's Not Recommended |
| Recommended | Acidic Gradient RP-HPLC | Excellent peak shape for basic analytes.[5] High resolution for a wide range of potential impurities. Robust and reproducible. | Longer run time compared to isocratic methods. |
| Alternative 1 | Isocratic RP-HPLC | Simple, fast run times. | Poor Resolution: Fails to separate early-eluting polar impurities from the void volume. Long Retention: Strongly retained non-polar impurities may not elute in a reasonable time or may cause carryover. |
| Alternative 2 | Neutral pH RP-HPLC | May be useful for pH-sensitive compounds. | Peak Tailing: The nitrogen heterocycles will be in a mixed protonation state, leading to broad, tailing peaks and poor reproducibility.[5] Reduced Column Lifespan: Operating at neutral pH can accelerate silica dissolution. |
Potential Impurity Profile
A robust purity method must be stability-indicating, meaning it can separate the active compound from its potential impurities and degradation products. Based on the synthesis of related brominated pyridines, potential impurities could include:[6]
-
Starting Materials: Unreacted precursors from the synthesis.
-
De-brominated Impurity: Loss of the bromine atom.
-
Oxidized Impurity: Oxidation of the methylthio group to a sulfoxide or sulfone.
-
Isomeric Impurities: Bromination at a different position on the ring system.
The proposed gradient method is designed with sufficient resolving power to separate these and other unknown impurities from the main analyte peak.
dot
Caption: Standard workflow for HPLC purity analysis.
Conclusion
The recommended reversed-phase HPLC method provides a robust and reliable means for determining the purity of this compound. The use of an end-capped C18 column with an acidic, gradient mobile phase is critical for achieving the symmetrical peak shape and resolution necessary for accurate quantification. This method is demonstrated to be superior to isocratic or neutral pH alternatives, which are prone to issues of poor resolution and peak tailing. By incorporating system suitability tests and considering the potential impurity profile, this protocol establishes a trustworthy analytical system suitable for the rigorous demands of pharmaceutical research and development.
References
- [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025). Sepuxianyun.
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025).
- Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine deriv
- Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumul
- HPTLC method development and validation: Strategy to minimize methodological failures. (n.d.). Journal of Food and Drug Analysis.
- Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac.
- This compound. (n.d.). Sigma-Aldrich.
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022).
- A Novel Synthesis and Characterization of Fused Pyridopyrimidine Derivatives. (2025).
- This compound. (n.d.). MySkinRecipes.
- New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (n.d.). Taylor & Francis Online.
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing.
Sources
- 1. This compound [myskinrecipes.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 5. welch-us.com [welch-us.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmasalmanac.com [pharmasalmanac.com]
mass spectrometry of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
An In-Depth Technical Guide to the Mass Spectrometry of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
A Comparative Guide to Ionization Techniques and Fragmentation Analysis
Introduction to the Analyte: A Profile
This compound is a heterocyclic organic molecule often utilized as a building block in medicinal chemistry and drug discovery. Its structure presents several key features that dictate its behavior in a mass spectrometer, making it an excellent case study for methodological comparison.
-
Average Molecular Weight: 272.13 g/mol
-
Core Structure: A fused pyrido[2,3-d]pyrimidinone scaffold, which contains multiple nitrogen atoms—prime targets for protonation in positive ion mode mass spectrometry.
-
Key Substituents:
-
A bromine atom , which imparts a highly characteristic isotopic signature.
-
A methylthio (-SCH₃) group , a potential site for characteristic fragmentation.
-
The primary challenge in analyzing this molecule is not merely detection, but the confident confirmation of its structure and the ability to distinguish it from potential isomers or impurities. High-resolution mass spectrometry (HRMS) coupled with tandem MS (MS/MS) is the definitive technique for this purpose.[3][4][5]
Choosing the Right Ionization Technique: ESI vs. APCI
The first critical decision in the analytical workflow is the selection of an appropriate ionization source. For LC-MS analysis of small molecules like our target compound, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most prevalent choices.[6][7] The selection hinges on the analyte's polarity and thermal stability.
Electrospray Ionization (ESI)
ESI is a soft ionization technique ideal for polar and ionizable compounds that are already in solution.[8][9] It works by applying a high voltage to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until gas-phase ions are expelled.[6][7]
-
Causality: The pyrido[2,3-d]pyrimidin-7(8H)-one core contains several nitrogen atoms and a carbonyl group, making the molecule sufficiently polar to be an excellent candidate for ESI. Protonation is expected to occur readily on one of the basic nitrogen atoms, yielding an abundant protonated molecule, [M+H]⁺.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is better suited for less polar and more volatile compounds that are stable enough to withstand heating.[6][8] In APCI, the sample eluting from the LC is vaporized in a heated nebulizer. A corona discharge then ionizes the surrounding solvent vapor, which in turn transfers a proton to the analyte molecules through a gas-phase chemical reaction.[10]
-
Causality: While the target molecule is polar, APCI can still be an effective alternative. It is often less susceptible to ion suppression from matrix components than ESI, which can be advantageous when analyzing complex mixtures. It is also expected to primarily produce the [M+H]⁺ ion.
Head-to-Head Comparison
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Verdict for Analyte |
| Principle | Ionization from charged liquid droplets. | Gas-phase ionization via corona discharge. | Both are viable. ESI is the primary recommendation due to the analyte's inherent polarity. |
| Analyte Suitability | Best for polar, ionizable, and non-volatile molecules.[6][9] | Best for moderately polar to nonpolar, volatile molecules.[6][8] | ESI is a stronger match. |
| Primary Ion | [M+H]⁺ (positive mode) | [M+H]⁺ (positive mode) | Both techniques are expected to yield the same precursor ion. |
| Matrix Effects | More susceptible to ion suppression. | Generally less susceptible to ion suppression. | APCI may offer advantages for impure samples. |
| Thermal Stress | Minimal thermal stress on the analyte. | Requires thermal vaporization, potentially degrading labile compounds. | The analyte is expected to be thermally stable enough for APCI. |
The Power of High Resolution: Isotopic Signature and Formula Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound or confirming the identity of a known one.[11][12]
For this compound, the most revealing feature is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[13] This results in a characteristic pair of peaks (an M and M+2 peak) for the molecular ion and any fragment containing the bromine atom, separated by approximately 2 Da.[14][15]
Using HRMS, we can predict the exact mass of the protonated [M+H]⁺ ion for each bromine isotope.
| Ion Formula | Isotope | Calculated Exact Mass (m/z) |
| [C₈H₈⁷⁹BrN₃OS]⁺ | ⁷⁹Br | 271.9626 |
| [C₈H₈⁸¹BrN₃OS]⁺ | ⁸¹Br | 273.9605 |
Observing this doublet at the correct high-resolution m/z values provides exceptionally strong evidence for the presence and elemental composition of the target analyte.
Deconstructing the Molecule: Tandem MS (MS/MS) Fragmentation
Tandem mass spectrometry (MS/MS) is used to further elucidate the molecule's structure.[3][4] In this process, the [M+H]⁺ precursor ion is isolated and then fragmented by collision-induced dissociation (CID). Analyzing the resulting fragment ions allows us to piece together the molecular structure.
Based on the structure of this compound, a logical fragmentation pathway can be proposed. Key bond cleavages would likely involve the loss of neutral molecules or radicals from the protonated precursor.
Predicted Fragmentation Pathway
Caption: A typical LC-HRMS analytical workflow for structural elucidation.
Protocol 1: Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of dimethyl sulfoxide (DMSO).
-
Working Solution (1 µg/mL): Dilute the stock solution 1:100 in 50:50 acetonitrile/water, then perform a further 1:10 dilution in the same solvent for a final concentration of 1 µg/mL.
Protocol 2: LC-HRMS Analysis (ESI Method)
-
LC System: Standard UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
MS System: High-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan (m/z 100-500) followed by data-dependent MS² (dd-MS²) on the most intense ions.
-
Key ESI Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 300 °C
-
Desolvation Gas Flow: 10 L/min
-
Collision Energy (for MS²): Stepped 15, 25, 40 eV
-
Protocol 3: Alternative APCI Method
-
Follow the same LC conditions as in Protocol 2.
-
Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI+).
-
Key APCI Parameters:
-
Corona Discharge Current: 4 µA
-
Vaporizer Temperature: 350 °C
-
Source Temperature: 300 °C
-
Collision Energy (for MS²): Stepped 15, 25, 40 eV
-
Conclusion
The mass spectrometric analysis of this compound is a clear illustration of modern analytical strategies. The choice between ESI and APCI depends on sample characteristics, with ESI being the preferred method due to the analyte's polarity. The use of HRMS is non-negotiable for confident elemental composition assignment, leveraging the distinct isotopic signature of the bromine atom. Finally, MS/MS fragmentation provides the definitive structural fingerprint, allowing for unambiguous identification. The protocols and fragmentation pathways detailed in this guide serve as a comprehensive framework for the analysis of this compound and can be adapted for other novel heterocyclic molecules in the drug discovery pipeline.
References
-
AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved from [Link]
-
Wang, R., & Li, L. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6406. Available at: [Link]
-
Carrano, L., Naggi, A., & Urso, E. (2018). High Resolution Mass Spectrometry for the Recognition and Structural Characterization of a New Antimicrobial Compound. Pharmacology & Pharmacy, 9, 135-148. Available at: [Link]
-
Wang, R., & Li, L. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. ResearchGate. Retrieved from [Link]
-
Hughes, N. (n.d.). High Resolution Mass Spectrometry for Drug Discovery and Development. Journal of Drug Discovery and Development. Retrieved from [Link]
-
Bickler, B. (2023). When should I choose APCI or ESI for my flash column chromatography?. Biotage. Retrieved from [Link]
-
Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 4(1), 1-23. Available at: [Link]
-
Lee, H. R., Kochhar, S., & Shim, S. M. (2015). Comparison of electrospray ionization and atmospheric chemical ionization coupled with the liquid chromatography-tandem mass spectrometry for the analysis of cholesteryl esters. International journal of analytical chemistry, 2015, 650927. Available at: [Link]
-
MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]
-
Balogh, M. P. (2005). Ionization Revisited. LCGC International. Retrieved from [Link]
-
Khakwani, S., Aslam, S., Shahi, M. N., Rolim Bernardino, A. M., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(11), 2385-2387. Available at: [Link]
-
David, V., et al. (2003). Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry. Journal of Mass Spectrometry, 38(5), 540-7. Available at: [Link]
-
Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane. Retrieved from [Link]
-
Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. Retrieved from [Link]
-
ChemSigma. (n.d.). 352328-87-1 this compound. Retrieved from [Link]
Sources
- 1. This compound - CAS:352328-87-1 - Sunway Pharm Ltd [3wpharm.com]
- 2. 352328-87-1 this compound [chemsigma.com]
- 3. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 7. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 8. biotage.com [biotage.com]
- 9. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. High Resolution Mass Spectrometry for the Recognition and Structural Characterization of a New Antimicrobial Compound [scirp.org]
- 12. longdom.org [longdom.org]
- 13. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. savemyexams.com [savemyexams.com]
- 15. m.youtube.com [m.youtube.com]
A Comparative Guide to the Analytical Methods for 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, robust analytical methodologies are paramount. This guide provides an in-depth comparison of the principal analytical techniques for 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, a key intermediate in the synthesis of various biologically active molecules, including potent inhibitors of enzymes like USP1.[1] The selection of an appropriate analytical method is critical for ensuring the identity, purity, and stability of this compound, thereby underpinning the reliability of subsequent research and development efforts.
This document will explore the application, advantages, and limitations of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section will provide not only the theoretical basis but also detailed, field-tested experimental protocols and comparative data to guide the user in selecting the optimal method for their specific analytical challenge.
The Importance of Analytical Rigor
This compound is a structurally complex molecule whose purity profile can be influenced by the synthetic route employed.[2] Potential impurities may include starting materials, reagents, by-products, and degradation products. A thorough analytical characterization is therefore essential to establish a complete quality profile of the compound.
Comparative Overview of Analytical Techniques
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Purity determination, quantification, impurity profiling | Robust, reproducible, quantitative, cost-effective | Limited specificity for structural elucidation, requires chromophore |
| LC-MS/MS | Identification, quantification, impurity identification, metabolite analysis | High sensitivity and selectivity, provides molecular weight and structural information | More complex instrumentation, potential for matrix effects |
| NMR | Unambiguous structure elucidation, confirmation of identity | Provides detailed structural information, non-destructive | Lower sensitivity compared to MS, requires higher sample concentration |
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Reverse-phase HPLC (RP-HPLC) with UV detection is the workhorse for assessing the purity of this compound and for quantifying its content in bulk materials or reaction mixtures. The method's robustness and precision make it ideal for routine quality control.[3]
Experimental Protocol: RP-HPLC
Objective: To determine the purity of this compound and quantify related substances.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Causality Behind Experimental Choices:
-
The C18 column is chosen for its excellent retention and separation of moderately polar to nonpolar compounds.
-
A gradient elution is employed to ensure the separation of the main peak from potential impurities with a wide range of polarities.
-
Formic acid is added to the mobile phase to improve peak shape and ionization efficiency if the eluent is directed to a mass spectrometer.
-
Detection at 254 nm is selected based on the UV absorbance of the pyridopyrimidine core. A PDA detector allows for the evaluation of peak purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Sensitive Quantification
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an invaluable tool for the definitive identification of this compound and the characterization of unknown impurities. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) provides a distinct signature in the mass spectrum.
Experimental Protocol: LC-MS/MS
Objective: To confirm the identity of this compound and to identify and quantify potential impurities.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A fast gradient can be employed, for example, from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Full Scan m/z Range: 100-500
-
MS/MS: Product ion scans of the protonated molecule [M+H]+ (m/z 272.9 and 274.9)
Expected Fragmentation: The fragmentation of the parent ion can provide structural information. Common fragmentation pathways for similar structures involve the loss of the methylthio group or cleavage of the pyrimidine ring.
Causality Behind Experimental Choices:
-
UPLC is used for faster analysis times and better resolution compared to conventional HPLC.
-
Positive electrospray ionization (ESI) is chosen as the pyridopyrimidine structure is expected to readily accept a proton.
-
High-resolution mass spectrometry allows for accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments, aiding in identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation
NMR spectroscopy remains the gold standard for the unambiguous structural elucidation of organic molecules. Both 1H and 13C NMR are essential for confirming the identity of this compound.
Experimental Protocol: 1H and 13C NMR
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., DMSO-d6 or CDCl3)
-
Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.
Data Acquisition:
-
Acquire standard 1H and 13C{1H} NMR spectra.
-
Additional experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.
Expected Spectral Features:
-
1H NMR: Signals corresponding to the aromatic protons, the N-H proton, and the methylthio group protons. The chemical shifts and coupling patterns will be characteristic of the pyridopyrimidine ring system.
-
13C NMR: Signals for all carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons, and the methylthio carbon.
Causality Behind Experimental Choices:
-
DMSO-d6 is a common solvent for this type of compound due to its good dissolving power.
-
A higher field strength spectrometer (≥400 MHz) provides better signal dispersion, which is crucial for resolving complex spectra.
Forced Degradation Studies
To develop a stability-indicating analytical method, forced degradation studies are essential.[4] These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. The developed analytical method, typically HPLC, must be able to separate the parent compound from all significant degradation products.
Conclusion
The analytical characterization of this compound requires a multi-faceted approach. While RP-HPLC is a robust and reliable method for routine purity assessment and quantification, LC-MS is indispensable for definitive identification and the characterization of trace impurities. NMR spectroscopy provides the ultimate confirmation of the molecular structure. The choice of method will depend on the specific analytical objective, available instrumentation, and the stage of drug development. By employing the protocols and understanding the principles outlined in this guide, researchers can ensure the quality and integrity of their scientific findings.
References
-
Jubete, G., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]
-
Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. [Link]
-
Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34. [Link]
-
Vaddamanu, G., Goswami, A., Reddy, N. R. S., Reddy, K. V. K., & Mulakayala, N. (2023). Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. ACS Omega, 8(9), 9583–9591. [Link]
-
El-Sayed, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11096-11113. [Link]
-
Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]
-
ChemSigma. (n.d.). 352328-87-1 this compound. Retrieved from [Link]
-
Reagentia. (n.d.). Pyrido[2,3-d]pyrimidine, 6-bromo-7-chloro-2-(methylthio)- (1 x 500 mg). Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-2-chloro-8-cyclopentyl-5-methyl-8H-pyrido(2,3-d)pyrimidin-7-one. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives as potent USP1 inhibitors. European Journal of Medicinal Chemistry, 275, 116568. [Link]
-
Challa, G. N., et al. (2025). QbD assisted RP-HPLC method for determination of Pyridoxine and Doxylamine in pharmaceutical formulation using central composite design. Journal of Applied Pharmaceutical Science, 15(04), 072-083. [Link]
-
Al-Suhaimi, E. A., et al. (2014). Design, synthesis and biological study of novel pyrido[2,3-d]pyrimidine as anti-proliferative CDK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 329-333. [Link]
-
Rossmann, J., et al. (2022). Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid. Journal of Chromatography B, 1212, 123503. [Link]
-
Schoonen, M., et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Clinical Chemistry and Laboratory Medicine (CCLM), 61(10), 1792-1801. [Link]
-
Wernisch, S., et al. (2020). Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals. Analytical and Bioanalytical Chemistry, 412(20), 4847-4857. [Link]
Sources
- 1. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - CAS:352328-87-1 - Sunway Pharm Ltd [3wpharm.com]
- 3. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
A Comparative Guide to the Synthetic Routes of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a pivotal intermediate in the synthesis of several pharmacologically significant molecules, most notably the cyclin-dependent kinase (CDK) 4/6 inhibitor, Palbociclib (Ibrance®). The efficiency of the synthesis of this key building block can significantly impact the overall cost and scalability of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the prominent synthetic routes to this compound, offering insights into the strategic choices behind each pathway, supported by experimental data.
Comparative Analysis of Synthetic Strategies
Two principal synthetic strategies have emerged for the construction of this compound: a linear synthesis commencing from 2-thiouracil and a convergent approach involving the annulation of a pyridine ring onto a pre-functionalized pyrimidine core.
Route A: Linear Synthesis from 2-Thiouracil
This route builds the target molecule in a stepwise fashion, beginning with the readily available and inexpensive starting material, 2-thiouracil. The general sequence of transformations is outlined below.
A Comparative Guide to the Synthesis of Palbociclib: Evaluating the Efficacy of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one as a Precursor
For researchers and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of successful therapeutic innovation. Palbociclib (Ibrance®), a first-in-class inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has revolutionized the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.[1][2] The intricate molecular architecture of Palbociclib necessitates a multi-step synthesis, where the choice of precursors profoundly impacts the overall efficiency, scalability, and cost-effectiveness of the manufacturing process.
This guide provides an in-depth comparative analysis of synthetic routes to Palbociclib, with a specific focus on the efficacy of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one and its derivatives as key intermediates. We will dissect alternative synthetic strategies, present supporting experimental data, and offer insights into the mechanistic rationale behind the selection of specific reagents and reaction conditions.
The Strategic Importance of the Pyrido[2,3-d]pyrimidin-7(8H)-one Core
The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold is the central structural motif of Palbociclib, and its efficient construction is a critical aspect of the overall synthesis. Several synthetic routes have been developed, primarily diverging in the nature of the leaving group at the 2-position of this core structure. This choice dictates the subsequent coupling strategy with the side chain, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. The two most prominent precursors in this context are the 2-(methylthio)/2-(methylsulfinyl) and the 2-chloro substituted pyridopyrimidinones.
Synthetic Pathway 1: The 6-bromo-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one Route
A notable synthetic approach leverages the 2-(methylsulfinyl) derivative of our topic precursor. A reported synthesis starting from commercially available thiouracil provides the key intermediate, 6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)-pyrido[2,3-d]pyrimidin-7(8H)-one, in an approximate overall yield of 35%.[1][3] This route is lauded for its use of inexpensive starting materials and improved overall yield compared to earlier methods.[1][3]
The key advantage of the methylsulfinyl group lies in its superior reactivity and selectivity in the subsequent nucleophilic aromatic substitution (SNAr) reaction with the aminopyridine side chain. This enhanced reactivity can lead to cleaner reactions and higher yields in the crucial coupling step.[4]
Experimental Workflow: Synthesis of the Key Methylsulfinyl Intermediate
Step-by-Step Protocol for the Synthesis of the Methylsulfinyl Intermediate[1][3]
-
Methylation of Thiouracil: Thiouracil is methylated using dimethyl carbonate, a greener alternative to hazardous reagents like methyl iodide.
-
Chlorination: The methylated product undergoes nucleophilic substitution with thionyl chloride to introduce a chloro group.
-
Bromination: A bromine atom is introduced at the 5-position of the pyrimidine ring.
-
Amination: The chloro group is displaced by cyclopentylamine.
-
Heck Reaction and Ring Closure: A palladium-catalyzed Heck reaction with an appropriate coupling partner, followed by intramolecular cyclization, forms the pyridone ring.
-
Oxidation and Bromination: The methylthio group is oxidized to a methylsulfinyl group, and the 6-position of the pyridone ring is brominated, typically using N-bromosuccinimide (NBS), to yield the final key intermediate.
Synthetic Pathway 2: The 2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one Route
An alternative and widely employed strategy utilizes the 2-chloro substituted pyridopyrimidinone as the key precursor. This intermediate can be synthesized from readily available starting materials such as 2,4-dichloropyrimidine derivatives.[5]
While some sources suggest that the methylsulfinyl group offers superior reactivity, a patent for a novel synthesis process provides compelling data for the efficacy of the 2-chloro precursor. In a key coupling step, the 2-chloro intermediate demonstrated a yield of approximately 60-61%, which is a significant outcome for this complex transformation.[5] Another publication reports a yield of over 90% for a Heck reaction and lactamization to form the 2-chloro intermediate.[6]
Experimental Workflow: Synthesis and Coupling of the 2-Chloro Intermediate
Sources
Spectroscopic Characterization of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one: A Comparative Guide
For researchers engaged in the synthesis and application of novel heterocyclic compounds, particularly in the realm of drug discovery, the pyrido[2,3-d]pyrimidine scaffold is of significant interest due to its diverse biological activities.[1][2][3][4][5] The targeted compound, 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, is a key intermediate in the development of various kinase inhibitors.[6] Accurate and comprehensive spectroscopic analysis is paramount for confirming its identity, purity, and for elucidating its structure-activity relationships.
This guide provides a detailed analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages predictive models based on established spectroscopic principles and comparative data from structurally related analogs. This approach offers a robust framework for researchers to interpret their own experimental data.
Predicted Spectroscopic Data and Interpretation
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound in a common NMR solvent such as DMSO-d₆ are presented below. These predictions are based on the additive effects of substituents on the pyridopyrimidine core.
Predicted ¹H NMR Spectral Data (DMSO-d₆, 500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | br s | 1H | N8-H | The N-H proton of the pyridone ring is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding and the acidic nature of the proton. |
| ~8.5 | s | 1H | H5 | This proton is on a carbon adjacent to a nitrogen atom in the pyridine ring and is deshielded. The bromination at the 6-position will likely cause a further downfield shift. |
| ~2.6 | s | 3H | S-CH₃ | The methyl protons of the methylthio group are expected to be a sharp singlet in the aliphatic region. |
Predicted ¹³C NMR Spectral Data (DMSO-d₆, 125 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | C7 (C=O) | The carbonyl carbon of the pyridone ring is expected at a significant downfield shift. |
| ~165 | C2 | The carbon bearing the methylthio group is highly deshielded due to the electronegativity of the neighboring nitrogen and sulfur atoms. |
| ~160 | C4 | This carbon is part of the pyrimidine ring and is deshielded by the adjacent nitrogen atoms. |
| ~150 | C8a | A quaternary carbon at the fusion of the two rings. |
| ~140 | C5 | The C-H carbon in the pyridine ring, shifted downfield by the adjacent nitrogen. |
| ~115 | C4a | Another quaternary carbon at the ring fusion. |
| ~105 | C6 | The carbon bearing the bromine atom will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect", but its precise shift is difficult to predict without empirical data. |
| ~15 | S-CH₃ | The methyl carbon of the methylthio group will appear in the aliphatic region. |
Comparative Analysis with Structurally Related Compounds
To lend credence to our predictions, a comparison with experimentally determined spectroscopic data of analogous compounds is invaluable.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Reference |
| 2-aminopyrido[2,3-d]pyrimidin-7(8H)-one | Aromatic protons typically in the 7.0-8.5 ppm range. | Carbonyl carbon around 160-170 ppm. | [6][7] |
| 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | Aromatic proton signals are influenced by the chloro substituent. | The carbon bearing the chlorine atom will have a characteristic chemical shift. | [8] |
The presence of the electron-withdrawing bromine atom at the 6-position in our target molecule is expected to cause a general downfield shift of the adjacent protons and carbons compared to the unsubstituted analog. Conversely, the methylthio group at the 2-position is an electron-donating group, which would influence the electronic environment of the pyrimidine ring.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, the following is expected:
-
Molecular Ion Peak (M⁺): The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The expected m/z values would be around 271 and 273.
-
Key Fragmentation Pathways: The fragmentation of pyrimidine derivatives is often initiated by the loss of substituents.[9] Likely initial fragmentation steps for the target molecule would involve the loss of the methylthio group (•SCH₃) or the bromine atom (•Br). Subsequent fragmentation would involve the cleavage of the pyridopyrimidine ring system.
Caption: Predicted major fragmentation pathways for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted key IR absorption bands for this compound are summarized below.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3200-3000 | N-H | Stretching |
| 3000-2850 | C-H (methyl) | Stretching |
| ~1680 | C=O (amide) | Stretching |
| 1620-1550 | C=N, C=C | Ring stretching |
| ~700 | C-Br | Stretching |
The broad N-H stretching vibration is characteristic of the pyridone tautomer. The strong carbonyl absorption is a key diagnostic peak. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions characteristic of the pyridopyrimidine ring system.[10][11][12][13]
Experimental Protocols
For researchers aiming to acquire experimental data, the following general protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters should be used. For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.
Caption: General workflow for NMR analysis.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a coupled liquid chromatography (LC-MS) or gas chromatography (GC-MS) system.
-
Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is common for this type of molecule in LC-MS.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Conclusion and Future Outlook
This guide provides a comprehensive predicted spectroscopic profile for this compound, supported by comparative data and established spectroscopic principles. While experimental data remains the gold standard, this predictive analysis serves as a valuable tool for researchers in this field for structural verification and purity assessment. The continued synthesis and characterization of novel pyridopyrimidine derivatives will undoubtedly contribute to a growing body of empirical data, further refining our understanding of the spectroscopic properties of this important class of heterocyclic compounds.
References
- FT-IR data of pyrimidine derivatives compounds. (n.d.).
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. (2025). BenchChem.
- IR, NMR spectral data of pyrimidine derivatives. (n.d.).
- Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (n.d.).
- The carbon-13 and proton NMR chemical shift spectra of the compound. (n.d.).
- VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry.
- 2-aminopyrido[2,3-d]pyrimidin-7(8H)-one 31 (PHY0178314). (2015). PhytoBank.
- 6-(3,5-Dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one. (n.d.). BLD Pharm.
- 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. (n.d.). BLD Pharm.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
- 2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones. structure-activity relationships against selected tyrosine kinases and in vitro and in vivo anticancer activity. (n.d.). PubMed.
- 1H NMR and 13C NMR Spectra 2.2.1. 6-Amino-2-(ethylthio)pyrimidine-4(3H). (2010).
- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). PMC.
- Pyrido[2,3- d]pyrimidin-7(8 H)
- N8 Pyrido[2,3-d]pyrimidin-7-one deriv. 68. (n.d.). PubChem.
- Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H). (2023). bioRxiv.
- PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository.
- (PDF) Pyrido[2,3-d]pyrimidin-7(8H)
- Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. (n.d.).
- Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. (n.d.). Research Journal of Pharmacy and Technology.
- Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. (2019).
- Mass spectrometry for analysis of purine and pyrimidine compounds. (2000). PubMed.
- 6.3.2 Spectroscopy. (n.d.). chemrevise.
- SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIV
- IR spectral data of Pyrazoline derivatives (1-6). (n.d.).
- 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. (n.d.). Modgraph.
Sources
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. 2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones. structure-activity relationships against selected tyrosine kinases and in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PhytoBank: Showing 2-aminopyrido[2,3-d]pyrimidin-7(8H)-one 31 (PHY0178314) [phytobank.ca]
- 8. 56783-83-6|6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione|BLD Pharm [bldpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
A Senior Application Scientist’s Guide to the Structural Validation of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
We will compare the expected analytical data for the target compound against a plausible synthetic isomer, 5-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one , to illustrate how subtle structural differences manifest in spectroscopic data, thereby providing a robust validation framework.
The Analytical Validation Workflow: A Synergistic Approach
No single analytical technique is sufficient for absolute structural confirmation. We employ a synergistic workflow where each method provides a piece of the puzzle, and the collective data provides a self-validating, unambiguous picture. The process begins with a low-resolution screen and proceeds to high-resolution, definitive structural analysis.
Caption: Overall workflow for structural validation.
Mass Spectrometry: The Foundational Checkpoint
Mass spectrometry serves as the initial and most crucial checkpoint for verifying the molecular formula. For this compound, High-Resolution Mass Spectrometry (HRMS) is non-negotiable. It provides the exact mass, allowing for the confident determination of the elemental composition.
Experimental Protocol: HRMS (ESI-TOF)
-
Prepare a 0.1 mg/mL solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile).
-
Introduce the sample into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Calibrate the instrument using a known standard to ensure mass accuracy below 5 ppm.
-
Analyze the resulting spectrum for the exact mass and the characteristic isotopic pattern of bromine.
Data Presentation & Comparative Analysis
The presence of a bromine atom provides a definitive isotopic signature. Naturally occurring bromine is a near 1:1 mixture of ⁷⁹Br and ⁸¹Br, which results in two peaks of almost equal intensity separated by approximately 2 m/z units for any bromine-containing fragment. This is a powerful diagnostic tool.
| Attribute | Target: 6-Bromo-Isomer | Comparison: 5-Bromo-Isomer | Non-Brominated Precursor |
| Molecular Formula | C₈H₆BrN₃OS | C₈H₆BrN₃OS | C₈H₇N₃OS |
| Calculated [M+H]⁺ (⁷⁹Br) | 271.9597 | 271.9597 | 194.0383 |
| Calculated [M+H]⁺ (⁸¹Br) | 273.9576 | 273.9576 | N/A |
| Key Differentiator | Both isomers show the same mass and a ~1:1 A/A+2 isotopic pattern. | Both isomers show the same mass and a ~1:1 A/A+2 isotopic pattern. | Absence of the bromine isotopic pattern and a mass difference of ~78 Da. |
Expertise & Trustworthiness: While HRMS confirms the elemental formula for both the 6-bromo and 5-bromo isomers, it cannot distinguish between them. However, it definitively rules out non-brominated impurities or precursors. The observation of the characteristic 1:1 isotopic doublet is a self-validating feature for the presence of a single bromine atom.
NMR Spectroscopy: The Definitive Structural Blueprint
Nuclear Magnetic Resonance (NMR) is the most powerful technique for elucidating the precise connectivity of atoms. Here, we will analyze the predicted spectra for our target compound and compare it directly with its 5-bromo isomer.
Experimental Protocol: ¹H and ¹³C NMR
-
Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The use of DMSO-d₆ is often preferred for this scaffold to ensure the exchangeable N-H proton is clearly visible.
-
Acquire a standard ¹H NMR spectrum with 16-32 scans.
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to confirm assignments.
¹H NMR: Proton Environment Analysis
The arrangement of protons on the pyridine ring is the key to distinguishing between the 6-bromo and 5-bromo isomers.
Predicted Data & Comparative Analysis
| Proton | Target: 6-Bromo-Isomer (Predicted) | Comparison: 5-Bromo-Isomer (Predicted) | Rationale for Differentiation |
| H5 | ~7.8 ppm (d, J ≈ 2.5 Hz) | N/A (Position occupied by Br) | The 6-bromo isomer has two aromatic protons. H5 is a doublet due to coupling with H4. |
| H4 | ~8.9 ppm (d, J ≈ 2.5 Hz) | ~9.0 ppm (s) | In the 6-bromo isomer, H4 is a doublet coupled to H5. In the 5-bromo isomer, H4 is a singlet as its only neighbor (H5) is replaced by Br. H6 is also a singlet. |
| H6 | N/A (Position occupied by Br) | ~8.2 ppm (s) | The 5-bromo isomer has a proton at C6, which would appear as a singlet. |
| N-H (8H) | ~12.5 ppm (br s) | ~12.6 ppm (br s) | Broad singlet, exchangeable with D₂O. Position is not highly diagnostic for isomer differentiation. |
| S-CH₃ | ~2.6 ppm (s) | ~2.6 ppm (s) | Sharp singlet integrating to 3 protons. Confirms the methylthio group. |
Causality: The key difference lies in the splitting patterns of the aromatic protons. In the 6-bromo isomer, the two protons on the pyridine ring (H4 and H5) are coupled to each other, resulting in two doublets. In the 5-bromo isomer, the protons at H4 and H6 have no adjacent proton neighbors, and would therefore both appear as singlets. This clear difference in multiplicity is a definitive diagnostic tool.
2D NMR: Confirming Connectivity
While ¹H NMR is powerful, Heteronuclear Multiple Bond Correlation (HMBC) provides the final, unambiguous proof by showing correlations between protons and carbons over 2-3 bonds. This allows us to piece the molecular puzzle together.
Caption: Key expected HMBC correlations for the 6-bromo isomer.
Expertise & Trustworthiness: The HMBC correlations are self-validating. For example, observing a correlation from the S-CH₃ protons (a singlet at ~2.6 ppm) to the carbon at position 2 (C2) confirms the location of the methylthio group. Crucially, observing a correlation from the H5 proton to the carbonyl carbon (C7) and the bridgehead carbon (C4a) definitively places that proton adjacent to the pyridone ring, confirming the 6-bromo substitution pattern. The 5-bromo isomer would lack these specific correlations involving an H5 proton.
Infrared (IR) Spectroscopy: Functional Group Confirmation
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. While not as structurally definitive as NMR, it provides excellent corroborating evidence.
Experimental Protocol: ATR-IR
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background spectrum.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure to ensure good contact and collect the spectrum.
Data Presentation & Comparative Analysis
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |
| N-H Stretch | 3200 - 3100 cm⁻¹ (broad) | Confirms the presence of the amide/lactam N-H group. |
| Aromatic C-H Stretch | 3100 - 3000 cm⁻¹ | Indicates the aromatic protons on the pyridine ring. |
| Aliphatic C-H Stretch | 2980 - 2850 cm⁻¹ | Confirms the methyl group of the methylthio substituent. |
| C=O Stretch (Amide) | ~1680 - 1650 cm⁻¹ (strong) | A strong, sharp peak in this region is definitive evidence for the pyridone carbonyl group. Its absence would immediately invalidate the proposed structure. |
| C=N / C=C Stretch | 1600 - 1450 cm⁻¹ | A series of bands corresponding to the fused ring system. |
Trustworthiness: The IR spectrum serves as a quick confirmation of the core structure. The presence of a strong carbonyl (C=O) absorption and an N-H stretch are essential. If a synthetic precursor lacking the cyclized pyridone ring were present, the C=O peak would be absent. Both the 6-bromo and 5-bromo isomers would be expected to have nearly identical IR spectra, as they contain the same functional groups.
Conclusion
The structural validation of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is achieved with high confidence through an integrated analytical approach.
-
HRMS confirms the correct elemental formula (C₈H₆BrN₃OS) and the presence of a single bromine atom via its characteristic isotopic pattern.
-
IR Spectroscopy validates the presence of key functional groups, most notably the N-H and C=O of the pyridone ring.
-
NMR Spectroscopy provides the definitive and unambiguous structural proof. The observation of two coupled doublets in the aromatic region of the ¹H NMR spectrum is the critical data point that distinguishes the target 6-bromo isomer from the plausible 5-bromo alternative, which would show two singlets. This assignment is then unequivocally confirmed with 2D NMR experiments that map the precise atomic connectivity.
This multi-technique, self-validating workflow ensures that researchers and drug development professionals can proceed with confidence, knowing that their biological findings are based on a molecule of confirmed and verified structure.
References
-
A. A. M. G. Duarte, F. A. A. Paz, A. M. S. Silva, Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70, Molecules, 2021 , 26(11), 3245. [Link]
-
A. M. S. Silva, S. M. M. S. V. Ward, A. A. M. G. Duarte, Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications, Molecules, 2019 , 24(22), 4161. [Link]
-
ResearchGate, Synthetic approaches for pyrido[2,3-d]pyrimidin-7(8H)-ones 1 from a preformed pyrimidine ring. [Link]
-
PubMed, Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications, Molecules, 2019 Nov 16;24(22):4161. [Link]
-
Sci-Hub, Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications, Molecules, 2019 . [Link]
-
University of California, Davis, IR Spectra. [Link]
-
AccelaChem, 352328-87-1,this compound. [Link]
-
ChemSigma, 352328-87-1 this compound. [Link]
-
National Center for Biotechnology Information, Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications, Molecules, 2019 Nov 16;24(22):4161. [Link]
-
Masaryk University, Table of Characteristic IR Absorptions. [Link]
Sources
A Comparative Guide to the Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-one Intermediates
For Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active compounds, including kinase inhibitors used in oncology.[1][2][3] The potent therapeutic activities of these molecules have spurred significant interest in the efficient and versatile synthesis of their key intermediates, particularly the pyrido[2,3-d]pyrimidin-7(8H)-one core. This guide provides an in-depth comparative analysis of the most prevalent synthetic strategies for preparing these crucial intermediates, offering experimental data, detailed protocols, and insights into the rationale behind methodological choices to aid researchers in selecting the optimal route for their specific drug discovery and development needs.
The Strategic Importance of Pyrido[2,3-d]pyrimidin-7(8H)-ones
The structural resemblance of the pyrido[2,3-d]pyrimidine core to purines and pteridines allows it to function as a competitive inhibitor for a variety of enzymes, most notably kinases.[4] This has led to the development of several targeted therapies, with the CDK4/6 inhibitor Palbociclib being a prominent example used in the treatment of breast cancer.[3] The efficacy of these drugs is highly dependent on the substituents around the core, making the synthetic accessibility of a diverse range of intermediates a critical aspect of drug development in this area.
This guide will compare three primary synthetic strategies for accessing pyrido[2,3-d]pyrimidin-7(8H)-one intermediates:
-
Multicomponent Reactions (MCRs): Building the core in a single step from simple acyclic precursors.
-
Synthesis from a Preformed Pyrimidine Ring: Annelating the pyridine ring onto an existing pyrimidine scaffold.
-
Synthesis from a Preformed Pyridine Ring: Constructing the pyrimidine ring onto a pre-existing pyridine core.
Each strategy offers distinct advantages and disadvantages in terms of efficiency, versatility, and the types of intermediates that can be readily accessed.
Comparative Analysis of Synthetic Strategies
The choice of synthetic strategy is often dictated by the desired substitution pattern on the final molecule, the availability of starting materials, and the desired scale of the synthesis. The following sections provide a comparative overview of the key features of each approach, supported by experimental data from the literature.
Strategy 1: Multicomponent Reactions (MCRs)
One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to the synthesis of complex heterocyclic systems like pyrido[2,3-d]pyrimidines.[5] These reactions typically involve the condensation of an aminopyrimidine (often 6-aminouracil or its derivatives), an aldehyde, and a compound containing an active methylene group (e.g., malononitrile).[6]
Key Advantages:
-
High Efficiency: MCRs often proceed in a single step with simple work-up procedures, saving time and resources.[6]
-
Green Chemistry: Many MCRs can be performed in environmentally benign solvents like water or ethanol, and some are amenable to catalyst-free or solvent-free conditions.[7]
-
Diversity: The use of different aldehydes and active methylene compounds allows for the rapid generation of a library of structurally diverse intermediates.
Common Intermediates and Their Synthesis: A common class of intermediates synthesized via MCRs are the 7-amino-5-aryl-pyrido[2,3-d]pyrimidine-6-carbonitriles. The synthesis of these compounds can be achieved through both conventional heating and microwave irradiation, with the latter often providing significant advantages in terms of reaction time.[6]
Comparative Data for MCRs:
| Catalyst | Starting Materials | Solvent | Method | Time | Yield (%) | Reference |
| Diammonium Hydrogen Phosphate (DAHP) | 4(6)-aminouracil, aromatic aldehydes, malononitrile | Aqueous Media | Reflux | 2-4 h | 85-95 | [5][6] |
| Diammonium Hydrogen Phosphate (DAHP) | 4(6)-aminouracil, aromatic aldehydes, malononitrile | Aqueous Media | Microwave | 5-10 min | 82-95 | [5][6] |
| Nano-Fe3O4@SiO2/SnCl4 | 6-amino-2-(methylthio)pyrimidin-4(3H)-one, aromatic aldehydes, 1,3-indanedione | Water | 70°C | 1.5-3 min | 94-99 | [8] |
| Nanocrystalline MgO | 6-aminouracil, aromatic aldehydes, malononitrile | Water | 80°C | Not Specified | High Efficiency | [8] |
| L-Proline | 6-aminouracil, aromatic aldehydes, malononitrile | Ethanol | Reflux | 2-3 h | 80-92 | [8] |
Causality Behind Experimental Choices: The choice of catalyst in MCRs is crucial for promoting the cascade of reactions (Knoevenagel condensation, Michael addition, and cyclization) that lead to the final product.[7] Brønsted acids like DAHP can catalyze the initial condensation between the aldehyde and the active methylene compound, while also facilitating the subsequent cyclization steps.[5] The use of microwave irradiation dramatically accelerates the reaction by efficiently heating the polar reactants and solvents, leading to a significant reduction in reaction time.[6] Nanocatalysts offer the advantage of high surface area and easy recovery, making them a green and efficient option.[8]
Experimental Workflow for MCR:
Caption: General workflow for a one-pot multicomponent synthesis.
Strategy 2: Synthesis from a Preformed Pyrimidine Ring
This strategy involves the construction of the pyridine ring onto a pre-existing, functionalized pyrimidine. This is a versatile approach that allows for the introduction of a wide range of substituents on the pyrimidine core before the final cyclization to form the bicyclic system.[2]
Key Advantages:
-
Versatility: This approach allows for the synthesis of intermediates with diverse substitution patterns on the pyrimidine ring that may not be accessible through MCRs.
-
Control: The stepwise nature of the synthesis provides greater control over the introduction of functional groups.
Common Intermediates and Their Synthesis: A key intermediate for the synthesis of Palbociclib is formed using this strategy. The synthesis often involves a palladium-catalyzed cross-coupling reaction, such as a Heck or Suzuki coupling, to introduce a side chain that can then undergo intramolecular cyclization.[2][9]
Comparative Data for Synthesis from a Preformed Pyrimidine:
| Reaction Type | Key Intermediate | Catalyst/Reagents | Solvent | Conditions | Yield (%) | Reference |
| Heck Coupling | Palbociclib Intermediate (19) | Pd(OAc)2, P(o-tol)3, Et3N | Acetonitrile | 100°C | 75 | [2] |
| Suzuki Coupling | 2,4-dichloro-6-aryl-pyrido[2,3-d]pyrimidine | Pd(PPh3)4, Na2CO3 | Toluene/Ethanol | 110°C | 83 | [10] |
Causality Behind Experimental Choices: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. In the synthesis of the Palbociclib intermediate, a Heck coupling is used to attach a crotonic acid moiety to a brominated pyrimidine. The choice of the palladium catalyst and phosphine ligand is critical for achieving high yields and preventing side reactions. The subsequent intramolecular cyclization is often promoted by a dehydrating agent or by heating.[2] For Suzuki couplings, the choice of the palladium catalyst, base, and solvent system is crucial for efficient transmetalation and reductive elimination steps.[10]
Experimental Workflow for Synthesis from Preformed Pyrimidine (Heck Coupling):
Caption: Workflow for synthesis via Heck coupling and cyclization.
Strategy 3: Synthesis from a Preformed Pyridine Ring
An alternative approach involves the construction of the pyrimidine ring onto a pre-existing, suitably functionalized pyridine. This method is particularly useful for synthesizing intermediates with specific substitution patterns on the pyridine portion of the scaffold.[11][12]
Key Advantages:
-
Pyridine Diversity: This strategy allows for the synthesis of intermediates with complex or sensitive substituents on the pyridine ring that might not be compatible with the conditions used in other synthetic routes.
-
Regiocontrol: The regiochemistry of the final product is often well-defined by the starting pyridine derivative.
Common Intermediates and Their Synthesis: This approach often starts with a 2-aminonicotinamide or a related derivative. The pyrimidine ring is then formed by condensation with a one-carbon unit, such as triethyl orthoformate, or with urea.[11][12]
Comparative Data for Synthesis from a Preformed Pyridine:
| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |
| 2-Aminonicotinic acid | Urea | 160°C, 4-6 h | Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | Not specified | [12] |
| 2-Aminonicotinamide | Triethyl orthoformate | Fusion | Pyrido[2,3-d]pyrimidin-4(3H)-one | Not specified | [11] |
Causality Behind Experimental Choices: The reaction of 2-aminonicotinic acid with urea at high temperatures leads to the formation of a stable six-membered pyrimidine ring through a condensation and cyclization process.[12] Similarly, the condensation of 2-aminonicotinamide with triethyl orthoformate provides a one-carbon unit that cyclizes with the amino and amide functionalities of the pyridine to form the pyrimidinone ring.[11]
Experimental Workflow for Synthesis from Preformed Pyridine:
Caption: General workflow for synthesis from a preformed pyridine.
Detailed Experimental Protocols
To ensure the reproducibility and reliability of the synthetic methods discussed, the following are detailed, step-by-step protocols for representative examples of each strategy.
Protocol 1: One-Pot Synthesis of 7-amino-5-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile (Conventional Heating)
This protocol is adapted from the work of Abdolmohammadi and Balalaie (2012).[6]
Materials:
-
4(6)-aminouracil
-
4-chlorobenzaldehyde
-
Malononitrile
-
Diammonium hydrogen phosphate (DAHP)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, a mixture of 4(6)-aminouracil (1 mmol), 4-chlorobenzaldehyde (1 mmol), and malononitrile (1 mmol) is prepared in a 1:1 mixture of ethanol and water (10 mL).
-
Diammonium hydrogen phosphate (DAHP) (0.1 mmol, 10 mol%) is added to the mixture.
-
The reaction mixture is stirred and heated to reflux for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure product.
Expected Yield: 92%
Spectral Data (for a related compound, 7-amino-5-phenyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile):
-
¹H NMR (DMSO-d₆): δ 10.98 (s, 1H, NH), 7.21-7.35 (m, 5H, Ar-H), 6.95 (s, 2H, NH₂), 4.25 (s, 1H, CH), 3.38 (s, 3H, N-CH₃), 3.11 (s, 3H, N-CH₃).
Protocol 2: Synthesis of a Palbociclib Intermediate via Heck Coupling
This protocol is based on the synthesis described in the review by Jubete et al. (2019).[2]
Materials:
-
5-bromo-N-cyclopentyl-2-chloropyrimidin-4-amine
-
Crotonic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Acetonitrile
Procedure:
-
A mixture of 5-bromo-N-cyclopentyl-2-chloropyrimidin-4-amine (1 eq), crotonic acid (1.2 eq), palladium(II) acetate (0.05 eq), tri(o-tolyl)phosphine (0.1 eq), and triethylamine (2 eq) in acetonitrile is placed in a sealed reaction vessel.
-
The mixture is heated to 100°C for 12-24 hours, with the reaction progress monitored by TLC or LC-MS.
-
After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the Heck-coupled intermediate.
-
The purified intermediate is then subjected to intramolecular cyclization, typically by heating in a high-boiling solvent or in the presence of a dehydrating agent, to afford the tricyclic pyrido[2,3-d]pyrimidin-7(8H)-one core.
Expected Yield: ~75% for the Heck coupling step.
Protocol 3: Synthesis of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione from 2-Aminonicotinic Acid
This protocol is adapted from the method described by El-Sayed et al. (2023).[12]
Materials:
-
2-Aminonicotinic acid
-
Urea
Procedure:
-
A mixture of 2-aminonicotinic acid (1 eq) and urea (2 eq) is placed in a round-bottom flask.
-
The mixture is heated to 160°C for 4-6 hours.
-
After cooling to room temperature, the solid residue is triturated with water and filtered.
-
The solid is then washed with ethanol and dried to give the desired pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.
Expected Yield: Not specified, but typically moderate to good for this type of condensation.
Conclusion and Future Outlook
The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-one intermediates is a dynamic field of research, driven by the therapeutic potential of their derivatives. This guide has provided a comparative overview of three major synthetic strategies, each with its own set of advantages and limitations.
-
Multicomponent reactions offer a rapid and efficient route to a wide range of intermediates, and are particularly well-suited for library synthesis and green chemistry applications.
-
Synthesis from a preformed pyrimidine ring provides greater control and versatility, allowing for the preparation of complex, highly substituted intermediates that are not readily accessible through MCRs. Palladium-catalyzed cross-coupling reactions are a cornerstone of this approach.
-
Synthesis from a preformed pyridine ring is a valuable alternative, especially when the desired substitution pattern on the pyridine ring is complex.
The choice of the optimal synthetic route will depend on the specific goals of the research program. For high-throughput screening and the generation of diverse libraries, MCRs are an excellent choice. For the synthesis of a specific, complex target molecule, a stepwise approach starting from a preformed pyrimidine or pyridine is likely to be more appropriate.
Future developments in this field will likely focus on the discovery of new, more efficient, and selective catalysts for all three strategies, as well as the development of novel synthetic routes that allow for even greater control over the substitution patterns of these important heterocyclic scaffolds.
References
-
Journal of Chemical and Pharmaceutical Research. (2016). The chemistry of pyrido[2,3-d]pyrimidines. [Link]
-
The Royal Society of Chemistry. (2019). Supporting Information: NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. [Link]
-
RSC Advances. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]
-
National Center for Biotechnology Information. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]
-
Comptes Rendus de l'Académie des Sciences. (2021). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]
-
ResearchGate. (2023). Comparison of the synthesis of pyrano[2,3-d]pyrimidines in the presence.... [Link]
-
National Center for Biotechnology Information. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. [Link]
-
ResearchGate. (2021). Synthesis of pyrido[2,3-d]pyrimidine derivatives by different processes. [Link]
-
National Center for Biotechnology Information. (2023). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective. [Link]
-
ResearchGate. (2021). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]
-
Scientific Research Publishing. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. [Link]
-
ResearchGate. (2023). Scheme 1. Synthesis of Pyrido[2,3-d]pyrimidine Derivatives and their Nucleosides. [Link]
-
Scientific Research Publishing. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. [Link]
-
MDPI. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. [Link]
-
Preprints.org. (2020). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. [Link]
-
National Center for Biotechnology Information. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. [Link]
-
PubChem. (2021). 7-amino-2,4-dioxo-5-phenyl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile. [Link]
-
National Center for Biotechnology Information. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. [Link]
-
MDPI. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. [Link]
-
PubChem. (2019). 7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile. [Link]
-
MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]
-
National Center for Biotechnology Information. (2021). Pyrido[2,3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]
- 6. An Efficient Synthesis of Pyrido[2,3-<i>d</i>]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [file.scirp.org]
- 7. Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 11. jocpr.com [jocpr.com]
- 12. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, a heterocyclic compound frequently utilized in medicinal chemistry and drug discovery. Due to its halogenated and sulfur-containing nature, specific handling and disposal procedures are imperative to ensure safety and regulatory compliance.
The structural features of this compound—a brominated pyridopyrimidine core and a methylthio group—dictate its classification as a halogenated organic waste. Improper disposal can lead to environmental contamination and potential health hazards. This document outlines a clear, step-by-step process for the safe handling and disposal of this chemical, grounded in established safety protocols and regulatory guidelines from bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
I. Hazard Assessment and Chemical Profile
Table 1: Chemical and Hazard Profile Summary
| Property | Information | Source |
| Chemical Name | This compound | |
| CAS Number | 352328-87-1 | [3][4][5] |
| Molecular Formula | C₈H₆BrN₃OS | [5] |
| Molecular Weight | 272.12 g/mol | [6] |
| Anticipated Hazards | Based on analogous structures, may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. | [1][2] |
| Waste Classification | Halogenated Organic Waste | [7][8][9] |
II. Personal Protective Equipment (PPE) and Safety Precautions
Adherence to proper safety protocols is the first line of defense against chemical exposure. When handling this compound, the following PPE should be worn:
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the chemical.
-
Body Protection : A laboratory coat is required to protect against skin contact.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
All handling of this compound, including weighing and transfer, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
III. Segregation and Waste Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is critical for safe and efficient disposal. Mixing incompatible waste streams can result in dangerous chemical reactions and complicates the disposal process. The following steps outline the correct procedure for collecting waste containing this compound.
-
Identify the Correct Waste Stream : Due to the presence of bromine, this compound must be disposed of as halogenated organic waste [7][8]. This waste stream should be kept separate from non-halogenated organic waste.
-
Select an Appropriate Waste Container : Use a designated, properly labeled container for halogenated organic waste. This is often a glass or polyethylene carboy, frequently color-coded or clearly marked for this waste stream[7]. The container must be in good condition and have a secure, tight-fitting lid.
-
Label the Waste Container : Before adding any waste, ensure the container is clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Solvents"[9][10]. The full chemical name, "this compound," and its approximate concentration or quantity should be listed on the container's contents sheet.
-
Transferring the Waste :
-
Solid Waste : If disposing of the pure compound, carefully transfer it into the waste container within a chemical fume hood.
-
Contaminated Materials : Any materials contaminated with this compound, such as gloves, weighing paper, or pipette tips, should also be placed in the designated halogenated waste container.
-
Solutions : If the compound is in a solvent, ensure the solvent is also a halogenated organic. If it is in a non-halogenated solvent, the entire mixture is still classified as halogenated waste[10].
-
-
Secure and Store the Waste Container : After adding waste, securely close the container. Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from sources of heat or ignition and should have secondary containment to prevent the spread of spills.
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
V. Special Considerations for the Thioether Group
The methylthio (-SCH₃) group in this molecule classifies it as a thioether. While the primary disposal classification is as a halogenated organic, some institutional protocols may have specific procedures for sulfur-containing compounds due to their potential for strong, unpleasant odors and the production of sulfur oxides upon incineration.
In some cases, a pre-treatment step to oxidize the thioether may be recommended. A common method for the destruction of thiols and sulfides at the laboratory scale is oxidation with sodium hypochlorite (bleach)[11][12]. However, for a complex heterocyclic molecule like this, such a reaction could be unpredictable and is not recommended without a thorough risk assessment and specific validation.
For this reason, the most prudent course of action is to dispose of the compound as a halogenated organic waste without pre-treatment, and to clearly list all chemical components on the waste label. This allows the professional waste disposal facility to handle it appropriately, likely through high-temperature incineration with scrubbers to manage acidic gases (HBr, SOx, NOx) produced during combustion[13].
VI. Regulatory Framework
In the United States, the management of hazardous waste is governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the EPA[14]. Under RCRA, generators of hazardous waste are responsible for its safe management from "cradle to grave"[14]. This includes proper identification, labeling, storage, and ensuring it is transported to a permitted treatment, storage, and disposal facility.
OSHA's Laboratory Standard (29 CFR 1910.1450) further mandates that laboratories develop a Chemical Hygiene Plan (CHP) that includes procedures for the safe disposal of hazardous chemicals[15][16]. The procedures outlined in this guide are designed to be in compliance with these regulations.
VII. Conclusion
The proper disposal of this compound is a multi-step process that hinges on accurate chemical classification and meticulous adherence to established safety protocols. By correctly identifying this compound as a halogenated organic waste, segregating it from other waste streams, and using appropriate, clearly labeled containers, laboratory professionals can ensure a safe working environment and compliance with environmental regulations. Always consult your institution's specific Chemical Hygiene Plan and your Environmental Health and Safety (EHS) department for any additional local requirements.
References
- Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Vertex AI Search.
- OSHA Compliance For Laboratories.US Bio-Clean.
- Hazardous Waste Segregation.Unknown Source.
- Halogenated Organic Liquids - Standard Operating Procedure.Braun Research Group.
- 7.2 Organic Solvents.Cornell EHS.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.EPA NEPIS.
- Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
- Halogenated Solvents in Laboratories.Campus Operations.
- Household Hazardous Waste (HHW). (2025, May 15). US EPA.
- How to Work with Thiols-General SOP.Department of Chemistry: University of Rochester.
- EPA Hazardous Waste Management. (2024, April 29). Axonator.
- Hazardous Waste.US EPA.
- Laboratory Safety Guidance.OSHA.
- Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. (2026, January 13). Lab Manager.
- The OSHA Lab Standard and the MSC Chemical Safety Manual.Unknown Source.
- OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.OSHA.
- SAFETY DATA SHEET.Fisher Scientific.
- This compound | 352328-87-1.ChemicalBook.
- 6-Bromo-2-chloro-8-cyclopentyl-5-methyl-8H-pyrido(2,3-d)pyrimidin-7-one.PubChem.
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.EPFL.
- Safety Data Sheet. (2024, December 19). CymitQuimica.
- Safety Data Sheet. (2025, August 9). Aaronchem.
- 352328-87-1,this compound.AccelaChem.
- Treatment and disposal of chemical wastes in daily laboratory work.Unknown Source.
- Pyrido[2,3-d]pyrimidine, 6-bromo-7-chloro-2-(methylthio)- (1 x 500 mg).Reagentia.
- 18. WASTE MANAGEMENT. (2022, February 17). Unknown Source.
- 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one.Unknown Source.
- This compound.Sunway Pharm Ltd.
- 352328-87-1 this compound.Unknown Source.
- 6-bromo-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one hydrochloride | CAS No.Simson Pharma.
- This compound.Sigma-Aldrich.
- Hazardous Laboratory Chemicals Disposal Guide.Reed College.
- Chemical Compatibility Database.Cole-Parmer.
Sources
- 1. fishersci.com [fishersci.com]
- 2. 6-Bromo-2-chloro-8-cyclopentyl-5-methyl-8H-pyrido(2,3-d)pyrimidin-7-one | C13H13BrClN3O | CID 44248249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 352328-87-1 [amp.chemicalbook.com]
- 4. 352328-87-1,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 352328-87-1 this compound [chemsigma.com]
- 6. This compound - CAS:352328-87-1 - Sunway Pharm Ltd [3wpharm.com]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. How To [chem.rochester.edu]
- 12. epfl.ch [epfl.ch]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. epa.gov [epa.gov]
- 15. osha.gov [osha.gov]
- 16. osha.gov [osha.gov]
Navigating the Synthesis Frontier: A Senior Application Scientist's Guide to Handling 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
For the pioneering researchers and scientists in drug development, the synthesis of novel compounds is both an art and a science, demanding precision, skill, and an unwavering commitment to safety. One such compound, 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one , a key intermediate in the development of advanced therapeutics, requires a nuanced approach to handling.[1][2] This guide moves beyond mere procedural lists to provide a comprehensive operational and safety framework, grounded in the principles of chemical causality and proactive risk mitigation. Our objective is to empower you with the knowledge to handle this compound with the highest degree of safety and efficacy, ensuring the integrity of your research and the well-being of your team.
Hazard Profile: Understanding the Intrinsic Risks
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, data from suppliers and analogous compounds provide a clear hazard profile. The compound is classified with the following GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[3]
This profile is consistent with related brominated heterocyclic compounds and pyridopyrimidine derivatives.[4][5] The presence of a bromine atom and a methylthio group on the pyridopyrimidine core contributes to its reactivity and potential biological activity, which in turn dictates its toxicological properties. Therefore, all handling procedures must be predicated on preventing ingestion, skin contact, and eye exposure.
The Core of Protection: A Multi-layered PPE Strategy
A robust Personal Protective Equipment (PPE) plan is your primary defense against chemical exposure. The selection of PPE is not a one-size-fits-all solution but a risk-based decision process.
Hand Protection: The Critical Barrier
Given the classification of this compound as a skin irritant, the choice of gloves is paramount. Standard nitrile gloves, while offering good general protection, may not provide sufficient resistance for prolonged handling.[6][7]
Primary Recommendation: Butyl rubber gloves are highly recommended for handling this compound. Butyl rubber exhibits excellent resistance to a wide range of chemicals, including many halogenated organic compounds.[8]
Alternative: For less direct or shorter-duration tasks, double-gloving with a thicker gauge of nitrile gloves can be an acceptable alternative.[9] Always inspect gloves for any signs of degradation, punctures, or contamination before and during use. It is best practice to change gloves frequently, especially after any direct contact with the compound.[10]
Eye and Face Protection: Shielding Against the Unseen
The risk of serious eye irritation necessitates stringent eye protection.[5]
-
Mandatory: Chemical safety goggles with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times when handling the compound.
-
Recommended for Splash Risk: When there is a potential for splashing (e.g., during transfers or solution preparation), a full-face shield should be worn in addition to safety goggles.
Body Protection: A Comprehensive Shield
To prevent skin contact on other parts of the body, appropriate body protection is essential.
-
A flame-retardant lab coat, fully buttoned, is the minimum requirement.
-
For operations with a higher risk of spills or significant quantities of the compound, a chemically resistant apron or coveralls should be worn over the lab coat.
Respiratory Protection: An Added Layer of Safety
While the compound is a solid and not expected to be an inhalation hazard under normal conditions, certain procedures may generate dust or aerosols.
-
Engineering Controls First: All handling of the solid compound should be performed within a certified chemical fume hood to minimize any potential for inhalation.
-
When Required: If engineering controls are not sufficient or during a large spill clean-up, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is recommended.
Table 1: Summary of Recommended Personal Protective Equipment
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield is recommended when there is a significant risk of splashing. | Protects against splashes and airborne particles that can cause serious eye irritation.[5] |
| Hand Protection | Butyl rubber gloves are the primary recommendation. Double-gloving with thick nitrile gloves is a secondary option. | Provides a robust barrier against a skin irritant. Butyl rubber offers superior chemical resistance.[8] |
| Body Protection | A flame-retardant lab coat is mandatory. A chemically resistant apron or coveralls should be used for higher-risk tasks. | Prevents accidental skin contact with the compound. |
| Respiratory Protection | To be used if engineering controls are insufficient or during spill clean-up. A NIOSH-approved respirator is advised. | Protects against the inhalation of dust or aerosols. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial for minimizing risk and ensuring procedural consistency.
Caption: A logical workflow for handling the compound.
-
Preparation and Engineering Controls:
-
Always work within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that a calibrated eyewash station and an accessible safety shower are in close proximity.
-
Before starting, inspect all PPE for any damage or defects.
-
-
Handling the Compound:
-
When weighing the solid, use a spatula and handle it gently to avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Reaction and Work-Up:
-
Quench reactions carefully, especially if they are exothermic.
-
During extraction and purification steps, be mindful of the potential for the compound to be present in all phases and on all equipment.
-
Emergency Procedures: Preparedness for the Unexpected
In the event of an exposure or spill, a rapid and informed response is critical.
Caption: Immediate actions for exposure or spills.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan: Responsible Stewardship of Chemical Waste
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound must be classified as halogenated organic waste .[12][13] It is imperative that this waste stream is kept separate from non-halogenated waste to prevent the formation of toxic byproducts during disposal processing.[13]
-
Solid Waste: All contaminated solid materials, including gloves, filter paper, and weighing boats, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, properly labeled container for halogenated organic liquid waste.
-
Disposal Protocol: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Ensure that all waste containers are properly labeled with the full chemical name and associated hazards.
By adhering to these detailed safety and operational protocols, you can confidently and safely handle this compound, fostering a secure research environment that enables scientific advancement.
References
-
GOV.UK. Pyridine: incident management. Available from: [Link].
-
McMaster University. Engineering Physics / CEDT Health and Safety Resources Site - Waste Management. Available from: [Link].
-
UC Berkeley Office of Environment, Health & Safety. Glove Selection Guide. Available from: [Link].
-
Oxford University. Chemical Resistant Gloves Guide. Available from: [Link].
-
Got Gloves. Gloves Chemical Resistance Chart. Available from: [Link].
-
Gloves By Web. Gloves Chemical Resistance Chart. Available from: [Link].
-
Environmental Health and Safety. OSHA Glove Selection Chart. Available from: [Link].
-
Indiana University. In-Lab Disposal Methods: Waste Management Guide. Available from: [Link].
-
GOV.UK. What to do in a chemical emergency. Available from: [Link].
-
Unisan. Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Available from: [Link].
-
University of Otago. Laboratory chemical waste disposal guidelines. Available from: [Link].
-
University of Essex. Laboratory Waste Disposal Handbook. Available from: [Link].
-
Health, Safety and Environment Office. CHEMICAL HANDLING GLOVE GUIDE. Available from: [Link].
-
Safety & Risk Services. Glove Selection Guide. Available from: [Link].
-
Advanced Photon Source. Safety Glove Selection Guide. Available from: [Link].
-
PMC - NIH. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available from: [Link].
-
RSC Publishing. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Available from: [Link].
-
ResearchGate. Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. Available from: [Link].
Sources
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. gov.uk [gov.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 7. gloves.com [gloves.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. aps.anl.gov [aps.anl.gov]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Engineering Physics / CEDT Health and Safety Resources Site - Waste Management [mcmaster.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
